Product packaging for 2-Bromo-3-methylpyrazine(Cat. No.:CAS No. 120984-76-1)

2-Bromo-3-methylpyrazine

Cat. No.: B037793
CAS No.: 120984-76-1
M. Wt: 173.01 g/mol
InChI Key: NDBBGCAETKIKIC-UHFFFAOYSA-N
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Description

2-Bromo-3-methylpyrazine is a high-value, substituted pyrazine derivative that serves as a versatile and crucial synthetic intermediate in advanced chemical research. Its primary research utility lies in facilitating cross-coupling reactions, most notably Suzuki-Miyaura and Stille couplings, where the bromine atom acts as an excellent leaving group. This reactivity allows for the efficient introduction of the 3-methylpyrazyl moiety into more complex molecular architectures, making it indispensable in medicinal chemistry for the synthesis of novel drug candidates. Researchers leverage this compound to develop potential therapeutics targeting the central nervous system, as the pyrazine core is a privileged scaffold in many bioactive molecules. Furthermore, this compound is extensively used in the synthesis of flavor and fragrance compounds due to the potent, nutty, and roasted aroma characteristics of alkylpyrazines, and in material science for creating ligands and functionalized heterocyclic systems. The methyl group at the 3-position can influence both the electronic properties and steric hindrance of the molecule, fine-tuning its reactivity in metal-catalyzed transformations. This compound is strictly intended for laboratory research applications to advance the fields of organic synthesis, pharmaceutical development, and agrochemical discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrN2 B037793 2-Bromo-3-methylpyrazine CAS No. 120984-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBBGCAETKIKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499048
Record name 2-Bromo-3-methylpyrazine
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Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120984-76-1
Record name 2-Bromo-3-methylpyrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylpyrazine
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Record name 2-Bromo-3-methylpyrazine
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-3-methylpyrazine (CAS No. 120984-76-1): Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical overview of 2-Bromo-3-methylpyrazine, identified by CAS number 120984-76-1.[1][2] Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals and functional materials.[3][4][5] The introduction of a bromine atom, as in this compound, creates a versatile synthetic intermediate, offering a reactive handle for constructing more complex molecular architectures through various cross-coupling reactions.[6] This guide is intended for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, a validated synthesis protocol, characterization data, key applications, and essential safety and handling procedures.

The Pyrazine Scaffold: A Privileged Core in Medicinal Chemistry

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[7] This electron-deficient ring system is a cornerstone in modern drug discovery, valued for its ability to engage in hydrogen bonding and other polar interactions, which can enhance binding affinity to biological targets.[6] Several FDA-approved drugs, including the antitubercular agent Pyrazinamide and the anticancer drug Bortezomib, feature a pyrazine core, underscoring its therapeutic importance.[3][8] The functionalization of the pyrazine ring is therefore a key strategy in the development of novel therapeutic agents.[3][4] Halogenated pyrazines, in particular, serve as powerful and versatile building blocks in this endeavor.[6]

Compound Identification and Physicochemical Properties

This compound is a key functionalized pyrazine derivative. Its unique identification and physical characteristics are summarized below.

Identifier Value Source
CAS Number 120984-76-1
IUPAC Name This compound[1]
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol [1][2]
InChI Key NDBBGCAETKIKIC-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CN=C1Br[9]
Physical Form Solid, Semi-Solid, or Liquid
Appearance Colorless to pale yellow liquid
Boiling Point 194.8°C at 760 mmHg[10]
Flash Point 71.6°C[10]
Purity Typically ≥95%

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via electrophilic aromatic substitution on the 2-methylpyrazine precursor. The electron-donating nature of the methyl group directs the incoming electrophile (bromine), while the inherent electron-deficient character of the pyrazine ring necessitates controlled reaction conditions to achieve selective mono-bromination.

Experimental Workflow: Bromination of 2-Methylpyrazine

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-Methylpyrazine and Pyridine in DCM B Cool solution to 0°C A->B C Add Bromine (Br₂) dropwise B->C D Stir at room temperature overnight C->D E Quench with water D->E F Separate organic layer E->F G Wash with saturated brine F->G H Dry over Na₂SO₄ G->H I Concentrate in vacuo H->I J Purify via column chromatography I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology
  • Step 1: Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylpyrazine (1.0 eq) in dichloromethane (DCM). Add pyridine (1.2 eq) to the solution. The pyridine acts as a base to neutralize the HBr byproduct, preventing side reactions.

  • Step 2: Bromination: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of bromine (1.1 eq) in DCM dropwise over 30 minutes. Maintaining a low temperature is crucial to control the exothermicity of the reaction and minimize over-bromination.

  • Step 3: Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Step 4: Aqueous Work-up: Upon completion, carefully add water to quench the reaction.[11] Transfer the mixture to a separatory funnel and partition the layers.

  • Step 5: Extraction and Drying: Separate the organic (DCM) layer. Wash the organic layer sequentially with a saturated sodium thiosulfate solution (to remove unreacted bromine) and saturated brine.[11] Dry the organic layer over anhydrous sodium sulfate.[11]

  • Step 6: Isolation and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[11] Purify the residue using column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Verifying the structure and purity of the final compound is paramount. The following table outlines the expected spectroscopic data for this compound.

Technique Expected Data
¹H NMR Two singlets in the aromatic region (δ 8.0-8.5 ppm) corresponding to the two pyrazine protons, and one singlet in the aliphatic region (δ ~2.5 ppm) for the methyl protons.
¹³C NMR Signals corresponding to the four distinct aromatic carbons of the pyrazine ring and one signal for the methyl carbon. The carbon atom bonded to bromine will be significantly shifted.
Mass Spec (MS) A molecular ion peak [M]+ and an [M+2]+ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Infrared (IR) C-H stretching (aromatic and aliphatic), C=N and C=C stretching vibrations characteristic of the pyrazine ring, and a C-Br stretching band.

Applications in Research and Development

The utility of this compound stems from the reactivity of its carbon-bromine bond, making it a valuable precursor in synthetic chemistry.

G PyrazineCore Pyrazine Core Electron Deficient High Biological Relevance Halogenation Halogenation (e.g., Bromination) Introduces a reactive site PyrazineCore->Halogenation Functionalization Applications Key Applications Drug Discovery (e.g., Kinase Inhibitors) Agrochemicals Flavor & Fragrance Halogenation->Applications Enables Cross-Coupling (e.g., Suzuki, Buchwald)

Sources

2-Bromo-3-methylpyrazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-methylpyrazine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in the pharmaceutical and flavor industries. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical properties, spectroscopic profile, synthesis, reactivity, and safety protocols associated with this versatile molecule. The insights herein are grounded in established scientific principles to empower researchers in leveraging this compound for novel applications.

Introduction: The Strategic Importance of this compound

This compound is a substituted pyrazine, a class of aromatic heterocycles that are integral to numerous clinically approved drugs and natural products.[1][2] The unique arrangement of a bromine atom and a methyl group on the pyrazine ring imparts a specific reactivity profile, making it a valuable building block in organic synthesis.[3] The bromine atom serves as a versatile handle for functionalization, particularly in metal-catalyzed cross-coupling reactions, while the pyrazine core is a known pharmacophore associated with a wide range of biological activities.[1][4]

Beyond its pharmaceutical relevance, this compound is also recognized for its distinct organoleptic properties, contributing roasted or nutty aromas, which makes it a useful component in the flavor and fragrance industry.[3] This dual utility underscores its importance and necessitates a thorough understanding of its chemical behavior.

Core Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research and development. These parameters govern its solubility, stability, and compatibility with various reaction conditions and analytical methods.

Physicochemical Properties

The key physicochemical descriptors for this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

PropertyValueSource
Molecular Formula C₅H₅BrN₂[5]
Molecular Weight 173.01 g/mol [3][5]
Appearance Colorless to pale yellow liquid or solid/semi-solid[3][6][7]
Odor Strong, pungent, roasted, or nutty[3]
Boiling Point 194.85 °C at 760 mmHg[6]
Density 1.597 g/cm³[6]
Flash Point 71.64 °C[6]
Solubility Soluble in organic solvents; insoluble in water[3]
Storage Under inert gas (Nitrogen or Argon) at 2-8°C[6][7]
CAS Number 120984-76-1[5]
Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The expected spectral features are outlined below, providing a baseline for analytical verification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyrazine ring.[8] A singlet in the aliphatic region would correspond to the three protons of the methyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitrogen atoms and the bromine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts will differentiate the two carbons bonded to nitrogen, the carbon bonded to bromine, the carbon bonded to the methyl group, and the methyl carbon itself.

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.[9] Key absorptions would include C-H stretching from the aromatic ring and the methyl group, C=N and C=C stretching vibrations characteristic of the pyrazine ring, and a C-Br stretching vibration in the fingerprint region.

  • MS (Mass Spectrometry): Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.[10] The mass spectrum will show a characteristic molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its specific arrangement of functional groups, which allows for selective chemical transformations.

Synthesis Pathway

A common method for the preparation of bromo-substituted pyrazines involves the direct bromination of the corresponding pyrazine precursor.[11] The causality behind this approach lies in the electrophilic substitution mechanism, where the pyrazine ring, although electron-deficient, can be halogenated under appropriate conditions.

This protocol is a conceptual illustration based on general bromination procedures for similar heterocyclic systems.[11]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-methylpyrazine (1.0 equivalent) in a suitable inert solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in DCM from the dropping funnel over 30-60 minutes. The slow addition is crucial to control the exothermicity of the reaction and prevent over-bromination.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.

Reactivity and Role as a Synthetic Intermediate

The bromine atom at the 2-position makes this compound an excellent substrate for various cross-coupling reactions, which are foundational in modern drug discovery for creating complex molecular architectures.[12] For instance, in Suzuki coupling, the bromine atom can be readily displaced by a boronic acid derivative in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reactivity is critical for building the molecular scaffolds of potential therapeutic agents.[12]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Bromo_3_methylpyrazine This compound Product 2-Aryl-3-methylpyrazine (New C-C Bond) 2_Bromo_3_methylpyrazine->Product Suzuki Coupling Aryl_Boronic_Acid Aryl Boronic Acid (R-B(OH)₂) Aryl_Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product

Caption: Suzuki coupling workflow using this compound.

Key Applications

The unique properties of this compound have led to its use in distinct and high-value fields.

  • Pharmaceutical Intermediate: Pyrazine derivatives are present in numerous FDA-approved drugs.[1] Molecules like Bortezomib (a proteasome inhibitor) and Pyrazinamide (an antitubercular agent) highlight the therapeutic importance of the pyrazine scaffold.[1] this compound serves as a key starting material for synthesizing novel pyrazine-containing compounds that can be screened for a wide array of biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.[3][4] Its derivatives are often investigated as potential inhibitors for enzymes like cytochrome P450, which is crucial for drug metabolism studies.[4]

  • Flavor and Fragrance Industry: In the food and fragrance sector, this compound is valued for its ability to impart roasted or nutty notes to various products.[3] Its mechanism involves the interaction with olfactory receptors, leading to the perception of these specific scents.[3]

Safety, Handling, and Storage

Due to its potential hazards, strict adherence to safety protocols is mandatory when working with this compound.

Hazard Identification

The compound is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.[5][13]

  • H315: Causes skin irritation.[5][13]

  • H318/H319: Causes serious eye damage/irritation.[5]

  • H335: May cause respiratory irritation.[5][13]

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Gloves Impervious Gloves Goggles Safety Goggles/ Face Shield LabCoat Protective Clothing Respirator N95 Dust Mask (if solid)/ Ventilation Ventilation Use in a well-ventilated area (Fume Hood) Contact Avoid contact with skin, eyes, and clothing Ventilation->Contact Inhalation Do not breathe vapor/mist Contact->Inhalation Hygiene Wash hands thoroughly after handling Inhalation->Hygiene Container Keep container tightly closed Hygiene->Container Location Store in a dry, cool, well-ventilated place Container->Location Conditions Store at 2-8°C under inert atmosphere Location->Conditions Incompatibles Store away from oxidizing agents Conditions->Incompatibles End Procedure Complete Incompatibles->End Start Working with This compound Start->Ventilation Don PPE

Caption: Logical workflow for safe handling and storage.

Recommended Handling and First Aid Protocol

This protocol is a self-validating system designed to minimize exposure and ensure a rapid response in case of an accident.

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.[14] Ensure eyewash stations and safety showers are readily accessible.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

  • Spill Management: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[16] Do not let the product enter drains.[14]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[14]

    • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[14]

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[14]

References

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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. National Center for Biotechnology Information.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Garrison, A. T., et al. (2020). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 25(19), 4503.
  • Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives....
  • LookChem. (n.d.). 5-BroMo-2,3-diMethylpyrazine.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • NIH. (n.d.). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors....
  • Elsevier. (2023, December 12). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine....
  • Elsevier. (2023, December 18). RIFM fragrance ingredient safety assessment, 2-methylpyrazine....
  • University of Wisconsin. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.
  • YouTube. (2013, January 23). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.
  • YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
  • UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy.

Sources

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3-methylpyrazine for Advanced Research and Development

This guide provides a comprehensive technical overview of this compound (CAS No. 120984-76-1), a key heterocyclic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic insights, and critical safety protocols. We will explore the causality behind its application as a versatile building block and provide self-validating methodologies for its use in the laboratory.

This compound is a substituted pyrazine ring, a scaffold of significant interest in medicinal chemistry due to the prevalence of the pyrazine motif in numerous natural products and clinically approved drugs.[1][2] The introduction of a bromine atom at the 2-position and a methyl group at the 3-position creates a molecule with a unique electronic and steric profile, primed for diverse chemical transformations.

The bromine atom serves as an excellent leaving group and a reactive handle for various cross-coupling reactions, making it a valuable precursor for creating more complex molecular architectures.[2] The adjacent methyl group provides steric influence and can modulate the electronic properties of the pyrazine ring, impacting its reactivity and the biological activity of its derivatives.

Key Quantitative Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, dosage calculations, and analytical characterization.

PropertyValueSource(s)
Molecular Weight 173.01 g/mol [3][4][5]
Molecular Formula C₅H₅BrN₂[3][6]
Monoisotopic Mass 171.96361 Da[3][6]
CAS Number 120984-76-1[3][6]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 194.85 °C at 760 mmHg[5]
Flash Point 71.64 °C[5]
Density 1.597 g/cm³[5]
IUPAC Name This compound[3]
Canonical SMILES CC1=NC=CN=C1Br[3][6]

Synthesis and Chemical Reactivity

The synthesis of halogenated pyrazines is a cornerstone of many research programs. While specific proprietary methods may vary, a common and illustrative approach involves the direct bromination of a corresponding pyrazine precursor. The electron-deficient nature of the pyrazine ring influences the choice of brominating agents and reaction conditions.

Illustrative Synthetic Workflow: Bromination of a Pyrazine Scaffold

The following diagram outlines a generalized workflow for the synthesis of a brominated pyrazine derivative. This process highlights the key stages from starting material to purified product, which are fundamental to ensuring reproducibility and purity.

G cluster_0 Synthesis Phase cluster_1 Workup & Purification start Starting Material (e.g., 2-Methylpyrazine) reaction Reaction Vessel: + Brominating Agent + Solvent (e.g., DCM) + Catalyst/Base (e.g., Pyridine) start->reaction Charge Reactor stir Stir at Controlled Temp (e.g., Room Temp, overnight) reaction->stir Initiate Reaction quench Quench Reaction (e.g., add Water) stir->quench extract Liquid-Liquid Extraction (Aqueous vs. Organic Layer) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo (Rotary Evaporation) dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify end_product Final Product: This compound purify->end_product Isolate

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Protocol: Bromination of a Substituted Pyrazine

This protocol is based on a validated method for the bromination of a pyrazine ring and serves as a robust template.[7] The causality for using pyridine is to act as a base to neutralize the HBr byproduct, driving the reaction to completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants.

Materials:

  • 5-methylpyrazin-2-amine (or other suitable precursor)

  • Pyridine

  • Bromine

  • Dichloromethane (DCM)

  • Water (deionized)

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the starting pyrazine (e.g., 5-methylpyrazin-2-amine, 45.8 mmol) and pyridine (55.0 mmol) in DCM (250 mL) in a round-bottom flask equipped with a magnetic stirrer.[7]

  • Bromine Addition: Cool the solution in an ice bath. Slowly add bromine (55.0 mmol) dropwise to the stirred solution. Maintain the temperature during addition.[7]

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.[7] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Quenching: Upon completion, carefully add water (150 mL) to the mixture to quench the reaction and dissolve inorganic salts.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer with a saturated brine solution (100 mL) to remove residual water and water-soluble impurities.[7]

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.[7]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7]

  • Purification (if necessary): Purify the crude product by flash column chromatography on silica gel to obtain the final, high-purity compound.

Applications in Drug Discovery and Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block. Its utility stems from the ability to use the bromo-substituent as a synthetic handle for constructing more complex molecules.

Role as a Versatile Chemical Building Block

The carbon-bromine bond is a key site for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. This allows for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds.

G cluster_reactions Key Cross-Coupling Reactions cluster_products Resulting Scaffolds start This compound suzuki Suzuki Coupling (+ Boronic Acid/Ester) [Pd Catalyst] start->suzuki buchwald Buchwald-Hartwig Amination (+ Amine) [Pd Catalyst] start->buchwald heck Heck Reaction (+ Alkene) [Pd Catalyst] start->heck sonogashira Sonogashira Coupling (+ Alkyne) [Pd/Cu Catalysts] start->sonogashira aryl Aryl-Pyrazines suzuki->aryl amino Amino-Pyrazines buchwald->amino alkenyl Alkenyl-Pyrazines heck->alkenyl alkynyl Alkynyl-Pyrazines sonogashira->alkynyl

Caption: Synthetic utility of this compound in cross-coupling reactions.

These reactions enable medicinal chemists to rapidly generate libraries of pyrazine derivatives for structure-activity relationship (SAR) studies. Pyrazine derivatives have shown a wide range of biological activities, including use as antibacterial, anticancer, and anti-inflammatory agents.[1][8][9][10] The pyrazine core is a key component in several FDA-approved drugs, highlighting its importance in pharmaceutical development.[10]

Beyond pharmaceuticals, this compound and its derivatives are used as building blocks in agrochemicals and as flavoring agents in the food industry, where they can impart roasted or nutty aromas.[6]

Safety, Handling, and Storage

As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety. The information presented here is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use.[11][12]

4.1. Hazard Identification and Personal Protective Equipment (PPE)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] It may be harmful if swallowed, in contact with skin, or if inhaled.[11][12]

  • Handling Precautions: Avoid all personal contact, including inhalation of vapors or mists.[11][12] Use only in a well-ventilated area or a certified fume hood. Do not eat, drink, or smoke when using this product.[13]

  • Required PPE:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[11]

    • Skin Protection: Wear a lab coat and other protective clothing to prevent skin contact.[11]

    • Respiratory Protection: If ventilation is inadequate, use a European Standard EN 149 approved respirator.[11]

4.2. Storage and Disposal

  • Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).[5] Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13] A recommended storage temperature is 2-8°C.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

4.3. First Aid Measures

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[11][13]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.[11][13]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11][13]

  • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell. Do not induce vomiting.[11][13]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • ChemBK. (2024, April 9). This compound.
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  • Trade Science Inc. (2009, May 26). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. TSI Journals.
  • Biosynce. (2025, December 30). What are the applications of pyrazine derivatives?. Blog.
  • Rawat, P., et al. (2024, April). Exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. Bulletin of Pharmaceutical Research, 14(1).
  • PubChem. (n.d.). 2-Bromopyrazine. National Center for Biotechnology Information.
  • Molecules. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

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An In-depth Technical Guide to 2-Bromo-3-methylpyrazine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-bromo-3-methylpyrazine, a key heterocyclic building block for professionals in chemical research, drug development, and materials science. We will delve into its chemical properties, robust synthetic methodologies, characteristic reactivity in modern organic synthesis, and its strategic application in the development of targeted therapeutics. This document is structured to provide not just protocols, but the scientific rationale behind the procedural choices, ensuring both practical utility and a deep understanding of the underlying chemistry.

Core Molecular Attributes and Physicochemical Properties

This compound, with the IUPAC name This compound , is a substituted heteroaromatic compound. The pyrazine ring, an electron-deficient diazine, is rendered even more electrophilic by the presence of the bromine atom, making the C-Br bond a prime site for functionalization.

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 120984-76-1[1]
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol
Appearance Colorless to pale yellow liquid or solid
Odor Strong, pungent
Solubility Soluble in organic solvents; insoluble in water
Storage Store at 2-8°C under an inert atmosphere[1]

Synthesis of the this compound Scaffold

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the direct bromination of a suitable pyrazine precursor. While a specific protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a highly analogous and well-established procedure is the bromination of aminopyrazines. This provides a reliable template for chemists to adapt.

A logical and feasible synthetic pathway begins with the Sandmeyer-type conversion of 2-amino-3-methylpyrazine. This transformation is a cornerstone of aromatic chemistry for converting an amino group into a bromide.

Workflow for Synthesis via Diazotization-Bromination

cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction A 2-Amino-3-methylpyrazine B Diazonium Salt Intermediate A->B NaNO₂, HBr (aq) 0-5 °C C This compound B->C CuBr, HBr Heat

Caption: Synthesis of this compound via Sandmeyer reaction.

Experimental Protocol: Representative Diazotization and Bromination

This protocol is adapted from established procedures for the conversion of amino-heterocycles to their bromo-counterparts.[2][3] The causality behind these steps lies in the careful in situ formation of the diazonium salt at low temperatures to prevent its decomposition, followed by a copper-catalyzed displacement with bromide.

Materials:

  • 2-Amino-3-methylpyrazine (1.0 eq)

  • Hydrobromic acid (HBr, 48% aq., ~5-6 eq)

  • Sodium nitrite (NaNO₂, 1.1 eq)

  • Copper(I) bromide (CuBr, 1.2 eq)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Diazonium Salt Formation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-3-methylpyrazine in 48% HBr at room temperature.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the cooled pyrazine solution, ensuring the internal temperature does not exceed 5 °C. The slow addition is critical to control the exothermic reaction and maintain the stability of the diazonium salt.

    • Stir the mixture at 0-5 °C for an additional 30-45 minutes after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or slurry of CuBr in 48% HBr.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. This addition may cause vigorous nitrogen gas evolution.

    • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours until gas evolution ceases, indicating the completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes).

    • Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The true value of this compound for a synthetic chemist lies in its capacity to undergo a variety of cross-coupling reactions. The C-Br bond serves as a versatile handle for the introduction of carbon and heteroatom substituents, making it a cornerstone for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for several palladium-catalyzed reactions, which are fundamental tools in modern drug discovery for forging bonds that are otherwise difficult to create.[4]

cluster_0 This compound cluster_1 Coupling Products A This compound B 2-Aryl-3-methylpyrazine A->B Suzuki-Miyaura (Ar-B(OH)₂, Pd cat., Base) C 2-Alkynyl-3-methylpyrazine A->C Sonogashira (Alkyne, Pd/Cu cat., Base) D 2-Amino-3-methylpyrazine (Substituted) A->D Buchwald-Hartwig (Amine, Pd cat., Base)

Caption: Key cross-coupling reactions of this compound.

Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used of these methods due to the stability and commercial availability of the boronic acid coupling partners.[5]

Objective: To synthesize a 2-aryl-3-methylpyrazine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. The exclusion of oxygen is critical as it can oxidatively deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] Its ability to act as a bioisostere for other aromatic rings and its hydrogen bond accepting properties make it a valuable component in designing molecules that interact with biological targets like protein kinases.[4][8]

Case Study: Pyrazine Derivatives as Kinase Inhibitors Protein kinases are a major class of drug targets, particularly in oncology.[9][10] The pyrazine core is frequently utilized in the design of kinase inhibitors that compete with ATP for binding in the enzyme's active site. This compound is an ideal starting point for building libraries of potential inhibitors. For instance, a Suzuki coupling can install a larger aromatic group at the 2-position, which can then interact with the "hinge region" of a kinase, a common binding motif for inhibitors.

A recent study detailed the development of 2,6-disubstituted pyrazine derivatives as potent inhibitors of CK2 and PIM kinases, which are implicated in cancer.[8] While not starting directly from this compound, the synthetic strategies employed are directly applicable and highlight the importance of substituted pyrazines in this therapeutic area. The bromine atom allows for the systematic and modular synthesis of diverse analogues for structure-activity relationship (SAR) studies.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in synthesis. While publicly available experimental spectra are scarce, a combination of data from analogous structures and predictive models provides a reliable characterization profile.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

  • δ ~8.3-8.4 ppm (d, 1H): Pyrazine ring proton adjacent to nitrogen (H-5).

  • δ ~8.2-8.3 ppm (d, 1H): Pyrazine ring proton adjacent to nitrogen (H-6).

  • δ ~2.6 ppm (s, 3H): Methyl protons (-CH₃).

    • Rationale: The pyrazine protons are significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms, appearing in the far downfield region. The methyl group protons appear as a singlet in the typical alkyl region.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

  • δ ~152 ppm: C-3 (carbon bearing the methyl group).

  • δ ~148 ppm: C-5.

  • δ ~145 ppm: C-6.

  • δ ~140 ppm: C-2 (carbon bearing the bromine atom).

  • δ ~22 ppm: -CH₃ carbon.

    • Rationale: The carbon attached to the electronegative bromine (C-2) is expected to be significantly shifted. The other ring carbons are in the typical aromatic/heteroaromatic region.

Infrared (IR) Spectroscopy:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Alkyl C-H stretching from the methyl group.

  • ~1550-1400 cm⁻¹: C=C and C=N ring stretching vibrations, characteristic of the pyrazine core.

  • ~1000-1100 cm⁻¹: C-Br stretching vibration. The exact position can vary.

Mass Spectrometry (MS):

  • [M]⁺ and [M+2]⁺: The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). For C₅H₅BrN₂, the molecular ion peaks would be expected at m/z ≈ 172 and 174.

  • Fragmentation: Common fragmentation pathways may include the loss of Br• (m/z ≈ 93) or HCN.

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in the strategic placement of its functional groups. The electron-deficient pyrazine core, combined with a versatile bromine handle, makes it an ideal substrate for modern cross-coupling methodologies. This enables the efficient construction of complex molecular architectures, particularly in the field of medicinal chemistry where the pyrazine scaffold is a proven pharmacophore. This guide has provided the foundational knowledge, practical protocols, and strategic context necessary for researchers to effectively utilize this important building block in their synthetic endeavors.

References

  • PubChem. Compound Summary for CID 12457513, this compound.
  • Setyowati, W. A. E., Syah, Y. M., Ihsanawatia, & Alni, A. (2022).
  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1534-1538. [Link]
  • Asdaq, S. M. B., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
  • Fallah, Z., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14209-14279. [Link]
  • Khan, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. [Link]
  • Chenna, V. R., & Garlapati, T. R. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Organic Chemistry: An Indian Journal, 5(2). [Link]
  • Xu, F., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]

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Introduction: The Strategic Importance of 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3-methylpyrazine for Researchers and Drug Development Professionals

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds that are integral to numerous fields of chemical science. Its structure, featuring a pyrazine ring functionalized with both a bromine atom and a methyl group, makes it a highly versatile and valuable building block in organic synthesis. The pyrazine core itself is a key pharmacophore found in many biologically active molecules, including vitamins like riboflavin and folic acid, as well as numerous pharmaceuticals.[1][2][3]

The strategic placement of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nature of the pyrazine ring, further influenced by the substituents, dictates its reactivity and makes it a crucial intermediate in the synthesis of complex molecular architectures.[4] This guide offers a comprehensive overview of the physical properties, chemical behavior, synthesis, applications, and safety protocols for this compound, designed for scientists and professionals in research and development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for planning reactions, purification procedures, and for safe storage and handling.

PropertyValueReference(s)
IUPAC Name This compound[5]
Synonyms Pyrazine, 2-bromo-3-methyl-[6]
CAS Number 120984-76-1[5][6]
Molecular Formula C₅H₅BrN₂[5]
Molecular Weight 173.01 g/mol [5][6]
Appearance Colorless to pale yellow liquid or solid/semi-solid[6][7]
Odor Strong, pungent[6]
Boiling Point 194.85°C at 760 mmHg[7]
Flash Point 71.6°C[7]
Density ~1.597 g/cm³[7]
Refractive Index ~1.558[7]
Solubility Soluble in organic solvents; insoluble in water.[6]
Storage Conditions Store under inert gas (nitrogen or argon) at 2-8°C.[7]

Molecular Structure and Spectroscopic Profile

The structural and electronic features of this compound are foundational to its chemical identity and reactivity.

Chemical Structure and Identifiers
  • Canonical SMILES: CC1=NC=CN=C1Br[5][6]

  • InChI: InChI=1S/C5H5BrN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3[5][6]

  • InChIKey: NDBBGCAETKIKIC-UHFFFAOYSA-N[5][6]

Spectroscopic Data

While detailed spectra are typically found in proprietary databases or certificates of analysis, the characterization of this compound relies on standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the proton and carbon environments, respectively, verifying the positions of the methyl group and the protons on the pyrazine ring.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Identifies characteristic vibrational frequencies of the aromatic C-H, C=N, and C-Br bonds within the molecule.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the interplay between the electron-deficient pyrazine ring and the reactive C-Br bond. This makes it a valuable substrate for constructing more complex molecules.

The bromine atom serves as an excellent leaving group, making the molecule amenable to a variety of transition metal-catalyzed cross-coupling reactions. This is the most common and powerful application of this building block, enabling the formation of C-C, C-N, and C-O bonds. The electron-deficient nature of the pyrazine ring facilitates these transformations.

G cluster_0 Key Reaction Pathways start This compound suzuki Suzuki Coupling (Aryl/Vinyl Boronic Acids) start->suzuki Pd catalyst, Base buchwald Buchwald-Hartwig (Amines, Alcohols) start->buchwald Pd catalyst, Base cyanation Cyanation (e.g., Zn(CN)₂) start->cyanation Pd catalyst product1 Aryl-substituted 3-methylpyrazines suzuki->product1 product2 Amino/Alkoxy-substituted 3-methylpyrazines buchwald->product2 product3 3-methylpyrazine- 2-carbonitrile cyanation->product3

Caption: Major cross-coupling reactions involving this compound.

Synthesis Methodology

A common laboratory-scale synthesis involves the direct bromination of a suitable pyrazine precursor. The following protocol is a generalized representation based on established chemical principles for halogenating heterocyclic compounds.

Example Protocol: Bromination of 2-Amino-5-methylpyrazine

This method involves the electrophilic substitution of a hydrogen atom with bromine on an activated pyrazine ring, followed by removal of the activating group if necessary. A more direct route is the bromination of 2-amino-5-methylpyrazine.[8]

Step-by-Step Protocol:

  • Dissolution: Dissolve the starting material, 5-methylpyrazin-2-amine, and a base such as pyridine in a suitable solvent like dichloromethane (DCM).[8]

  • Bromination: Cool the mixture and slowly add a solution of bromine in DCM. The base neutralizes the HBr byproduct.[8]

  • Reaction: Stir the mixture at room temperature, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[8]

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer.[8]

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[8] Further purification can be achieved via column chromatography or recrystallization.

G cluster_workflow Synthetic Workflow start Start: 5-methylpyrazin-2-amine + Pyridine in DCM step1 Slow addition of Bromine (Br₂) start->step1 step2 Stir at Room Temperature (Monitor by TLC) step1->step2 step3 Aqueous Workup (Quench & Extract) step2->step3 step4 Purification (Dry, Concentrate) step3->step4 end Final Product: 2-Amino-3-bromo-5-methylpyrazine step4->end

Caption: Generalized workflow for the synthesis of a brominated methylpyrazine.

Applications in Research and Industry

This compound is a key intermediate in several high-value chemical industries.

  • Pharmaceuticals and Drug Discovery: The pyrazine scaffold is present in numerous approved and experimental drugs.[1] This building block allows for the systematic exploration of chemical space around the pyrazine core. By using it in cross-coupling reactions, medicinal chemists can generate libraries of novel compounds to be screened for biological activity against various therapeutic targets.[2][3][9] Its derivatives are investigated for anticancer, antibacterial, and anti-inflammatory properties, among others.[2][3]

  • Flavor and Fragrance: In the flavor industry, pyrazines are well-known for contributing roasted, nutty, and toasted aromas. This compound can be used as a precursor to synthesize specific flavor compounds that impart these desirable sensory characteristics to food products.[6]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound serves as an intermediate in the synthesis of new pesticides and herbicides, where the pyrazine ring can be a crucial element for biological efficacy.[6][7]

Safety, Handling, and Storage

Due to its potential hazards, this compound must be handled with appropriate caution.

GHS Hazard Classification

The compound is classified with several hazards under the Globally Harmonized System (GHS).[5]

Hazard StatementDescriptionGHS CodeReference(s)
Acute Toxicity, OralHarmful if swallowedH302[5]
Skin IrritationCauses skin irritationH315[5]
Eye Irritation/DamageCauses serious eye irritation/damageH318/H319[5]
STOT SE 3May cause respiratory irritationH335[5]
Recommended Handling and PPE
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[11]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][11]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

  • Inert Atmosphere: For long-term stability and to prevent degradation, store under an inert atmosphere of nitrogen or argon at 2-8°C.[7]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic intermediate that unlocks a wide array of synthetic possibilities. Its well-defined physical properties and predictable chemical reactivity, centered on the versatile C-Br bond, make it an indispensable tool for researchers. From the development of life-saving pharmaceuticals to the creation of novel agrochemicals and unique flavor profiles, the applications of this compound are both broad and impactful. Adherence to strict safety protocols is paramount to harnessing its full potential responsibly. This guide provides the foundational knowledge required for its effective and safe utilization in a professional research setting.

References

  • ChemBK. (2024). This compound - Physico-chemical Properties.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. National Center for Biotechnology Information.
  • Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

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Introduction: The Strategic Importance of 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-methylpyrazine

Prepared by: Gemini, Senior Application Scientist

This compound is a substituted pyrazine derivative of significant interest in medicinal chemistry and materials science. Pyrazines, as a class, are heterocyclic compounds found in numerous biologically active molecules and are known for their diverse pharmacological properties, including anticancer and antituberculous activities.[1] The strategic placement of a methyl group and a bromine atom on the pyrazine ring makes this compound a versatile building block. The bromine atom serves as a reactive handle for further functionalization, most commonly through cross-coupling reactions like the Suzuki or Buchwald-Hartwig couplings, enabling the construction of more complex molecular architectures.[2]

This guide provides a detailed overview of the primary synthetic strategies for preparing this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices.

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several distinct pathways. The optimal choice depends on factors such as the availability of starting materials, desired scale, and safety considerations. We will explore the two most prominent and field-proven methodologies: direct electrophilic bromination and synthesis via a Sandmeyer-type reaction from an amino precursor.

Methodology 1: Direct Electrophilic Bromination of 3-Methylpyrazine

Direct bromination of the pyrazine heterocycle is a conceptually straightforward approach. However, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature deactivates the ring towards electrophilic aromatic substitution, making the reaction more challenging than the bromination of electron-rich aromatic systems like benzene.[3]

Mechanistic Considerations:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The methyl group at the 3-position is an electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions. In the case of 3-methylpyrazine, the positions ortho to the methyl group are C2 and C4, and the para position is C6. The two ring nitrogens are strongly deactivating and direct incoming electrophiles to the meta positions (C5 relative to N1; C3 and C5 relative to N4).

The regiochemical outcome is a balance of these directing effects. The activating effect of the methyl group is often dominant, favoring substitution at the C2 position. The reaction typically requires a brominating agent, such as molecular bromine (Br₂), often in the presence of a solvent.

Workflow for Direct Bromination:

cluster_start Starting Material cluster_process Bromination Reaction cluster_workup Purification cluster_end Final Product start 3-Methylpyrazine process React with Bromine (Br₂) in an appropriate solvent (e.g., DCM) start->process workup Aqueous Work-up & Extraction process->workup purify Column Chromatography workup->purify end This compound purify->end

Caption: General workflow for the direct bromination of 3-methylpyrazine.

Methodology 2: Sandmeyer-Type Synthesis from 2-Amino-3-methylpyrazine

An alternative and often more reliable method for introducing a bromine atom onto a heteroaromatic ring is through a Sandmeyer-type reaction. This multi-step process begins with an amino-substituted pyrazine, which is converted into a diazonium salt. This intermediate is then displaced by a bromide ion to yield the target product. This approach circumvents the potential challenges of low reactivity and poor regioselectivity associated with direct electrophilic bromination of an electron-deficient ring.

A similar, successful synthesis has been described for the 5-methyl isomer, which involves diazotization of 2-amino-5-methylpyrazine followed by an in-situ bromination step to yield 2-bromo-5-methylpyrazine.[1]

Mechanistic Considerations:

  • Diazotization: 2-Amino-3-methylpyrazine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrobromic acid (HBr), at low temperatures (0–5 °C). This converts the primary amine (-NH₂) into a diazonium salt (-N₂⁺). Maintaining a low temperature is critical as diazonium salts are often unstable at higher temperatures.[1]

  • Sandmeyer Reaction: The pyrazinediazonium salt is then treated with a copper(I) bromide (CuBr) catalyst or simply heated in the presence of excess bromide ions. The diazonium group is an excellent leaving group (it departs as nitrogen gas), and it is replaced by the bromide nucleophile.

Reaction Scheme for Sandmeyer-Type Synthesis:

A 2-Amino-3-methylpyrazine B Pyrazine Diazonium Salt (Intermediate) A->B  NaNO₂, HBr  0-5 °C C This compound B->C  CuBr or Heat

Caption: Key steps in the Sandmeyer-type synthesis of this compound.

Detailed Experimental Protocols

The following protocols are representative methodologies adapted from established procedures for analogous compounds.[1][4] Researchers should first perform these reactions on a small scale to optimize conditions.

Protocol 1: Synthesis of 2-Amino-3-bromo-5-methylpyrazine (Model for Direct Bromination)

This protocol for a related compound demonstrates the general conditions for direct bromination of an aminopyrazine.[4]

  • Setup: To a solution of 5-methylpyrazin-2-amine (1.0 eq, e.g., 5.00 g, 45.8 mmol) in dichloromethane (DCM, 250 mL), add pyridine (1.2 eq, e.g., 4.35 g, 55.0 mmol).

  • Bromination: Cool the mixture in an ice bath. Slowly add molecular bromine (1.2 eq, e.g., 8.80 g, 55.0 mmol) dropwise to the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, add water (150 mL) to the reaction mixture. Separate the organic layer.

  • Purification: Wash the organic layer with saturated brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography.

Protocol 2: Sandmeyer-Type Synthesis of this compound

This protocol is adapted from procedures for similar diazotization-bromination reactions.[5][6]

  • Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 2-Amino-3-methylpyrazine (1.0 eq) to a 48% aqueous hydrobromic acid solution. Cool the mixture to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, ~3.0 eq) in water. Add this solution dropwise to the pyrazine mixture while vigorously stirring and maintaining the internal temperature at 0–5 °C.

  • Bromination: After the addition is complete, continue stirring the mixture at 0–5 °C for 30-60 minutes. The reaction can then be allowed to warm to room temperature or gently heated to drive the displacement of the diazonium group.

  • Quenching & Work-up: Carefully quench any excess nitrous acid by adding a 10% sodium hydrogen sulfite solution.[5] Neutralize the reaction mixture to a pH of 7-8 using a sodium hydroxide solution.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum. The resulting crude product can be purified by column chromatography or distillation.

Quantitative Data Summary

The yields of bromination reactions on pyrazine and related heterocyclic systems can vary significantly based on the substrate and reaction conditions. Below is a table summarizing reported yields for analogous transformations to provide a benchmark.

Starting MaterialReaction TypeProductReported YieldReference
5-methylpyrazin-2-amineDirect Bromination2-Amino-3-bromo-5-methylpyrazine88%[4]
2-amino-5-methylpyrazineDiazotization/Bromination2-bromo-5-methylpyrazine>60%[1]
3-hydroxypyrazine-2-amideDirect Bromination6-bromo-3-hydroxypyrazine-2-formamide~80%[7]

Safety and Handling

Working with brominating agents and strong acids requires strict adherence to safety protocols.

  • Molecular Bromine (Br₂): Highly corrosive, toxic, and volatile. All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8]

  • Hydrobromic Acid (HBr): A strong, corrosive acid. Causes severe skin burns and eye damage. Handle with appropriate PPE in a fume hood.

  • Sodium Nitrite (NaNO₂): An oxidizing agent. Can be toxic if ingested.

  • This compound: The final product should be handled with care. Related brominated heterocyclic compounds are classified as irritants, causing skin, eye, and respiratory irritation.[9][10] Always consult the Safety Data Sheet (SDS) for the specific compound.[11]

First Aid Measures:

  • Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[11]

Conclusion

The synthesis of this compound is readily achievable through established synthetic organic chemistry methodologies. For laboratory-scale synthesis, the Sandmeyer-type reaction starting from 2-Amino-3-methylpyrazine often provides a more controlled and higher-yielding route compared to the direct bromination of 3-methylpyrazine. The choice of method will ultimately be guided by starting material availability, scalability requirements, and the specific capabilities of the laboratory. Careful attention to reaction conditions and rigorous safety practices are paramount for the successful and safe execution of these synthetic protocols.

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009). TSI Journals.
  • 2-Amino-3-bromo-5-methylpyrazine synthesis. ChemicalBook.
  • Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine. (CN108101857B).
  • This compound | 120984-76-1. Sigma-Aldrich.
  • Preparation method of 2-methyl-3-bromopyridine. (CN104945313A).
  • Bromination of Alkenes - The Mechanism. (2013). Master Organic Chemistry.
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  • 2-Bromo-3-methylpyridine Safety D
  • SAFETY DATA SHEET - 2-Bromopyrazine. (2013). Fisher Scientific.
  • Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide. (CN112851589A).
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2-Bromo-3-methylpyrazine reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Core Reaction Mechanisms of 2-Bromo-3-methylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in contemporary organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its reactivity is governed by the electronic and steric interplay of the pyrazine core, the bromine substituent, and the adjacent methyl group. A profound understanding of its reaction mechanisms is essential for optimizing synthetic routes and designing novel molecular entities. This guide provides a detailed exploration of the principal reaction mechanisms of this compound, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and lithiation-electrophilic quench sequences. Each section integrates mechanistic insights with field-proven experimental protocols and visual aids to offer a comprehensive resource for the modern researcher.

I. The Chemical Landscape of this compound

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms in a 1,4-relationship.[1][2] This inherent electron deficiency renders the ring susceptible to nucleophilic attack, a characteristic that is central to its reactivity profile. The bromine atom at the 2-position serves as an excellent leaving group in various substitution reactions. The methyl group at the 3-position exerts a steric and electronic influence on the adjacent reaction center, which must be considered when designing synthetic transformations.

II. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction pathway for this compound, enabled by the electron-deficient nature of the pyrazine ring.[3][4] This reaction allows for the direct introduction of a wide range of nucleophiles.

Mechanism: The Addition-Elimination Pathway

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the bromine atom. This step is typically the rate-determining step.[5] The attack forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[3][6] The electron-withdrawing pyrazine nitrogens are crucial for stabilizing the negative charge of this intermediate.

  • Leaving Group Expulsion: The bromide ion is eliminated, restoring the aromaticity of the pyrazine ring and yielding the substituted product.[3]

The reaction rate is influenced by the strength of the nucleophile, the solvent, and the reaction temperature. Strong nucleophiles and polar aprotic solvents, which can solvate the charged intermediate, generally accelerate the reaction.

Experimental Protocol: Amination of this compound

This protocol outlines a typical SNAr amination reaction.

Step Procedure Causality & Rationale
1 In a sealed reaction vessel, dissolve this compound (1.0 eq) and the desired amine (1.2–1.5 eq) in a polar aprotic solvent (e.g., DMSO or DMF).Polar aprotic solvents effectively stabilize the charged Meisenheimer complex, thereby lowering the activation energy of the rate-determining nucleophilic addition step. Using a slight excess of the amine ensures the reaction proceeds to completion.
2 Add a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq).The base scavenges the HBr generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
3 Heat the reaction mixture to 80–120 °C and monitor its progress by TLC or LC-MS.Thermal energy is required to overcome the activation barrier for the formation of the Meisenheimer complex.
4 Upon completion, cool the mixture to ambient temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).This is a standard aqueous workup to separate the organic product from inorganic salts and the high-boiling polar solvent.
5 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.This step removes residual water and inorganic impurities from the organic phase.
6 Purify the crude product by flash column chromatography on silica gel.This final step isolates the desired 2-amino-3-methylpyrazine derivative from unreacted starting materials and byproducts.
Visualization: SNAr Mechanism

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer + Nu:⁻ (rate-determining) nuc Nu:⁻ prod 2-Substituted-3-methylpyrazine meisenheimer->prod - Br⁻ (fast) lg Br⁻

Caption: The addition-elimination mechanism of SNAr on this compound.

III. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate for these transformations.[7] These reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination, proceed through a general catalytic cycle.

The Unified Catalytic Cycle
  • Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (e.g., Suzuki, Stille) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The coupling partner's organic group is transferred to the palladium center, or the amine coordinates and is deprotonated.

  • Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the product and regenerate the Pd(0) catalyst.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and an organoboron reagent.[8][9]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Step Procedure Causality & Rationale
1 In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst like Pd(PPh₃)₄ (2–5 mol%), and a base such as K₂CO₃ (2.0–3.0 eq).The boronic acid is used in excess to drive the reaction equilibrium. The choice of base is critical for activating the boronic acid to facilitate transmetalation.[9]
2 Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.Water is often required to dissolve the inorganic base. Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
3 Heat the mixture to 80–100 °C under an inert atmosphere (N₂ or Ar) and monitor by TLC or LC-MS.Heating provides the necessary energy for the catalytic cycle to proceed efficiently.
4 Upon completion, perform an aqueous workup and extract the product with an organic solvent.Standard procedure to isolate the organic product.
5 Purify the crude product by column chromatography.To obtain the pure 2-phenyl-3-methylpyrazine.
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Pyrazine-Br pd_intermediate Pyrazine-Pd(II)Lₙ-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-B(OH)₂ + Base pd_coupled Pyrazine-Pd(II)Lₙ-R transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product Product reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8]

B. Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between this compound and a terminal alkyne, employing both palladium and copper catalysts.[10][11]

Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Step Procedure Causality & Rationale
1 To a solution of this compound (1.0 eq) and phenylacetylene (1.2 eq) in a solvent like triethylamine (Et₃N) or THF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1–5 mol%).Et₃N serves as both the solvent and the base. The copper(I) co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[10]
2 Thoroughly degas the reaction mixture with an inert gas.Prevents oxidative side reactions and catalyst deactivation.
3 Stir the reaction at room temperature or with gentle heating (40–60 °C) and monitor by TLC or LC-MS.Sonogashira couplings can often proceed under mild conditions.
4 Upon completion, filter the reaction mixture to remove the ammonium salt precipitate and purify the filtrate by column chromatography.This isolates the 2-(phenylethynyl)-3-methylpyrazine product.
C. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from amines and aryl halides.[12][13][14][15] It is a powerful alternative to classical methods like SNAr, especially for less reactive amines.

Experimental Protocol: Buchwald-Hartwig Amination with a Secondary Amine
Step Procedure Causality & Rationale
1 In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).Sterically hindered phosphine ligands are crucial for promoting the reductive elimination step and preventing β-hydride elimination.[16] A strong base is required to deprotonate the amine in the catalytic cycle.
2 Add a dry, degassed aprotic solvent, such as toluene or dioxane.Anhydrous and anaerobic conditions are critical for the stability and activity of the catalytic system.
3 Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed, as monitored by LC-MS.Thermal energy is necessary to drive the reaction, particularly the oxidative addition and reductive elimination steps.
4 After cooling, quench the reaction with water and perform a standard extractive workup.This separates the product from the catalyst residues and inorganic base.
5 Purify the crude product by column chromatography.To isolate the desired N-aryl pyrazine derivative.

IV. Lithiation and Electrophilic Quench

For functionalization beyond cross-coupling, lithium-halogen exchange offers a powerful strategy. This approach generates a potent nucleophilic pyrazine species that can react with a wide array of electrophiles.

Mechanism: Lithium-Halogen Exchange

Treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C) results in a rapid exchange of the bromine atom for a lithium atom. This forms the highly reactive 2-lithio-3-methylpyrazine intermediate. This intermediate is a strong nucleophile and can be "quenched" by adding an electrophile.

Experimental Protocol: Lithiation and Quench with an Aldehyde
Step Procedure Causality & Rationale
1 Under an inert atmosphere, dissolve this compound (1.0 eq) in a dry ethereal solvent (e.g., THF or diethyl ether).Anhydrous conditions are paramount as organolithium reagents are extremely sensitive to moisture.
2 Cool the solution to -78 °C using a dry ice/acetone bath.The low temperature is critical to prevent side reactions and decomposition of the organolithium intermediate.
3 Slowly add a solution of n-butyllithium (1.05 eq) dropwise while maintaining the low temperature.Slow addition helps to control the exothermicity of the lithium-halogen exchange.
4 Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithiated species.
5 Add the electrophile (e.g., an aldehyde, 1.2 eq) to the solution of the lithiated pyrazine.The electrophile is added in slight excess to ensure it reacts completely with the nucleophilic intermediate.
6 Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).The NH₄Cl solution protonates any remaining organolithium species and the resulting alkoxide.
7 Perform an aqueous workup and purify the product by standard methods.This isolates the newly functionalized pyrazine derivative.
Visualization: Lithiation and Quench Workflow

Lithiation_Workflow start This compound in dry THF at -78 °C add_nBuLi Add n-BuLi start->add_nBuLi lithiation Formation of 2-Lithio-3-methylpyrazine add_nBuLi->lithiation add_electrophile Add Electrophile (E⁺) lithiation->add_electrophile quench Quench & Warm to RT add_electrophile->quench product Functionalized Pyrazine Product quench->product

Caption: A streamlined workflow for the lithiation and electrophilic quench of this compound.

V. Conclusion

This compound is a versatile scaffold whose reactivity is dominated by its electron-deficient nature and the presence of a good leaving group. Mastery of its core reaction mechanisms—nucleophilic aromatic substitution, an array of palladium-catalyzed cross-couplings, and lithiation-electrophilic quench sequences—is fundamental for its effective use in synthesis. This guide has provided a technically grounded overview of these transformations, integrating mechanistic principles with actionable experimental protocols. By understanding the causality behind these reactions, researchers can confidently and creatively employ this compound in the pursuit of novel and complex molecular targets.

References

  • Ramachandran S et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. IJBPAS, 10(9).
  • Ohta, A., & Aoyagi, Y. (1997). [Reactions and syntheses of pyrazines]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 117(1), 1–17.
  • (2023, June 30).
  • (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2).
  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia.
  • (2025, February 2).
  • (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Wikipedia contributors. (2024).
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • (2023, June 30).
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Wikipedia contributors. (2024). Heck reaction. Wikipedia.
  • Heck Reaction. Organic Chemistry Portal.
  • Wikipedia contributors. (2024). Stille reaction. Wikipedia.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
  • Stille Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Stille Coupling. NROChemistry.
  • (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia.
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  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Wikipedia contributors. (2024). Stille reaction. Wikipedia.
  • (2025, February 2).
  • Sonogashira Coupling. Organic Chemistry Portal.
  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (2018, August 7).
  • Wikipedia contributors. (2024).
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.
  • Wikipedia contributors. (2024). Heck reaction. Wikipedia.
  • (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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A Comprehensive Safety and Handling Guide for 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses associated with 2-Bromo-3-methylpyrazine. As a Senior Application Scientist, the following content is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and practical applicability in a laboratory setting. The primary objective is to empower researchers with the knowledge to mitigate risks and foster a culture of safety.

Section 1: Chemical Identity and Core Properties

This compound is a heterocyclic organic compound frequently utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a flavoring agent in the food industry.[1] Its distinct chemical properties necessitate a thorough understanding of its characteristics for safe handling.

PropertyValueSource
CAS Number 120984-76-1[2][3]
Molecular Formula C₅H₅BrN₂[1][2]
Molecular Weight 173.01 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Odor Strong, pungent[1]
Synonyms This compound[2]

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards associated with chemical substances. This compound is classified with a "Warning" signal word and carries the GHS07 pictogram, indicating several moderate hazards.[3]

GHS_Hazard cluster_pictogram GHS Pictogram cluster_hazards Associated Hazards Pictogram Hazards H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Caption: GHS Pictogram and associated hazard statements.

A detailed breakdown of the GHS classification is essential for a comprehensive risk assessment.

Hazard ClassCategoryHazard StatementImplication for Researchers
Acute Toxicity, Oral 4H302: Harmful if swallowedAccidental ingestion can lead to acute health effects; strict hygiene protocols are mandatory.[2][4][5]
Skin Corrosion/Irritation 2H315: Causes skin irritationDirect contact with the skin can cause inflammation, redness, and discomfort.[2][4][5]
Serious Eye Damage/Irritation 2AH319: Causes serious eye irritationSplashes or vapor exposure can cause significant, potentially painful, eye irritation.[2][4][5]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritationInhalation of vapors may irritate the respiratory tract, leading to coughing and discomfort.[2][4][5]

Section 3: Proactive Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is critical. The causality for each recommendation is directly linked to the substance's hazard profile.

Engineering Controls: The Primary Barrier

Engineering controls are the most effective means of exposure prevention because they isolate the hazard from the user.

  • Fume Hood: All handling of this compound, including weighing and transfers, must be conducted within a properly functioning chemical fume hood.[6][7] This is a non-negotiable control to mitigate the respiratory irritation hazard (H335).[2][4]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[8]

  • Emergency Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][9] Their proximity is crucial for immediate decontamination following accidental exposure.

Personal Protective Equipment: The Essential Last Defense

PPE is required to protect against exposure where engineering controls cannot provide complete protection.

Protection TypeSpecific RequirementsRationale and Standards
Eye/Face Protection Chemical safety goggles with side-shields or a full-face shield.Required to prevent eye contact and serious irritation (H319). Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[7][9][10]
Skin Protection Chemically impermeable gloves (e.g., Nitrile rubber). Flame-resistant lab coat.Essential to prevent skin irritation (H315).[2][4] Gloves must be inspected before use and removed using the proper technique to avoid cross-contamination.[7]
Respiratory Protection NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge.Necessary only if engineering controls fail or during a large spill. Use should follow a formal respiratory protection program (e.g., OSHA 29 CFR 1910.134).[9][11]

Section 4: Standard Operating Protocol for Safe Handling

Adherence to a validated workflow minimizes the risk of exposure and ensures experimental integrity.

Step 1: Pre-Handling Preparation

  • Review SDS: Before beginning work, thoroughly review this guide and the manufacturer-specific Safety Data Sheet.

  • Don PPE: Put on all required PPE as detailed in Section 3.2.

  • Verify Engineering Controls: Confirm that the fume hood is operational and the sash is at the appropriate height. Ensure the path to the eyewash station and safety shower is clear.

Step 2: Chemical Handling

  • Inert Atmosphere: When not in use, store the primary container under an inert atmosphere (e.g., argon or nitrogen) and refrigerate at 2-8°C to maintain chemical stability.[3][7]

  • Aliquotting: Transfer the required amount of the liquid into a secondary, labeled container inside the fume hood.

  • Closure: Securely seal all containers immediately after use to prevent the release of vapors.[6][8]

Step 3: Post-Handling Procedures

  • Decontamination: Clean any contaminated surfaces and equipment.

  • Waste Disposal: Dispose of contaminated consumables (e.g., pipette tips, gloves) and surplus chemicals in a properly labeled hazardous waste container according to institutional and local regulations.

  • Doff PPE: Remove PPE in the correct order to prevent self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6][8]

Section 5: Emergency Response and First-Aid Protocols

Immediate and correct action during an emergency is vital. The following workflow outlines the necessary steps for different exposure scenarios.

Emergency_Response cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Start Exposure Event Occurs Inhale1 Remove person to fresh air Start->Inhale1 Vapors inhaled Skin1 Immediately remove all contaminated clothing Start->Skin1 Liquid on skin Eye1 Rinse cautiously with water for at least 15 minutes Start->Eye1 Liquid in eyes Ingest1 Rinse mouth with water Start->Ingest1 Swallowed Inhale2 Keep comfortable for breathing Inhale1->Inhale2 Inhale3 If not breathing, provide artificial respiration Inhale2->Inhale3 Inhale4 Seek immediate medical attention Inhale3->Inhale4 Skin2 Wash skin with plenty of soap and water for 15 min Skin1->Skin2 Skin3 Seek medical attention if irritation persists Skin2->Skin3 Eye2 Remove contact lenses, if present and easy to do Eye1->Eye2 Eye3 Continue rinsing Eye2->Eye3 Eye4 Seek immediate medical attention Eye3->Eye4 Ingest2 DO NOT induce vomiting Ingest1->Ingest2 Ingest3 Call a POISON CENTER or doctor immediately Ingest2->Ingest3

Sources

An In-depth Technical Guide to 2-Bromo-3-methylpyrazine: A Core Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Bromo-3-methylpyrazine, a key heterocyclic intermediate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, reactivity, and application, grounded in established chemical principles.

Executive Summary: The Strategic Value of this compound

This compound (CAS: 120984-76-1) is a substituted pyrazine that serves as a versatile building block in modern organic synthesis. The pyrazine ring is a common motif in medicinal chemistry and is present in numerous clinically significant drugs.[1][2] The strategic placement of a bromine atom and a methyl group on this electron-deficient ring system imparts a unique combination of reactivity and structural definition, making it a valuable precursor for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and agrochemicals. This guide will elucidate the core characteristics of this compound, from its fundamental properties and spectral signature to its synthetic utility in robust, scalable cross-coupling reactions.

Physicochemical and Safety Profile

Understanding the fundamental properties of a reagent is a prerequisite for its effective and safe use in any experimental setting. This compound is typically a colorless to pale yellow liquid with a characteristic strong, pungent odor that can also be described as nutty or roasted. Its solubility in common organic solvents and insolubility in water are key considerations for reaction and workup conditions.

Table 1: Core Physicochemical and Safety Data
PropertyValueSource(s)
CAS Number 120984-76-1[3]
Molecular Formula C₅H₅BrN₂[3]
Molecular Weight 173.01 g/mol [3]
Appearance Colorless to pale yellow liquid/solid[3]
Boiling Point 194.8 °C at 760 mmHg
Storage Conditions 2-8 °C, under inert atmosphere (Nitrogen)[3]
Purity (Typical) ≥95%[3]
GHS Hazard Codes H302, H315, H319, H335[3]
GHS Pictogram GHS07 (Exclamation Mark)
Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3]

Expert Insight on Handling: Given its hazard profile, handling this compound requires stringent adherence to safety protocols. Always operate within a certified chemical fume hood. The use of personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat, is mandatory. An eyewash station and safety shower should be readily accessible.

Spectroscopic Profile: A Predictive Analysis

While certified reference spectra for this compound are not widely available in public repositories, a robust structural confirmation can be achieved by applying fundamental spectroscopic principles. The following analysis is predictive, based on established data for analogous pyrazine and brominated aromatic systems.[4]

¹H and ¹³C NMR Spectroscopy (Predicted)

The pyrazine ring is an electron-deficient system, meaning its protons are deshielded and appear in the aromatic region of the ¹H NMR spectrum (typically 8.0-9.0 ppm). The bromine atom acts as an electron-withdrawing group via induction, while the methyl group is weakly electron-donating.

  • ¹H NMR Prediction (in CDCl₃):

    • Pyrazine Protons (H-5, H-6): Two signals are expected in the ~8.2-8.5 ppm region. These protons will appear as doublets due to coupling with each other (³JHH ≈ 2.5 Hz).

    • Methyl Protons (-CH₃): A singlet is expected around ~2.6 ppm. The downfield shift relative to a typical aromatic methyl group is due to the electron-deficient nature of the pyrazine ring.

  • ¹³C NMR Prediction (in CDCl₃):

    • C-2 (C-Br): This carbon will be the most downfield of the ring carbons, likely appearing around ~145 ppm due to the direct attachment of the electronegative bromine.

    • C-3 (C-CH₃): This carbon will also be significantly downfield, predicted in the ~150-155 ppm range.

    • C-5 & C-6: These carbons are expected in the ~140-144 ppm region.

    • Methyl Carbon (-CH₃): The methyl carbon should appear in the ~20-25 ppm range.

Mass Spectrometry (MS)

The mass spectrum provides unambiguous confirmation of the molecular weight and the presence of bromine.

  • Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (approximately 1:1 ratio) will be observed for the molecular ion, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). These peaks will appear at m/z = 172 and m/z = 174.

  • Key Fragmentation: A primary fragmentation pathway is the loss of a bromine radical (•Br), which would result in a significant peak at m/z = 93. Another common fragmentation is the loss of a methyl radical (•CH₃), leading to peaks at m/z = 157 and 159.

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and reliable method for producing halo-pyrazines is via a Sandmeyer-type reaction from an amino-pyrazine precursor. This multi-step approach offers high regioselectivity and good overall yields. The process starts from the commercially available 5-methylpyrazine-2-carboxylic acid.

Protocol 1: Synthesis via Hofmann Degradation and Sandmeyer Reaction[7]

This protocol is adapted from a validated synthesis of the isomeric 2-bromo-5-methylpyrazine and is mechanistically applicable.

Step 1: Amidation of 5-Methylpyrazine-2-carboxylic Acid

  • Suspend 5-methylpyrazine-2-carboxylic acid (1.0 equiv.) in methanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount).

  • Allow the reaction to stir at room temperature for 4 hours to form the methyl ester.

  • Remove methanol under reduced pressure.

  • Dissolve the residue in fresh methanol and treat with ammonia gas or aqueous ammonia at 70 °C in a sealed vessel for 12 hours.

  • Cool the reaction and concentrate in vacuo to yield 5-methylpyrazine-2-carboxamide.

Step 2: Hofmann Degradation to 2-Amino-5-methylpyrazine

  • Prepare a solution of aqueous potassium hydroxide.

  • Add bromine (1.0 equiv.) slowly at 0 °C to form a potassium hypobromite solution.

  • Add the 5-methylpyrazine-2-carboxamide (from Step 1) to the hypobromite solution.

  • Heat the reaction mixture to 90 °C for 2 hours.

  • Cool and extract the product, 2-amino-5-methylpyrazine, with an organic solvent (e.g., dichloromethane).

Step 3: Diazotization and Bromination (Sandmeyer-type Reaction)

  • Dissolve the 2-amino-5-methylpyrazine (1.0 equiv.) in 48% hydrobromic acid (HBr).

  • Cool the solution to -10 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 equiv.) in water dropwise, maintaining the temperature below -5 °C. This forms the pyrazinediazonium salt in situ.

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 equiv.) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate. Purify by column chromatography to yield this compound.

Causality and Expertise:

  • Why Hofmann Degradation? This classic reaction is a reliable method for converting an amide to a primary amine with one fewer carbon atom, providing a clean route to the necessary amino-pyrazine intermediate.

  • Why a Sandmeyer Reaction? Diazonium salts are exceptionally good leaving groups (N₂ gas). The Sandmeyer reaction provides a regiochemically controlled method to replace the amino group with a bromine atom, which is difficult to achieve via direct electrophilic bromination on the electron-deficient pyrazine ring. The use of CuBr is catalytic, facilitating the single-electron transfer needed to generate the aryl radical that then reacts with bromide.

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its utility as a substrate for transition metal-catalyzed cross-coupling reactions. The C-Br bond serves as a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex derivatives.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is an indispensable tool for forming biaryl structures. This compound is an excellent substrate for this reaction.

Suzuki_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Combine: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) solvent 2. Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent Syringe heat 3. Heat & Stir (e.g., 90 °C, 12-18 h) solvent->heat Oil Bath quench 4. Cool & Quench (Add H₂O, Extract w/ EtOAc) heat->quench Monitor by TLC purify 5. Purify (Column Chromatography) quench->purify product Final Product: 2-Aryl-3-methylpyrazine purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Generalized Suzuki-Miyaura Coupling

This protocol is adapted from standard procedures for halo-pyridines and is directly applicable.[5]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 90 °C in a preheated oil bath and stir vigorously for 18 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Self-Validation and Causality:

  • Why an Inert Atmosphere? The Pd(0) catalyst is sensitive to oxidation, which would render it inactive. An inert atmosphere is crucial to maintain the catalytic cycle.

  • Why a Base? The base (K₂CO₃) is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.

  • Why a Ligand? The triphenylphosphine (PPh₃) ligands stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to favor the desired reductive elimination step.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for constructing aryl amines, a common feature in pharmaceuticals.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Pd(II) Complex (Ar)(Br)L₂ pd0->oa_complex reductive_elimination Reductive Elimination pd0->reductive_elimination amido_complex Pd(II) Amido (Ar)(NR₂)L₂ oa_complex->amido_complex oxidative_addition Oxidative Addition oa_complex->oxidative_addition amido_complex->pd0 amine_binding Amine Binding & Deprotonation amido_complex->amine_binding product Ar-NR₂ (Product) reductive_elimination->product aryl_halide Ar-Br (this compound) aryl_halide->oa_complex amine HNR₂ + Base amine->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Applications in Drug Discovery and Development

The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, appearing in drugs across various therapeutic areas.[6] Its ability to act as a bioisostere for other aromatic rings and its hydrogen bond accepting properties make it a valuable component for modulating pharmacokinetics and pharmacodynamics. While direct public examples naming this compound as a starting material for a specific marketed drug are sparse, its utility is evident from the synthesis of complex pyrazine-containing drugs like Varenicline (for smoking cessation) and Eszopiclone (a hypnotic agent).[7][8]

The synthesis of these molecules often involves the late-stage construction of the pyrazine ring or the coupling of a pre-functionalized pyrazine. A building block like this compound is ideal for such strategies, allowing for the introduction of diverse functionality through the cross-coupling reactions described above, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic building block that provides a reliable entry point into a vast chemical space of substituted pyrazines. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the precise and efficient construction of C-C and C-N bonds. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the development of novel, high-value molecules.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. The Royal Society of Chemistry.
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  • Capot Chemical. (n.d.). 120984-76-1 | this compound.
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  • Ahmad, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
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  • Google Patents. (2009). WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.
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  • Google Patents. (2008). US20080015197A1 - Process for the preparation of zopiclone.
  • Balasubramanian, S., et al. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • ResearchGate. (2008). An improved process for eszopiclone: Anti-insomnia agent.
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  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Google Patents. (2008). WO2008126105A2 - Improved process for the preparation of zopiclone and it's enantiomerically enriched isomer.
  • Miller, D. D., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI.
  • Google Patents. (2009). WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate.
  • Google Patents. (2009). Process for preparing varenicline and intermediates for use therein - EP 2204369 A1.
  • Google Patents. (n.d.). US8309723B2 - Preparation of Zopiclone and its enantiomerically enriched isomer.
  • Google Patents. (2010). WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt....

Sources

An In-depth Technical Guide to 2-Bromo-3-methylpyrazine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-Bromo-3-methylpyrazine, a key building block in the development of novel pharmaceuticals and functional materials. We will delve into its synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Significance of this compound in Modern Chemistry

Pyrazine and its derivatives are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous FDA-approved drugs and biologically active molecules.[1] The pyrazine ring is a prevalent motif in pharmaceuticals, agrochemicals, and flavor chemistry.[2][3] this compound, with its strategically placed bromine atom and methyl group, serves as a versatile intermediate for the synthesis of more complex molecular architectures. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups, while the methyl group can influence the electronic properties and steric environment of the molecule.[4] This guide will provide a comprehensive overview of this valuable compound for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before handling any chemical compound.

PropertyValueSource
Molecular Formula C₅H₅BrN₂[5]
Molecular Weight 173.01 g/mol [5]
Appearance Solid, semi-solid, or liquid[6]
Storage Temperature 2-8°C, under inert atmosphere[6]
IUPAC Name This compound[5]
InChI Key NDBBGCAETKIKIC-UHFFFAOYSA-N[5]

Safety Information: [6]

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

Synthesis of this compound

A likely precursor for this synthesis is 3-methylpyrazine. The bromination can be achieved using elemental bromine in the presence of a base to neutralize the HBr byproduct, or with N-bromosuccinimide (NBS), a milder brominating agent. The following protocol is adapted from the successful bromination of 2-amino-5-methylpyrazine.[7]

Proposed Experimental Protocol: Bromination of 3-methylpyrazine

Diagram of the Proposed Synthetic Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3-methylpyrazine and pyridine in DCM add_br2 Slowly add Bromine at 0°C start->add_br2 stir Stir at room temperature overnight add_br2->stir quench Quench with water stir->quench extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end end purify->end This compound Suzuki_Cycle Pd(0)L_n Pd(0)L_n Intermediate_1 R-Pd(II)L_n-X Pd(0)L_n->Intermediate_1 Oxidative Addition Oxidative\nAddition Oxidative Addition R-X This compound R-X->Intermediate_1 Intermediate_2 R-Pd(II)L_n-R' Intermediate_1->Intermediate_2 Transmetalation Transmetalation Transmetalation R'-B(OR)_2 Boronic Acid/Ester R'-B(OR)_2->Intermediate_2 Base Base Base->Intermediate_2 Intermediate_2->Pd(0)L_n Reductive Elimination Product R-R' Intermediate_2->Product Reductive\nElimination Reductive Elimination Sonogashira_Workflow start Combine this compound, Pd catalyst, and Cu(I) salt add_reagents Add terminal alkyne and base (e.g., Et₃N) in a suitable solvent (e.g., THF) start->add_reagents reaction Stir at room temperature or heat gently under inert atmosphere add_reagents->reaction workup Aqueous work-up and extraction reaction->workup purification Column chromatography workup->purification product 3-Methyl-2-(alkynyl)pyrazine purification->product

Sources

A Strategic Guide to Unveiling the Biological Potential of 2-Bromo-3-methylpyrazine: A Technical Whitepaper for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] 2-Bromo-3-methylpyrazine, a readily accessible derivative, represents an untapped resource with significant potential for novel therapeutic development. This in-depth technical guide provides a comprehensive, field-proven framework for the systematic biological activity screening of this compound. As direct biological data for this specific molecule is limited, this document serves as a strategic roadmap for researchers, outlining a logical, multi-tiered screening cascade designed to efficiently identify and characterize its therapeutic potential. We will detail the causality behind experimental choices, provide validated, step-by-step protocols for primary screening assays, and offer insights into data interpretation, empowering research teams to unlock the latent value of this promising chemical entity.

Introduction: The Pyrazine Scaffold and the Rationale for Screening

Heterocyclic compounds are cornerstones of modern pharmacology, with nitrogen-containing heterocycles present in over 75% of FDA-approved drugs.[3] Among these, the 1,4-diazine ring system of pyrazine is of particular interest due to its presence in numerous bioactive natural products and synthetic molecules.[4] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

  • Anticancer Activity: Many pyrazine-based compounds inhibit various protein kinases, interfere with cell signaling pathways like NRF2/ARE, and induce apoptosis in cancer cell lines.[5][6]

  • Antimicrobial Activity: The pyrazine ring is a key component in compounds exhibiting broad-spectrum antibacterial and antifungal effects, often by disrupting microbial cell membranes or inhibiting essential enzymes.[1][5]

  • Anti-inflammatory Effects: Certain pyrazine derivatives have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) in cellular models of inflammation.[1]

  • Enzyme Inhibition: The pyrazine scaffold is found in numerous potent and selective enzyme inhibitors, particularly targeting kinases involved in cellular proliferation and signaling.[6][7]

Given this rich pharmacological context, this compound stands out as a prime candidate for biological activity screening. Its simple, functionalized structure offers a versatile starting point for future structure-activity relationship (SAR) studies and lead optimization. This guide establishes a systematic approach to explore its potential bioactivities.

Compound Profile and Pre-Screening Essentials

A thorough understanding of the test compound's properties is critical for designing meaningful biological assays and ensuring data integrity.

Physicochemical Properties of this compound

A summary of the key computed and reported properties is essential for stock solution preparation and understanding its potential behavior in aqueous assay buffers.

PropertyValueSource
Molecular Formula C₅H₅BrN₂[PubChem CID: 12457513]
Molecular Weight 173.01 g/mol [PubChem CID: 12457513]
Appearance Colorless to pale yellow crystal/liquid[8][9]
Solubility Soluble in organic solvents (e.g., DMSO); insoluble in water[9]
InChIKey NDBBGCAETKIKIC-UHFFFAOYSA-N[PubChem CID: 12457513]
Safety, Handling, and Storage

This compound is classified as a potentially hazardous substance. Adherence to strict safety protocols is mandatory.

  • Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Handling: Use in a well-ventilated area. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, vapor, or mist.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

Preparation of Stock Solutions

The low aqueous solubility of this compound necessitates the use of an organic solvent for stock solutions.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power and compatibility with most in vitro assays at low final concentrations.

  • Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10 mM or 50 mM) in 100% DMSO. This minimizes the volume of DMSO added to the final assay, reducing solvent-induced artifacts.

  • Working Solutions: Create intermediate dilutions from the primary stock in DMSO or the appropriate cell culture medium/assay buffer immediately before use.

  • Solvent Control: Crucially, all assays must include a vehicle control group. This group should contain the same final concentration of DMSO as the highest concentration of the test compound to differentiate the compound's effect from any solvent-induced effects.[3] A typical final concentration of DMSO in cell-based assays should not exceed 0.5%.

A Tiered Strategy for Biological Activity Screening

A hierarchical screening approach is the most efficient method for characterizing a novel compound. This strategy begins with broad, cost-effective assays to identify general bioactivity and determine effective concentration ranges, followed by more specific, mechanism-oriented assays.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Screening A Compound Preparation (this compound in DMSO) B Cytotoxicity Assessment (MTT/SRB Assay) A->B Determine IC50 & safe concentrations C Antimicrobial Screening (Broth Microdilution - MIC) A->C Determine MIC D Anti-inflammatory Assay (Griess Assay for NO) B->D Use non-toxic concentrations E Enzyme Inhibition Profiling (e.g., Kinase Panel) B->E Guide concentration selection F Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) B->F If cytotoxic

Caption: A logical workflow for the biological screening of this compound.

Experimental Protocols for Primary Screening

The following protocols are foundational for the initial characterization of this compound. They are designed to be robust and adaptable for high-throughput screening (HTS) formats.[2][12]

Protocol 1: Anticancer / Cytotoxicity Screening via MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability. It is a crucial first step to determine the concentration at which a compound exhibits cytotoxic or cytostatic effects.[3]

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13] The amount of formazan produced is proportional to the number of living cells.

  • Rationale: Establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀) is essential. This data identifies the compound's potency and informs the concentration range for all subsequent cell-based assays. The NCI-60 screen, a panel of 60 human cancer cell lines, is the gold standard for initial anticancer drug screening and provides a broader context for activity.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. Bacterial growth is assessed by measuring turbidity.[1]

  • Rationale: Pyrazines are known for their antimicrobial properties.[1] This assay provides a quantitative measure of the compound's antibacterial and/or antifungal potency, which is a critical parameter for evaluating potential anti-infective agents.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in a suitable sterile broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the standardized bacterial suspension to each well. Include a "growth control" well (broth and bacteria, no compound) and a "sterility control" well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[6] This can be determined visually or by reading the optical density (OD) at 600 nm with a plate reader.

Protocol 3: In Vitro Anti-inflammatory Activity via Griess Assay

This assay quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants. It is a common method for screening compounds for anti-inflammatory properties.[16]

  • Principle: In the Griess reaction, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to form a colored azo product, the absorbance of which is proportional to the nitrite concentration.[17]

  • Rationale: Macrophages stimulated with lipopolysaccharide (LPS) produce large amounts of the pro-inflammatory mediator NO.[16] Inhibition of this process is a key indicator of potential anti-inflammatory activity.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 macrophage cells in a 96-well plate at 1 x 10⁵ cells/well and allow them to adhere for 24 hours. Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample. Incubate for 10-15 minutes at room temperature, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve generated with sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

Advanced Screening and Mechanistic Elucidation

Positive "hits" from the primary screens should be advanced to secondary assays to confirm activity and begin to elucidate the mechanism of action.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB / IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) Nucleus->Gene Induces Compound This compound (Hypothetical Target) Compound->IKK Potential Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

  • Enzyme Inhibition Assays: Based on structural similarity to known kinase inhibitors, screening against a panel of relevant protein kinases is a logical next step.[6] General protocols involve incubating the purified enzyme with its substrate and the test compound, then measuring product formation.[18][19]

  • Receptor Binding Assays: If the compound's activity profile suggests interaction with a specific receptor family (e.g., GPCRs), radioligand binding assays can be employed to determine binding affinity (Ki).[7][20]

  • Mechanism of Action Studies: For compounds showing significant cytotoxicity, further studies to determine the mode of cell death (e.g., apoptosis vs. necrosis) and effects on the cell cycle are warranted.

Conclusion and Future Directions

This guide provides a robust, multi-tiered framework for the initial biological evaluation of this compound. By systematically applying the outlined cytotoxicity, antimicrobial, and anti-inflammatory screens, researchers can efficiently identify promising therapeutic avenues. A positive result in any of these primary assays serves as a critical validation point, justifying progression to more complex secondary and mechanistic studies. The ultimate goal is to generate a comprehensive biological profile that can guide future medicinal chemistry efforts to optimize this promising scaffold into a potent and selective clinical candidate.

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  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
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Foreword: Understanding the Critical Role of Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-3-methylpyrazine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of pharmaceutical development, agrochemical synthesis, and flavor chemistry, the journey from a promising molecule to a viable product is fraught with challenges. Among the most fundamental of these is solubility. A compound's ability to dissolve in a given solvent system governs everything from its reaction kinetics and purification efficiency to its bioavailability and formulation possibilities. This compound, a key heterocyclic building block, is no exception. This guide provides a comprehensive technical overview of its solubility characteristics, offering both theoretical grounding and practical, field-proven methodologies for its assessment. We will move beyond simple data points to explore the causality behind solubility phenomena, empowering you to make informed decisions in your research and development endeavors.

The Physicochemical Landscape of this compound

This compound (CAS No: 120984-76-1; Molecular Formula: C₅H₅BrN₂) is an aromatic heterocycle that serves as a versatile intermediate.[1][2] Its structure, featuring a pyrazine ring substituted with a bromine atom and a methyl group, dictates its physical and chemical properties.

  • Molecular Weight: 173.01 g/mol [2]

  • Appearance: Colorless to pale yellow liquid or semi-solid[1][3]

  • Key Structural Features: The molecule possesses a polar pyrazine core containing two nitrogen atoms, capable of acting as hydrogen bond acceptors.[4] However, the molecule lacks hydrogen bond donor groups. The presence of the non-polar methyl group and the larger, hydrophobic bromine atom, coupled with the overall carbon framework, imparts significant non-polar character.

This balance between polar and non-polar features is the primary determinant of its solubility profile, which we will explore based on the foundational principle of "like dissolves like".[5][6] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar compounds dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[6][7]

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely available in public literature, we can establish a reliable qualitative and estimated profile based on its structure and established chemical principles. The compound is generally described as soluble in organic solvents but insoluble in water.[1]

The following table summarizes the expected solubility in common laboratory solvents, categorized by polarity.

SolventSolvent TypeExpected SolubilityRationale
Water Highly Polar ProticInsoluble / Very Low The large non-polar surface area of the molecule outweighs the polarity of the pyrazine nitrogens. Lack of H-bond donors limits interaction with the water's H-bonding network.[6]
Methanol, Ethanol Polar ProticSoluble These alcohols have both polar hydroxyl groups and non-polar alkyl chains, effectively solvating both the polar and non-polar regions of the molecule.[6]
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble DMSO is a strong polar aprotic solvent capable of accommodating a wide range of solutes. It is a common choice for creating stock solutions of poorly water-soluble compounds for biological screening.[8]
Acetonitrile Polar AproticSoluble Its polarity is suitable for dissolving moderately polar compounds.
Dichloromethane (DCM) Moderately PolarSoluble DCM is an effective solvent for many organic compounds that are not soluble in highly polar or highly non-polar solvents.
Acetone Moderately PolarSoluble As a moderately polar ketone, it effectively dissolves compounds with similar characteristics.
Toluene Non-polar AromaticSoluble The aromatic ring of toluene interacts favorably with the pyrazine ring via π-stacking, while its overall non-polar nature solvates the rest of the molecule.
Hexanes, Heptane Non-polar AliphaticSoluble These non-polar solvents will effectively solvate the non-polar hydrocarbon-like portions of the molecule.[6]

Authoritative Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To obtain precise, quantitative solubility data, an experimental approach is essential. The saturation shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[9]

Principle

An excess amount of the solid compound (solute) is agitated in a specific solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium between the dissolved and undissolved states. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is measured analytically.

Causality of Experimental Design
  • Excess Solid: Adding a sufficient excess of this compound is critical to ensure that the solution becomes truly saturated. However, adding too much can alter the properties of the solvent itself.[9]

  • Equilibration Time: Equilibrium is not instantaneous. A sufficient agitation period (typically 24-72 hours) is required to ensure the dissolution rate equals the precipitation rate.[10] Shorter times may lead to an underestimation of thermodynamic solubility.

  • Temperature Control: Solubility is highly temperature-dependent. For most solids, solubility increases with temperature.[7] Therefore, the experiment must be conducted in a temperature-controlled environment (e.g., an incubator shaker at 25°C) to ensure data is reproducible and relevant.

  • Phase Separation: It is crucial to completely separate the saturated supernatant from any undissolved micro-particulates before analysis. Centrifugation followed by filtration through a fine (e.g., 0.22 µm) filter is a robust method.[8]

  • Analytical Method: The concentration of the dissolved compound in the filtrate must be determined using a sensitive and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS, especially for low solubility measurements.[10]

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a series of glass vials, each containing a precise volume of the desired test solvent.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker incubator set to a constant temperature (e.g., 25°C). Agitate the vials at a consistent speed for 24 to 48 hours.[10]

  • pH Measurement (for aqueous buffers): After equilibration, measure and record the pH of the suspension to ensure the compound itself has not altered the buffer's properties.[9]

  • Phase Separation: Remove the vials from the shaker and allow them to stand briefly for large particles to settle. To remove the remaining solid, centrifuge the vials at high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For ultimate clarity, filter this aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean analysis vial.

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV or LC-MS/MS method against a set of known calibration standards to determine the concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the final value in units such as mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep1 Add excess this compound to solvent in vial equil1 Seal and place in incubator shaker (e.g., 25°C, 24-48h) prep1->equil1 sep1 Centrifuge vial to pellet excess solid equil1->sep1 sep2 Filter supernatant through 0.22 µm syringe filter sep1->sep2 Collect supernatant an1 Accurately dilute filtrate sep2->an1 an2 Quantify concentration via HPLC or LC-MS an1->an2 Inject an3 Calculate final solubility (mg/mL or µM) an2->an3 Apply calibration curve & dilution factor

Caption: Workflow for Shake-Flask Solubility Determination.

Key Factors Influencing Solubility

Several interconnected factors govern the solubility of an organic compound. Understanding these allows for the rational selection of solvents and the prediction of solubility behavior under varying conditions.

  • Polarity ("Like Dissolves Like"): As previously discussed, the alignment of polarity between the solute and solvent is the most significant factor.[7] The pyrazine ring in this compound offers some polarity, making it soluble in moderately polar solvents like alcohols, while its hydrocarbon and bromo-substituents favor non-polar solvents.

  • Temperature: For most solid organic compounds, solubility increases as the temperature of the solvent increases.[7] This is because the additional thermal energy helps overcome the intermolecular forces within the crystal lattice of the solute.[7]

  • pH (in Aqueous Systems): this compound is a weak base due to the lone pair of electrons on its nitrogen atoms. In acidic aqueous solutions, these nitrogens can become protonated, forming a cationic salt. This charged species is significantly more polar than the neutral molecule and would exhibit substantially higher aqueous solubility.

  • Molecular Size: Larger molecules can be more difficult to solvate, as it requires creating a larger cavity in the solvent structure.[7]

Diagram of Influencing Factors

G main Solubility of This compound factor1 Solute Polarity (Pyrazine Ring vs. Substituents) main->factor1 interacts with factor2 Solvent Polarity main->factor2 depends on factor3 Temperature main->factor3 is affected by factor4 pH (Aqueous Systems) main->factor4 is affected by factor1->factor2 'Like Dissolves Like'

Caption: Core Factors Governing Compound Solubility.

Safety and Handling Precautions

As a laboratory reagent, this compound must be handled with appropriate care. According to aggregated GHS data, it presents several hazards.[2][11]

  • Hazard Statements:

    • Harmful if swallowed.[2]

    • Causes skin irritation.[2][12]

    • Causes serious eye irritation.[2][12]

    • May cause respiratory irritation.[2][12]

  • Handling Recommendations:

    • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[13][14]

    • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12][13]

    • Avoid all personal contact. If skin or eye contact occurs, flush immediately with copious amounts of water and seek medical attention.[12][14]

    • Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) as recommended by suppliers.[3]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

While specific quantitative solubility data for this compound remains sparse in the literature, a robust understanding of its physicochemical properties allows for reliable qualitative prediction and provides a clear path for experimental determination. Its solubility is governed by the interplay between the polarity of its pyrazine core and the non-polar character of its substituents. For precise data, the shake-flask method remains the authoritative standard, providing the reproducible, high-quality results necessary to support drug discovery, formulation, and chemical synthesis programs. By applying the principles and protocols outlined in this guide, researchers can confidently assess and leverage the solubility characteristics of this important chemical intermediate.

References

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Methodological & Application

Synthesis Protocol for 2-Bromo-3-methylpyrazine: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note details a robust and reproducible protocol for the synthesis of 2-Bromo-3-methylpyrazine, a critical heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] This document provides an in-depth examination of the synthetic strategy, focusing on the bromination of a pyrazinone precursor. It outlines the reaction mechanism, provides a detailed, step-by-step experimental procedure, and discusses critical safety considerations and analytical characterization of the final product. This guide is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, offering field-proven insights to ensure successful and safe synthesis.

Introduction and Scientific Rationale

Pyrazine derivatives are a class of heterocyclic compounds of significant interest due to their prevalence in a wide array of biologically active molecules and natural products.[2] Their unique electronic properties and ability to participate in various biological interactions make them privileged scaffolds in medicinal chemistry. Specifically, this compound serves as a versatile intermediate, enabling the introduction of diverse functionalities onto the pyrazine core through various cross-coupling reactions. This allows for the systematic exploration of chemical space in the pursuit of novel therapeutic agents and agrochemicals.[1]

The synthesis of 2-halopyrazines can be approached through several established methodologies, including the Sandmeyer reaction, which involves the conversion of an amino group to a halide via a diazonium salt intermediate.[3][4][5][6] Another prominent method is the Vilsmeier-Haack reaction, which is typically used for formylation but can be adapted for halogenation.[7][8][9][10][11] This protocol, however, will focus on a direct and efficient bromination of a 3-methyl-2(1H)-pyrazinone precursor. This approach is often favored for its operational simplicity and good yields. The underlying principle involves the conversion of the pyrazinone's hydroxyl group (in its tautomeric form) into a better leaving group, followed by nucleophilic substitution with a bromide ion.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
3-Methyl-2(1H)-pyrazinone≥97%Commercially Available37545-33-8Starting material.
Phosphorus oxybromide (POBr₃)≥98%Commercially Available13455-10-4Brominating agent. Highly corrosive and moisture-sensitive.
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercially Available75-05-8Reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeCommercially Available144-55-8For quenching the reaction.
Dichloromethane (DCM)ACS Reagent GradeCommercially Available75-09-2Extraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Reagent GradeCommercially Available7487-88-9Drying agent.
Celite®---Commercially Available61790-53-2For filtration.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent decomposition of the brominating agent. The entire apparatus should be under a positive pressure of an inert gas like nitrogen or argon.

  • Reagent Addition: To the flask, add 3-Methyl-2(1H)-pyrazinone (10.0 g, 90.8 mmol) and anhydrous acetonitrile (100 mL). Stir the mixture to obtain a suspension.

  • Bromination: In a separate, dry beaker, carefully weigh phosphorus oxybromide (POBr₃) (31.2 g, 109 mmol). Caution: POBr₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment. Slowly add the POBr₃ to the dropping funnel.

  • Reaction: Cool the reaction flask in an ice-water bath. Add the POBr₃ dropwise to the stirred suspension over a period of 30 minutes, maintaining the internal temperature below 10 °C.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80-85 °C). Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further cool in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases. Caution: The quenching process is highly exothermic and releases gas. Add the bicarbonate solution very slowly to control the reaction.

  • Extraction: Transfer the quenched reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent through a pad of Celite® and wash the filter cake with a small amount of dichloromethane.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product as a solid or semi-solid.[12]

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up and Purification setup 1. Assemble dry three-necked flask with condenser and dropping funnel under inert gas. reagents 2. Add 3-Methyl-2(1H)-pyrazinone and anhydrous acetonitrile. setup->reagents bromination 3. Add POBr3 dropwise at 0-10 °C. reagents->bromination reflux 4. Heat to reflux (80-85 °C) for 4-6 hours. bromination->reflux quench 5. Quench with saturated NaHCO3 solution at 0 °C. reflux->quench extract 6. Extract with Dichloromethane. quench->extract dry 7. Dry organic layer with MgSO4 and filter. extract->dry evaporate 8. Concentrate under reduced pressure. dry->evaporate purify 9. Purify by column chromatography. evaporate->purify

Caption: Workflow for the synthesis of this compound.

Safety Precautions and Waste Disposal

3.1. Hazard Identification and Personal Protective Equipment (PPE)

  • Phosphorus oxybromide (POBr₃): Highly corrosive and reacts violently with water. Causes severe skin burns and eye damage.[13] Handle only in a chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.

  • Dichloromethane (DCM): A suspected carcinogen and can cause skin and eye irritation.[14] Use in a well-ventilated area or a fume hood.

  • This compound: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][12][15]

3.2. Waste Disposal

  • Halogenated Organic Waste: All organic solvents and residues containing dichloromethane and the brominated product should be collected in a designated halogenated waste container.

  • Aqueous Waste: The aqueous layer from the extraction, after neutralization, can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

  • Solid Waste: Used drying agents and silica gel from chromatography should be collected in a designated solid waste container.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group and the two protons on the pyrazine ring. The chemical shifts and coupling patterns will be characteristic of the this compound structure.

    • ¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (173.01 g/mol ).[16] The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=N, and C-Br bonds.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable building block for their synthetic endeavors. The causality behind experimental choices, such as the use of anhydrous conditions and controlled addition of reagents, is crucial for the success and safety of the synthesis. This self-validating system, supported by analytical characterization, ensures the integrity of the final product.

References

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The Suzuki Coupling of 2-Bromo-3-methylpyrazine: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazine Core in Modern Chemistry

The pyrazine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in medicinal chemistry for designing molecules with specific biological activities.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the precise and efficient functionalization of such heterocyclic systems.[2]

This guide provides a comprehensive technical overview and detailed application protocols for the Suzuki coupling of 2-bromo-3-methylpyrazine. This specific building block offers a valuable entry point for the synthesis of 2-aryl and 2-heteroaryl-3-methylpyrazines, which are key intermediates in drug discovery and materials science. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and offer a systematic approach to troubleshooting, empowering researchers to confidently and successfully employ this critical transformation.

Mechanistic Insights: Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling reaction hinges on a fundamental understanding of its catalytic cycle.[3] This cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The specific nature of this compound introduces electronic and steric factors that must be considered when selecting reaction parameters.

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electronic nature generally facilitates the rate-determining oxidative addition step, where the Pd(0) catalyst inserts into the carbon-bromine bond.[4] However, the adjacent methyl group at the 3-position introduces a moderate electron-donating effect and, more importantly, potential steric hindrance that can influence the approach of the bulky palladium catalyst.[5]

Suzuki_Mechanism cluster_reactants Reactants Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Catalyst_Regen Catalyst Regeneration Pd(II)_Complex Ar-Pd(II)(Br)L2 OxAdd->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Diorgano Ar-Pd(II)-Ar'L2 Transmetalation->Pd(II)_Diorgano RedElim Reductive Elimination Pd(II)_Diorgano->RedElim RedElim->Pd(0)L2 Product Ar-Ar' (Product) RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd ArBOH Boronic Acid/Ester (Ar'-B(OR)2) ArBOH->Transmetalation Base Base (e.g., K2CO3, K3PO4) Base->Transmetalation Activates Boronic Acid

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for this compound:

  • Catalyst Selection: The choice of palladium source and, critically, the phosphine ligand is paramount. For electron-deficient heteroaryl halides like this compound, electron-rich and bulky phosphine ligands are often required to promote efficient oxidative addition and reductive elimination. Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or other biarylphosphine families are excellent starting points.[6] However, the classic and robust [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) often provides a reliable and cost-effective solution.[7]

  • Base: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then participates in transmetalation.[8] The choice of base can significantly impact yield. While common inorganic bases like potassium carbonate (K₂CO₃) are often sufficient, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective, especially with less reactive boronic acids or under anhydrous conditions.[1]

  • Solvent System: A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., 1,4-dioxane, toluene, DMF) dissolves the organic substrates and catalyst, while water helps to dissolve the inorganic base.[9] The ratio of these solvents can be optimized to ensure all components remain in solution at the reaction temperature. Thoroughly degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[10]

Data Presentation: Representative Reaction Conditions

The efficiency of the Suzuki coupling of this compound is highly dependent on the specific coupling partners and reaction parameters. The following table summarizes representative conditions that serve as an excellent starting point for optimization.

Boronic Acid Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference/Notes
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9518Moderate to GoodConditions adapted from similar bromopyridine couplings.
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80-10012-24Good to ExcellentA robust, general protocol for heteroaryl bromides.[10]
Various Arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane70-8018-2230-60Yields for a structurally related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.
Phenylboronic acidPd(OAc)₂ (0.1)PPh₃ (0.2)K₂CO₃ (2)Dioxane/Ethanol150 (MW)0.33ExcellentMicrowave conditions can dramatically reduce reaction times.

Experimental Protocols

The following protocols are designed to be self-validating systems. Adherence to the setup, particularly the maintenance of an inert atmosphere, is critical for reproducibility and success.

Protocol 1: General Procedure using Pd(dppf)Cl₂ (Conventional Heating)

This protocol is a robust and widely applicable starting point for coupling this compound with various aryl and heteroaryl boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

  • Schlenk flask or sealable reaction tube

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C in a preheated oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 24 hours.

  • Work-up: Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-aryl-3-methylpyrazine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically accelerate the reaction, often leading to higher yields and cleaner conversions in a fraction of the time.

Materials:

  • Same as Protocol 1, but using a microwave-safe reaction vial.

  • Potassium Phosphate (K₃PO₄) is often a preferred base in microwave chemistry.

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂ (3-5 mol%), and K₃PO₄ (2.0 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio, 5 mL).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 120-150 °C for 15-45 minutes. Note: The reaction time and temperature are initial parameters and should be optimized.

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Solids (Pyrazine, Boronic Acid, Catalyst, Base) B 2. Seal & Purge (Evacuate/Backfill with Ar/N2) A->B C 3. Add Degassed Solvents B->C D 4. Heat & Stir (Conventional or Microwave) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J Pure Product I->J

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below are common issues and their logical solutions.

  • Problem 1: Low or No Conversion

    • Causality: The most common culprit is an inactive catalyst due to oxygen exposure. Insufficiently strong base or low reaction temperature can also be factors.

    • Solution: Ensure all reagents are high quality and solvents are rigorously degassed. Use fresh catalyst and consider a more active pre-catalyst if necessary. Screen stronger bases like K₃PO₄ or Cs₂CO₃. Incrementally increase the reaction temperature or switch to microwave heating.

  • Problem 2: Significant Homocoupling of Boronic Acid

    • Causality: This side reaction, forming an Ar'-Ar' biaryl, is often promoted by the presence of oxygen and Pd(II) species before the catalytic cycle fully initiates.

    • Solution: Rigorous degassing is the primary solution. Ensure the reaction is set up under a strictly inert atmosphere. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue.

  • Problem 3: Protodeboronation (Loss of Boronic Acid)

    • Causality: Electron-deficient heteroarylboronic acids can be unstable and undergo hydrolysis (replacement of the B(OH)₂ group with hydrogen), especially at elevated temperatures in aqueous media.

    • Solution: Use of potassium trifluoroborate salts (Ar'-BF₃K) in place of boronic acids can significantly improve stability. Alternatively, using boronic esters (e.g., pinacol esters) and anhydrous conditions with a base like CsF or K₃PO₄ can be effective.

  • Problem 4: Debromination of the Starting Material

    • Causality: The this compound is reduced to 3-methylpyrazine. This can occur if the catalytic cycle stalls after oxidative addition and a hydrogen source is available.

    • Solution: This often points to a slow transmetalation step. Using a more electron-rich and bulky ligand can accelerate both transmetalation and the subsequent reductive elimination, outcompeting the debromination pathway. Ensuring the boronic acid is sufficiently activated by the base is also critical.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile transformation for the synthesis of valuable 2-substituted pyrazine derivatives. By understanding the underlying mechanistic principles, selecting the appropriate catalyst system and conditions, and adhering to meticulous experimental technique, researchers can reliably achieve high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for both initial reaction attempts and further optimization, empowering scientists in the rapid development of novel molecules for pharmaceutical and materials applications.

References

  • A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. (2025). Benchchem.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. (2021). PubMed Central.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH.
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. (n.d.). University of Illinois.
  • The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.). ResearchGate.
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.). Semantic Scholar.
  • Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central.
  • The Role of 2-(Aminomethyl)-3-Methylpyrazine Hydrochloride in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
  • Suzuki-Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. (n.d.). ResearchGate.
  • The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.). ResearchGate.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Synthesis of 2-Arylpyrroles by Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). ResearchGate.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). PubMed Central.

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Application Notes and Protocols for the Cross-Coupling of 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrazines

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their presence in a wide array of biologically active compounds and functional materials.[1][2] The strategic functionalization of the pyrazine core allows for the fine-tuning of molecular properties, making cross-coupling reactions indispensable tools for synthetic chemists. 2-Bromo-3-methylpyrazine, in particular, serves as a versatile building block, offering a reactive handle for the introduction of diverse substituents. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling methodologies—specifically Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions—tailored for this valuable substrate. We will delve into the mechanistic underpinnings of these transformations and present detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Foundation: Understanding Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[3] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6][7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl halide and the nature of the palladium catalyst's ligands.[6][9][10]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide.[4][5]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5][6]

The choice of ligands, base, and solvent is critical in modulating the reactivity and stability of the palladium catalyst throughout this cycle, thereby influencing the overall efficiency of the reaction.[3][9][10][11]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for creating biaryl structures.[4][7] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the generally low toxicity of the boronic acid reagents.[12]

Mechanistic Insight

The catalytic cycle for the Suzuki-Miyaura coupling begins with the oxidative addition of the Pd(0) catalyst to this compound. A key feature of this reaction is the activation of the organoboron species by a base.[12][13] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12][14] Following transmetalation, reductive elimination yields the desired 2-aryl-3-methylpyrazine and regenerates the Pd(0) catalyst.[6]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L_n-Br oxidative_addition->pd_intermediate pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_coupled Ar-Pd(II)L_n-R transmetalation->pd_coupled base_activation R-B(OR)_2 + Base -> [R-B(OR)_2(Base)]- base_activation->transmetalation reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition boronic_acid R-B(OR)_2 boronic_acid->base_activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentRoleSuggested Reagent/ConditionMolar Equiv.
This compoundElectrophile---1.0
Arylboronic AcidNucleophilee.g., Phenylboronic acid1.2 - 1.5
Palladium CatalystCatalystPd(PPh₃)₄ or Pd(dppf)Cl₂0.02 - 0.05
BaseActivatorK₂CO₃, K₃PO₄, or Cs₂CO₃2.0 - 3.0
Solvent SystemMedium1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)---
Temperature---80 - 100 °C---
Reaction Time---4 - 24 hours---

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Stille Coupling: Versatile C-C Bond Formation with Organostannanes

The Stille coupling is another highly effective method for constructing C-C bonds, known for its excellent functional group tolerance and the stability of the organotin reagents.[5][15][16] However, a significant drawback is the toxicity of the organostannane reagents and byproducts, which necessitates careful handling and purification procedures.[5][17][18]

Mechanistic Insight

Similar to the Suzuki coupling, the Stille reaction follows the general catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5][19][20][21] The transmetalation step involves the transfer of an organic group from the organostannane to the Pd(II) center.[5][20] The rate of this step can be influenced by the nature of the ligands on the palladium and the organic groups on the tin atom. Additives such as Cu(I) salts can sometimes accelerate the reaction.[19]

Catalytic Cycle of the Stille Reaction

Stille_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L_n-Br oxidative_addition->pd_intermediate pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_coupled Ar-Pd(II)L_n-R transmetalation->pd_coupled reductive_elimination Reductive Elimination product Ar-R reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition organostannane R-Sn(R')_3 organostannane->transmetalation

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of this compound

Safety Precaution: Organotin compounds are highly toxic. Handle them with appropriate personal protective equipment in a well-ventilated fume hood.

Table 2: Reagents and Conditions for Stille Coupling

ComponentRoleSuggested Reagent/ConditionMolar Equiv.
This compoundElectrophile---1.0
OrganostannaneNucleophilee.g., Phenyltributyltin1.1 - 1.3
Palladium CatalystCatalystPd(PPh₃)₄ or Pd₂(dba)₃0.01 - 0.05
Ligand (optional)StabilizerPPh₃ or AsPh₃0.04 - 0.2
SolventMediumAnhydrous Toluene or DMF---
Temperature---80 - 110 °C---
Reaction Time---6 - 24 hours---

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in the anhydrous solvent (e.g., toluene, 5 mL).

  • Reagent Addition: Add the organostannane (e.g., phenyltributyltin, 1.1 mmol) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Tin Removal: After cooling, dilute the reaction mixture with an organic solvent. To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride (KF).[18] This will precipitate the tin as a fluoride salt, which can be removed by filtration through celite.

  • Purification: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines, a crucial functional group in many pharmaceuticals.[22] This reaction allows for the coupling of aryl halides with a wide range of amines under relatively mild conditions.[22][23]

Mechanistic Insight

The catalytic cycle for the Buchwald-Hartwig amination is initiated by the oxidative addition of this compound to a Pd(0) complex.[8][24][25][26] The resulting Pd(II) complex then reacts with the amine in the presence of a strong base. The base is crucial for deprotonating the amine, forming a more nucleophilic amide that coordinates to the palladium center.[22] Reductive elimination then furnishes the desired N-aryl product and regenerates the Pd(0) catalyst.[22][24]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L_n-Br oxidative_addition->pd_intermediate pd_intermediate->pd0 Reductive Elimination amine_coordination Amine Coordination & Deprotonation pd_amide Ar-Pd(II)L_n-NR'R'' amine_coordination->pd_amide reductive_elimination Reductive Elimination product Ar-NR'R'' reductive_elimination->product aryl_halide This compound aryl_halide->oxidative_addition amine HNR'R'' + Base amine->amine_coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[10][27]

Table 3: Reagents and Conditions for Buchwald-Hartwig Amination

ComponentRoleSuggested Reagent/ConditionMolar Equiv.
This compoundElectrophile---1.0
AmineNucleophilePrimary or Secondary Amine1.2 - 1.5
Palladium Pre-catalystCatalyst SourcePd₂(dba)₃ or Pd(OAc)₂0.01 - 0.02
LigandCatalyst ActivatorXPhos, SPhos, or BINAP0.02 - 0.08
BaseDeprotonating AgentNaOt-Bu, K₃PO₄, or Cs₂CO₃1.5 - 2.5
SolventMediumAnhydrous Toluene or Dioxane---
Temperature---80 - 110 °C---
Reaction Time---2 - 24 hours---

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.5 mmol).

  • Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent (e.g., toluene, 4 mL).

  • Reaction: Seal the tube and heat the mixture with stirring at the appropriate temperature (e.g., 100 °C) for the required time, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove insoluble salts.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider screening different ligands, bases, and solvents. For Suzuki couplings, ensure the boronic acid is of high quality, as impurities can inhibit the reaction. In Buchwald-Hartwig aminations, the choice of a more sterically hindered and electron-rich ligand can often improve results.[10]

  • Side Reactions: Homocoupling of the boronic acid or organostannane can be a competing side reaction.[5] This can sometimes be suppressed by using a lower catalyst loading or by the addition of specific ligands. Dehalogenation of the starting material can also occur, particularly if there are sources of protic impurities.

  • Catalyst Decomposition: Palladium catalysts can be sensitive to air and moisture. Ensuring rigorously anhydrous and deoxygenated conditions is crucial for reproducibility.

Conclusion

The cross-coupling reactions of this compound are powerful and versatile methods for the synthesis of a wide range of substituted pyrazine derivatives. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings to access novel molecules for applications in drug discovery and materials science. The protocols provided herein serve as a robust starting point for the successful implementation of these essential synthetic transformations.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
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  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis.
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo.
  • The Stille Reaction - Chem 115 Myers.
  • Stille Coupling | OpenOChem Learn.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
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  • Stille Coupling - Organic Chemistry Portal.
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
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  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI.
  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - ACS Publications.
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
  • Synthesis of substituted pyrazines from N-allyl malonamides - RSC Publishing.
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit.
  • Screening of different bases for Suzuki coupling a - ResearchGate.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes..
  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH.
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
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Application Note & Protocols for the Purification of 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed methodologies for the purification of 2-Bromo-3-methylpyrazine, a critical heterocyclic building block in the pharmaceutical and flavor industries.[1] Recognizing that the purity of this reagent is paramount for successful downstream applications, this document outlines three primary purification techniques: vacuum distillation, recrystallization, and column chromatography. Each protocol is presented with an emphasis on the underlying scientific principles, step-by-step instructions, and expert insights to ensure researchers, scientists, and drug development professionals can achieve the highest possible purity for their starting materials.

Introduction: The Importance of Purity

This compound is a versatile intermediate used in the synthesis of a wide range of complex organic molecules, including active pharmaceutical ingredients (APIs) and novel agrochemicals.[1] The presence of impurities, such as starting materials, regioisomers, or reaction by-products, can lead to undesirable side reactions, lower yields, and complications in subsequent analytical characterization. Therefore, robust purification is not merely a preparatory step but a critical determinant of experimental success and reproducibility. This guide is designed to provide a validated framework for selecting and implementing the most appropriate purification strategy based on the impurity profile and scale of the material.

Compound Profile and Potential Impurities

A thorough understanding of the physicochemical properties of this compound is essential for designing an effective purification strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅BrN₂[2][3]
Molecular Weight 173.01 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[1][2]
Boiling Point 194.9 °C at 760 mmHg[2][4]
Density 1.597 g/cm³[2][4]
Solubility Soluble in organic solvents; insoluble in water[1]
Storage Conditions 2-8°C under an inert atmosphere (e.g., Argon)[2]

Common Impurities: The synthesis of this compound typically involves the bromination of 3-methylpyrazine. This process can generate several impurities:

  • Unreacted Starting Material: Residual 3-methylpyrazine.

  • Regioisomers: Bromination at other positions on the pyrazine ring.

  • Over-brominated Products: Di- or tri-brominated methylpyrazine species.

  • Solvent and Reagent Residues: Residual solvents (e.g., DCM) or reagents (e.g., pyridine) used during the synthesis.[5][6]

Strategic Approach to Purification

The choice of purification method depends on the nature of the impurities and the physical state of the crude material. A typical workflow involves an initial bulk purification followed by a high-resolution technique if necessary.

G crude Crude this compound distillation Vacuum Distillation (For volatile impurities) crude->distillation Liquid crude recrystallization Recrystallization (If solid at RT) crude->recrystallization Solid crude chromatography Column Chromatography (For isomers & close-boiling impurities) distillation->chromatography Impurities remain analysis Purity Analysis (GC, NMR, HPLC) distillation->analysis recrystallization->chromatography Minor impurities remain recrystallization->analysis chromatography->analysis pure_product Pure Product (>98%) analysis->pure_product Meets spec

Caption: General purification workflow for this compound.

Detailed Purification Protocols

Safety First: this compound is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8][9]

Protocol 1: Vacuum Distillation

Principle: This technique is ideal for separating this compound from non-volatile impurities or those with significantly different boiling points. The high boiling point at atmospheric pressure necessitates the use of a vacuum to lower the boiling temperature, thereby preventing thermal decomposition.

Methodology:

  • Apparatus Setup: Assemble a standard short-path distillation apparatus. Ensure all glassware is dry and joints are properly greased and sealed to maintain a vacuum.

  • Sample Loading: Place the crude this compound (liquid) into the distillation flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply the vacuum.

  • Heating: Begin heating the distillation flask using a heating mantle. Stir the liquid continuously.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents.

    • As the temperature stabilizes near the expected boiling point (the boiling point will be significantly lower than 194.9°C under vacuum), collect the main fraction containing the purified product in a pre-weighed receiving flask.

    • Monitor the temperature and pressure closely. A stable boiling point indicates a pure fraction is being collected.

  • Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool completely before slowly and carefully releasing the vacuum.

Protocol 2: Recrystallization

Principle: This method is effective if the crude product is a solid or can be solidified. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures.

Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. Screen solvents like hexanes, heptane, isopropanol, or mixed solvent systems (e.g., DCM/pentane[10], ethyl acetate/hexanes). The ideal solvent will dissolve the crude product when hot but not when cold, while impurities remain in solution upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the material. This creates a saturated solution.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. A wet solid will show a depressed melting point, giving a false indication of impurity.[11]

Protocol 3: Flash Column Chromatography

Principle: This is a high-resolution technique ideal for separating compounds with similar polarities, such as regioisomers. It utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to separate components based on their differential adsorption to the silica.

G cluster_0 Column Chromatography Workflow prep Step 1: Preparation - Select column size - Prepare silica slurry in low-polarity solvent - Pack the column - Add protective sand layer loading Step 2: Sample Loading - Dissolve crude sample in minimal solvent - Adsorb onto a small amount of silica (dry loading) - Carefully add to top of column prep->loading elution Step 3: Elution & Collection - Begin elution with low-polarity mobile phase - Gradually increase polarity if needed - Collect fractions sequentially loading->elution monitoring Step 4: Monitoring - Spot fractions onto TLC plate - Visualize spots (e.g., UV light) - Combine pure fractions elution->monitoring evaporation Step 5: Isolation - Evaporate solvent from combined fractions - Obtain pure product monitoring->evaporation

Caption: Step-by-step workflow for flash column chromatography.

Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system (e.g., hexanes/ethyl acetate) will give the target compound an Rf value of ~0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 2% diethyl ether in hexane).[12] Pour the slurry into a column and allow it to pack evenly, tapping gently. Add a layer of sand to the top of the silica bed to prevent disturbance.[12]

  • Sample Loading: Dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation. Carefully add this powder to the top of the column.[12]

  • Elution: Begin eluting with the low-polarity mobile phase, applying positive pressure (flash chromatography).

  • Fraction Collection: Collect fractions continuously and monitor them by TLC.

  • Gradient Elution (If necessary): If the compound does not elute, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or diethyl ether).[12]

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Verification of Purity

After purification, the purity of this compound should be confirmed using analytical techniques such as:

  • Gas Chromatography (GC): Excellent for assessing the presence of volatile impurities and regioisomers.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to detect and quantify impurities if they have unique signals.

References

  • ChemBK. (2024). This compound.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine.
  • Angene Chemical. (2021). Safety Data Sheet 2-Bromo-6-methylpyrazino[2,3-b]pyrazine.
  • iChemical. (n.d.). This compound, CAS No. 120984-76-1.
  • Lang, R., et al. (2020). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives....
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 259793-88-9 6-Bromo-3-hydroxypyrazine-2-carboxamide Impurity.
  • NileRed. (2020). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point.

Sources

Application Note: Comprehensive Analytical Characterization of 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 2-Bromo-3-methylpyrazine (CAS No: 120984-76-1). As a key intermediate and building block in the development of pharmaceuticals and agrochemicals, rigorous analytical verification of its identity, purity, and stability is paramount.[1][2] This document outlines optimized protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, quality control analysts, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale for experimental choices to ensure robust and reliable results.

Introduction to this compound

This compound is a substituted heterocyclic aromatic compound. The pyrazine ring is a core structure in numerous biologically active molecules, and its derivatives are known to possess diverse properties, including anti-inflammatory, antibacterial, and anticancer activities.[1][3] Given its role as a precursor in complex chemical syntheses, a multi-faceted analytical approach is essential to confirm its structural integrity and quantify any impurities that could impact downstream reactions and the safety or efficacy of the final product. This guide details a suite of orthogonal analytical techniques to provide a complete characterization profile.

Physicochemical Properties & Safety Precautions

Prior to any analytical work, it is crucial to understand the properties and hazards of the material.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 120984-76-1[4]
Molecular Formula C₅H₅BrN₂[5]
Molecular Weight 173.01 g/mol [4]
IUPAC Name This compound[4]
Appearance Solid, Semi-Solid, or Liquid[5]
Boiling Point 194.8 °C at 760 mmHg
InChI Key NDBBGCAETKIKIC-UHFFFAOYSA-N[4][5]

Safety Precautions: this compound is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures: Avoid breathing dust, fumes, or vapors.[6][7] Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.[7] Store in a cool, dry, well-ventilated area under an inert atmosphere.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like alkylpyrazines.[8] The gas chromatograph separates the analyte from impurities based on boiling point and polarity, while the mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling definitive identification.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of high-purity dichloromethane or ethyl acetate in a volumetric flask.

    • Vortex until fully dissolved. The final concentration will be ~1 mg/mL.

    • Transfer 1 mL of the solution into a 2 mL GC vial.

  • Instrumentation & Parameters:

    • System: Agilent 7890B GC with 5977A MSD (or equivalent).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (Split ratio 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 240 °C.

      • Hold: Maintain 240 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40 - 300 amu.

GC-MS Workflow

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Weigh 10 mg of Analyte p2 Dissolve in 10 mL of Dichloromethane p1->p2 p3 Transfer to GC Vial p2->p3 a1 Inject 1 µL into GC p3->a1 a2 Separation on HP-5MS Column a1->a2 a3 EI Ionization (70 eV) & Fragmentation a2->a3 a4 Mass Analysis (m/z 40-300) a3->a4 d1 Identify Retention Time a4->d1 d3 Confirm Structure & Assess Purity d1->d3 d2 Analyze Mass Spectrum (M, M+2 peaks) d2->d3

Caption: Workflow for the GC-MS analysis of this compound.

Expected Results & Interpretation
  • Chromatogram: A major peak corresponding to this compound. The retention time will be specific to the column and conditions used. Any other peaks represent impurities.

  • Mass Spectrum: The mass spectrum is the key identifier. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 m/z units.[9][10]

Table 2: Predicted Key Fragments in the EI Mass Spectrum

m/z ValueIon StructureInterpretation
172/174 [C₅H₅BrN₂]⁺Molecular Ion (M⁺) . The presence of this pair confirms the molecular weight.
93 [C₅H₅N₂]⁺Loss of the bromine radical (•Br) from the molecular ion.
157/159 [C₄H₂BrN₂]⁺Loss of a methyl radical (•CH₃) from the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled technique for unambiguous structural elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of unique carbon atoms in the molecule.

Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve 15-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[11]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Parameters:

    • System: Bruker Avance III 400 MHz spectrometer (or equivalent).

    • Nuclei: ¹H and ¹³C.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Spectral Interpretation p1 Dissolve 15-20 mg in CDCl3 with TMS p2 Transfer to NMR Tube p1->p2 a1 Acquire 1H Spectrum p2->a1 a2 Acquire 13C Spectrum a1->a2 d1 Assign Chemical Shifts (δ) a2->d1 d3 Confirm Connectivity & Final Structure d1->d3 d2 Analyze Integration & Splitting (1H) d2->d3

Caption: Workflow for structural elucidation using NMR spectroscopy.

Predicted Spectra & Interpretation

The structure of this compound contains three distinct proton environments and five distinct carbon environments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom TypePredicted Chemical Shift (δ, ppm)¹H Multiplicity¹H IntegrationNotes
¹H (Methyl) ~2.6Singlet (s)3HThe methyl group protons.
¹H (Aromatic) ~8.3Doublet (d)1HAromatic proton adjacent to nitrogen.
¹H (Aromatic) ~8.4Doublet (d)1HAromatic proton adjacent to nitrogen.
¹³C (Methyl) ~20---
¹³C (Aromatic C-Br) ~140--Carbon directly bonded to bromine.
¹³C (Aromatic C-CH₃) ~155--Carbon directly bonded to the methyl group.
¹³C (Aromatic C-H) ~142---
¹³C (Aromatic C-H) ~145---

Note: These are predicted values. Actual shifts may vary slightly.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which is observed as a band in the IR spectrum.

Experimental Protocol: IR
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with isopropanol.

    • Acquire a background spectrum.

    • Place a small amount of the this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

  • Data Acquisition:

    • System: PerkinElmer Spectrum Two FT-IR (or equivalent).

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Expected Absorption Bands

The IR spectrum will provide a unique "fingerprint" for the molecule, which is especially useful for identification when compared against a reference standard.[12]

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100 - 3000 C-H StretchAromatic
2980 - 2850 C-H StretchMethyl (Alkyl)
1600 - 1450 C=C and C=N StretchAromatic Ring
1250 - 1000 C-N StretchAromatic Amine
Below 800 C-Br StretchAryl Halide

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for determining the purity of a drug substance or intermediate. A reverse-phase HPLC method separates compounds based on their hydrophobicity. It is highly sensitive and quantitative, making it ideal for detecting and quantifying non-volatile or thermally labile impurities that may not be suitable for GC analysis.

Experimental Protocol: HPLC
  • Sample Preparation:

    • Prepare a stock solution by dissolving 10 mg of this compound in 10 mL of acetonitrile (1 mg/mL).

    • Prepare the analysis sample by diluting the stock solution 1:10 with the mobile phase to a concentration of 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation & Parameters:

    • System: Waters Alliance e2695 with 2998 PDA Detector (or equivalent).

    • Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v) with 0.1% formic acid.[1][13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 270 nm.[1]

    • Run Time: 15 minutes.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis p1 Prepare 0.1 mg/mL Solution in Mobile Phase p2 Filter with 0.45 µm Syringe Filter p1->p2 a1 Inject 10 µL p2->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 270 nm a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Purity by Area Percent d1->d2

Caption: Workflow for purity analysis of this compound by HPLC.

Data Analysis

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The analytical methods described in this application note provide a robust framework for the complete characterization of this compound. The orthogonal nature of the techniques—combining chromatographic separation (GC, HPLC) with spectroscopic structural elucidation (MS, NMR, IR)—ensures a high degree of confidence in the analyte's identity, purity, and quality. These protocols can be implemented in research, development, and quality control laboratories to support the synthesis and application of this important chemical intermediate.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column.
  • SIELC Technologies. (2018, May 16). Pyrazine.
  • SpectraBase. (n.d.). 2-Bromo-3-methylpyridine Spectrum.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Wang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Molecules, 26(4), 1039.
  • SpectraBase. (n.d.). ATR-IR of 2-Amino-5-bromo-3-methylpyridine.
  • Attygalle, A. B., & Jumean, H. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12457513, this compound.
  • Julaeha, E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2).
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system. RSC Advances, 14, 3456-3463.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17898, 2-Methoxy-3-methylpyrazine.
  • NIST. (n.d.). 2-Acetyl-3-methylpyrazine. In NIST Chemistry WebBook.
  • Lacey, M. J., & Allen, M. S. (1984). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. American Journal of Enology and Viticulture, 35(1), 12-15.
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-bromo-2-methylpropane.
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromo-2-methylpropane.
  • NIST. (n.d.). Pyrazine, 2-ethyl-3-methyl-. In NIST Chemistry WebBook.
  • Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Food and Chemical Toxicology, 182, 114175.

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2-Bromo-3-methylpyrazine 1H NMR and 13C NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-3-methylpyrazine

Introduction

This compound is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyrazine, its unique electronic and structural properties make it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The pyrazine ring is an electron-deficient system, a characteristic that heavily influences its reactivity and spectroscopic properties.

Unambiguous structural confirmation and purity assessment are critical for any application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of such molecules in solution. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound, explains the underlying principles for spectral interpretation, and furnishes detailed, field-proven protocols for data acquisition and processing.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be simple and highly informative, displaying two distinct signals in the aromatic region and one signal in the aliphatic region. The interpretation relies on understanding the influence of the electronegative nitrogen atoms and the substituents on the proton chemical shifts.

Spectral Interpretation and Rationale

The pyrazine ring contains two nitrogen atoms at positions 1 and 4, which are strongly electron-withdrawing. This effect significantly deshields the attached ring protons, causing them to resonate at a high chemical shift (downfield) compared to benzene.[1]

  • Aromatic Protons (H-5, H-6): The molecule possesses two protons on the pyrazine ring at positions 5 and 6. These protons are chemically non-equivalent. They are adjacent to each other and will split each other into doublets. This reciprocal coupling is a key feature for assignment.[2] Their signals are expected in the δ 8.0–8.5 ppm range. The precise chemical shifts are influenced by the combined electronic effects of the nitrogens and the bromo and methyl substituents.

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. This signal is expected in the aliphatic region, typically around δ 2.6 ppm. The proximity to the electron-deficient aromatic ring causes a downfield shift compared to a typical alkyl methyl group.

The vicinal coupling constant (³J) between H-5 and H-6 in pyrazine systems is typically small, in the range of 2-3 Hz.[2]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For this compound, five distinct signals are expected: four for the aromatic ring carbons and one for the methyl group carbon.

Spectral Interpretation and Rationale

The chemical shifts of the carbon atoms are also heavily influenced by the electronegativity of the adjacent atoms and the overall electronic nature of the pyrazine ring.

  • Methyl Carbon (-CH₃): As is typical for sp³-hybridized carbons, the methyl carbon signal will be the most upfield, predicted to appear in the δ 20–25 ppm range.[1]

  • Aromatic Carbons (C-2, C-3, C-5, C-6): All four carbons of the pyrazine ring are sp²-hybridized and part of an electron-deficient system, causing them to resonate significantly downfield.

    • C-2 and C-3: These carbons are directly attached to the ring nitrogens, which strongly deshields them. C-2 is also attached to an electronegative bromine atom, while C-3 is attached to the methyl group. These carbons are expected to be the most downfield, likely in the δ 140–155 ppm range. The carbon bearing the bromine (C-2) is anticipated at approximately δ 142-146 ppm, while the carbon with the methyl group (C-3) is expected to be further downfield, around δ 152-156 ppm.

    • C-5 and C-6: These protonated carbons are also significantly deshielded by the ring nitrogens. They are predicted to have chemical shifts in the δ 144–149 ppm range. Their distinct electronic environments will result in two separate signals.

Data Summary

The predicted NMR data, based on established principles and analysis of structurally similar pyrazine derivatives, are summarized below.[1][3] The data assumes the use of CDCl₃ as the solvent.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 8.25 - 8.35 Doublet (d) ~2.5
H-6 8.15 - 8.25 Doublet (d) ~2.5

| -CH₃ | 2.60 - 2.70 | Singlet (s) | - |

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3 152 - 156
C-5 147 - 149
C-6 144 - 146
C-2 142 - 145

| -CH₃ | 21 - 24 |

Experimental Protocols

This section provides a self-validating, step-by-step protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[4]

  • Sample Weighing: Accurately weigh the high-purity solid sample.

    • For ¹H NMR: Use approximately 5-10 mg of this compound.[5]

    • For ¹³C NMR: Use a higher concentration of 20-50 mg to compensate for the low natural abundance of the ¹³C isotope.[4]

  • Solvent Selection: Choose a high-purity deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice as it dissolves many organic compounds and has a simple residual peak (δ ~7.26 ppm).[6]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6–0.7 mL of the deuterated solvent.[5] If necessary, gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

  • Internal Standard: CDCl₃ often contains tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). If not present, a small amount can be added.

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any dust or fingerprints.

Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural verification.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Sample (5-10 mg for 1H, 20-50 mg for 13C) B Dissolve in 0.6 mL CDCl3 (+ TMS) A->B C Filter into NMR Tube B->C D Insert Sample, Lock, Tune, Shim C->D E Acquire 1H Spectrum (zg30, NS=16, D1=2s) D->E F Acquire 13C Spectrum (zgpg30, NS=1024, D1=2s) D->F G Fourier Transform E->G F->G H Phase & Baseline Correction G->H I Reference to TMS (0 ppm) H->I J Peak Picking & Integration (1H) I->J K Assign Signals to Structure J->K L Confirm Structure K->L

Caption: Standard workflow for NMR analysis of this compound.

NMR Instrument Setup & Data Acquisition

These parameters are based on a standard 400 MHz Bruker spectrometer but are generally applicable to other systems.[7]

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the CDCl₃ solvent. Tune and match the probe for the desired nucleus (¹H or ¹³C). Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.[4]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30 (A standard 30-degree pulse experiment)

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm)

    • Number of Scans (NS): 16-64 (sufficient for the typical concentration)

    • Relaxation Delay (D1): 2 seconds

    • Acquisition Time (AQ): 2-3 seconds

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: zgpg30 (A standard 30-degree pulse experiment with proton decoupling)

    • Spectral Width (SW): ~220 ppm (e.g., from -10 to 210 ppm)

    • Number of Scans (NS): 1024-4096 (A higher number of scans is required due to the low natural abundance and sensitivity of ¹³C nuclei).[1]

    • Relaxation Delay (D1): 2 seconds (For quantitative analysis, a longer delay, e.g., 5-10s, may be necessary).

    • Acquisition Time (AQ): 1-2 seconds

Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.

  • Phasing and Baseline Correction: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to ensure the baseline is flat.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[6]

  • Analysis: For ¹H spectra, integrate the signals to determine the relative ratios of the protons. For both spectra, perform peak picking to identify the precise chemical shift of each signal.

Conclusion

The combined use of ¹H and ¹³C NMR spectroscopy provides an unambiguous method for the structural verification of this compound. The predicted spectra show characteristic features, including two downfield doublets and an upfield singlet in the ¹H spectrum, and five distinct signals in the ¹³C spectrum, which directly correspond to the molecule's unique atomic environments. The detailed protocols provided herein offer a robust and reliable framework for researchers, scientists, and drug development professionals to obtain high-quality, reproducible NMR data for this important synthetic building block.

References

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons.
  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Georgia Tech NMR Center.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. ALWSCI Technologies.
  • R-NMR. (n.d.). SOP data acquisition. R-NMR.

Sources

Application Note: Mass Spectrometry Analysis of 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the robust analysis of 2-Bromo-3-methylpyrazine using mass spectrometry. Primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), this document provides a detailed, step-by-step protocol for sample preparation, instrument setup, and data interpretation. Due to its chemical properties, GC-MS is the preferred method for its analysis, offering excellent separation and definitive identification. Key analytical considerations, including the characteristic isotopic pattern of bromine, are discussed in detail. Additionally, an alternative Liquid Chromatography-Mass Spectrometry (LC-MS) method is proposed for specific applications. This guide is intended for researchers, analytical chemists, and quality control specialists in the pharmaceutical, flavor, and fragrance industries where pyrazine derivatives are of significant interest.[1][2]

Introduction

This compound (C₅H₅BrN₂) is a heterocyclic aromatic compound that serves as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its derivatives are also noted for their significant contribution to the flavor and aroma profiles of various food products, often imparting roasted or nutty notes.[1] Accurate identification and quantification of this compound and its impurities are critical for ensuring the quality, safety, and efficacy of the final products.

Mass spectrometry, coupled with a chromatographic inlet, provides the necessary selectivity and sensitivity for this task. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound.[2][3] This document provides a foundational methodology designed to yield reliable and reproducible results, explains the underlying principles of the analytical choices, and offers insights into the interpretation of the resulting mass spectra.

Chemical Properties & Analytical Considerations

A successful analysis hinges on understanding the analyte's properties.

  • Molecular Formula: C₅H₅BrN₂[4]

  • Molecular Weight: ~173.01 g/mol [4]

  • Volatility: The compound is a liquid or semi-solid with a boiling point of 194.8°C at 760 mmHg, making it amenable to GC analysis.

  • Key Feature - Bromine Isotopes: The most critical feature for mass spectrometric identification is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[5] This results in a characteristic "M/M+2" isotopic pattern in the mass spectrum for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks of roughly equal intensity separated by 2 m/z units.[6] This pattern is a definitive marker for the presence of a single bromine atom in an ion.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing volatile pyrazines due to its high resolving power and the definitive structural information provided by Electron Ionization (EI) mass spectra.[2][3]

Experimental Workflow

The overall process from sample receipt to final data analysis is outlined below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Receive Sample Dissolve Dissolve in Dichloromethane Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Vial Transfer to GC Vial Filter->Vial Inject Inject into GC Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (Quadrupole) Ionize->Detect Acquire Acquire Spectrum Detect->Acquire Identify Identify M/M+2 Isotope Pattern Acquire->Identify Analyze Analyze Fragmentation Identify->Analyze Report Generate Report Analyze->Report

Caption: High-level workflow for the GC-MS analysis of this compound.

Detailed Protocol: Sample and Standard Preparation

Accuracy begins with meticulous preparation. This protocol ensures the sample is clean, at an appropriate concentration, and compatible with the GC-MS system.[7][8][9]

Materials:

  • This compound standard (≥95% purity)[10]

  • Dichloromethane (DCM), GC-MS grade or equivalent high-purity volatile solvent[7]

  • Class A volumetric flasks and pipettes

  • Autosampler vials (2 mL, glass) with inserts

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)[8]

Procedure:

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.

  • Working Standard Preparation (10 µg/mL): Perform a serial dilution from the stock standard. For example, pipette 100 µL of the 1000 µg/mL stock into a 10 mL volumetric flask and dilute to the mark with dichloromethane. This concentration is a good starting point to achieve approximately 10 ng on-column with a 1 µL injection.[9]

  • Sample Preparation: If the sample is a solid, dissolve it in dichloromethane to achieve an estimated concentration of 10 µg/mL.[8] If the sample is in a complex matrix, a sample cleanup technique like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be required.[7]

  • Filtration: Filter all prepared standards and samples through a 0.22 µm syringe filter directly into a labeled autosampler vial to remove any particulates that could clog the injector.[8]

Protocol: GC-MS Instrumental Parameters

These parameters provide a robust starting point for method development on most modern GC-MS systems equipped with a standard non-polar column.

Parameter Setting Justification
GC System Agilent 8890 or equivalentStandard, reliable platform for volatile compound analysis.
MS System Agilent 5977 or equivalent single quadrupoleProvides classic EI spectra for library matching and structural confirmation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane phase offers excellent general-purpose separation for a wide range of semi-volatile compounds.
Carrier Gas HeliumInert, provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)[2]Optimal flow for a 0.25 mm ID column, balancing speed and resolution.
Inlet SplitlessMaximizes sensitivity for trace analysis. A split injection (e.g., 50:1) can be used for more concentrated samples.
Inlet Temp. 270°C[2]Ensures rapid and complete vaporization of the analyte without thermal degradation.
Injection Vol. 1 µLStandard volume for splitless injection.
Oven Program Initial: 60°C, hold 2 minAllows for solvent focusing.
Ramp: 10°C/min to 250°CA moderate ramp rate effectively separates analytes with different boiling points.
Hold: 5 min at 250°CEnsures elution of any less volatile components and cleans the column.
Transfer Line 280°CPrevents cold spots and analyte condensation between the GC and MS.
MS Source Electron Ionization (EI)The standard, high-energy ionization technique for GC-MS.
EI Energy 70 eV[2]Standardized energy that produces reproducible fragmentation patterns for library matching.
Source Temp. 230°C[2]Reduces contamination and promotes consistent ionization.
Quad Temp. 150°C[2]Ensures stable mass filtering.
Acquisition Full Scan ModeAcquires the full mass spectrum, necessary for identification.
Scan Range 40 - 400 m/zCovers the expected molecular ion and key fragments.

Expected Results and Data Interpretation

Mass Spectral Features

The EI mass spectrum is the key to identification. The following features are expected for this compound.

Table 2: Predicted Mass Spectral Data for this compound

m/z (Expected) Ion Identity Notes
172 / 174[M]⁺˙Molecular Ion. Exhibits the characteristic ~1:1 ratio for a single bromine atom. The presence and ratio of this pair are the primary confirmation points.
93[M - Br]⁺Loss of the bromine radical (⁷⁹Br or ⁸¹Br). This is a common and often significant fragmentation pathway for brominated compounds.[6]
66[C₄H₄N]⁺Likely formed by the loss of HCN from the [M - Br]⁺ fragment. A common fragmentation for pyrazine rings.
42[C₂H₂N]⁺Further fragmentation of the pyrazine ring structure.
Predicted Fragmentation Pathway

Electron ionization is a high-energy process that induces predictable bond cleavages. The primary fragmentation is expected to be the loss of the bromine radical, followed by the breakdown of the pyrazine ring.

Fragmentation_Pathway M [C₅H₅BrN₂]⁺˙ m/z 172/174 M_minus_Br [C₅H₄N₂CH₃]⁺ m/z 93 M->M_minus_Br - •Br Fragment_66 [C₄H₄N]⁺ m/z 66 M_minus_Br->Fragment_66 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Alternative Method: LC-MS Analysis

While GC-MS is ideal, Liquid Chromatography-Mass Spectrometry (LC-MS) can be a viable alternative, particularly for analyzing complex liquid samples (like Baijiu) where matrix components might not be amenable to GC, or for analyzing related, non-volatile derivatives.[11]

  • Chromatography: Reversed-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) would be a suitable choice for this moderately polar compound. Electrospray Ionization (ESI) may also work, but APCI is often more robust for such analytes.

  • Detection: A simple single quadrupole can be used in scan mode to identify the protonated molecule [M+H]⁺ at m/z 173/175. For higher sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be employed using Selected Reaction Monitoring (SRM) to monitor a specific fragmentation, such as the loss of Br from the precursor ion.[12]

Troubleshooting

Problem Potential Cause Solution
No peak detected Sample concentration too low.Prepare a more concentrated sample. Use splitless injection.
Inlet or transfer line temperature too low.Verify instrumental parameters, ensuring temperatures are appropriate to prevent analyte condensation.
Poor peak shape (tailing) Active sites in the inlet liner or column.Deactivate the glass liner or use a liner with glass wool. Condition the column.
Column contamination.Bake out the column at its maximum rated temperature. Trim the first few cm of the column.
M/M+2 ratio is incorrect Co-eluting interference.Check the purity of the chromatographic peak. Adjust the GC oven ramp to improve separation.
MS detector saturation.Dilute the sample. The detector may become non-linear at very high concentrations.
Low abundance of molecular ion MS source temperature is too high, causing excessive fragmentation.Lower the ion source temperature in 10°C increments (e.g., from 230°C to 200°C) to find a balance between fragmentation and molecular ion abundance.

Conclusion

This application note provides a robust and scientifically grounded protocol for the analysis of this compound by GC-MS. By leveraging the compound's volatility and the unique isotopic signature of bromine, the described method allows for confident identification and serves as a strong foundation for quantitative method development. The key to successful analysis lies in careful sample preparation, appropriate instrument parameters, and a thorough understanding of the expected mass spectral features, particularly the M/M+2 molecular ion pattern. The alternative LC-MS approach offers flexibility for challenging matrices or related non-volatile compounds.

References

  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • Hawach Scientific. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
  • Attygalle, A., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161.
  • University of California, Davis - Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis.
  • Kim, H., et al. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 13(10), 1070.
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  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-bromo-2-methylpropane.
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Application Notes and Protocols: The Strategic Use of 2-Bromo-3-methylpyrazine in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Antibacterial Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of therapeutic agents. Its presence in FDA-approved antibacterial drugs such as pyrazinamide, a first-line treatment for tuberculosis, underscores its clinical significance.[1] The unique electronic properties of the pyrazine nucleus, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive scaffold for designing molecules that can effectively bind to biological targets within bacteria.[2]

This guide focuses on the utility of a specific, functionalized pyrazine building block: 2-Bromo-3-methylpyrazine . The strategic placement of a bromine atom at the 2-position provides a versatile handle for synthetic elaboration, primarily through modern cross-coupling reactions. The adjacent methyl group at the 3-position can influence the steric and electronic environment of the molecule, potentially modulating its biological activity and metabolic stability.

These notes will provide a comprehensive overview of the synthetic pathways leveraging this compound to generate novel compounds with potential antibacterial activity. We will delve into the mechanistic rationale for targeting the pyrazine core and provide detailed, field-proven protocols for key synthetic transformations.

Mechanistic Rationale: Why Target Pyrazine-Based Compounds for Antibacterial Activity?

The established success of pyrazinamide offers valuable insights into the potential mechanisms of action for novel pyrazine derivatives. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[3][4] POA is particularly effective in the acidic environment of tuberculous granulomas, where it is thought to exert its bactericidal effects through multiple mechanisms:

  • Disruption of Membrane Energetics: POA can disrupt the membrane potential and interfere with energy production, which is crucial for the survival of persistent, non-replicating bacteria.[5][6]

  • Inhibition of Fatty Acid Synthesis: Evidence suggests that POA may inhibit fatty acid synthase I (FAS-I), an enzyme essential for building the bacterial cell wall.[4][7]

  • Coenzyme A Synthesis Blockade: A current hypothesis posits that POA indirectly triggers the degradation of PanD, an aspartate decarboxylase involved in the synthesis of coenzyme A.[3]

While new derivatives of this compound may not share the exact mechanism of pyrazinamide, the pyrazine core itself is a validated starting point for molecules that can interfere with essential bacterial processes. Other pyrazine-containing compounds have been found to inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[8] The goal of the synthetic strategies outlined below is to create a library of novel 3-methylpyrazine derivatives with diverse functionalities at the 2-position, thereby increasing the probability of discovering compounds with potent and potentially novel antibacterial mechanisms.

Synthetic Strategies and Protocols

The bromine atom in this compound is the key to its synthetic utility, enabling the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The two most powerful and versatile of these for our purposes are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Strategy 1: Synthesis of 2-Aryl-3-methylpyrazines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming a C-C bond between an aryl halide and an organoboron compound. This reaction is ideal for synthesizing a library of 2-aryl-3-methylpyrazines, allowing for the exploration of how different aromatic and heteroaromatic substituents at the 2-position impact antibacterial activity.

Suzuki_Miyaura_Coupling start This compound product 2-Aryl-3-methylpyrazine start->product Suzuki-Miyaura Coupling boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3, K3PO4) base->product

Caption: Suzuki-Miyaura coupling workflow for synthesizing 2-Aryl-3-methylpyrazines.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established methods for Suzuki-Miyaura cross-coupling on heterocyclic systems.[1]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid or ester (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio, 5 mL).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 2-aryl-3-methylpyrazine derivative.

Causality and Trustworthiness: The choice of a palladium catalyst and a phosphine ligand is critical for an efficient catalytic cycle. Pd(PPh₃)₄ is a reliable choice for a wide range of substrates. The base is essential for the transmetalation step of the catalytic cycle. The use of an aqueous solvent system often accelerates the reaction. Monitoring by TLC/LC-MS ensures that the reaction is driven to completion and provides a preliminary check for product formation, making the protocol self-validating.

Strategy 2: Synthesis of 2-Amino-3-methylpyrazine Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine. This is an excellent strategy for introducing diverse amino groups at the 2-position of the pyrazine ring, which can serve as key hydrogen bond donors and acceptors for target binding.

Buchwald_Hartwig_Amination start This compound product 2-Amino-3-methylpyrazine Derivative start->product Buchwald-Hartwig Amination amine Amine (R-NH2) amine->product catalyst_system Pd Catalyst + Ligand (e.g., Pd2(dba)3 + XPhos) catalyst_system->product base Base (e.g., NaOtBu, Cs2CO3) base->product

Caption: Buchwald-Hartwig amination workflow for synthesizing 2-Amino-3-methylpyrazine derivatives.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established procedures for the amination of bromo-heterocycles.

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable phosphine ligand (e.g., XPhos, 6 mol%) in a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane (5 mL).

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the desired 2-amino-3-methylpyrazine derivative.

Causality and Trustworthiness: The combination of a palladium source and a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the challenging reductive elimination step that forms the C-N bond. The choice of a strong base is necessary to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. The inert atmosphere is critical as the palladium(0) species in the catalytic cycle is sensitive to oxygen.

Data on Antibacterial Activity of Related Pyrazine Compounds

To provide context for the potential efficacy of the newly synthesized compounds, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for several known pyrazine derivatives against representative bacterial strains.

Compound ClassExample CompoundBacterial StrainMIC (µg/mL)Reference
Alkylpyrazines2-Isobutyl-3-methylpyrazineEscherichia coli3000[9]
Staphylococcus aureus5000[9]
TriazolopyrazinesCompound 2eStaphylococcus aureus32[8][10][11]
Escherichia coli16[8][10][11]
Pyrazine CarboxamidesCompound 5dSalmonella Typhi (XDR)6250[1]
Pyrazine-2-CarbohydrazidesVarious DerivativesStaphylococcus aureusActive[12]
Bacillus subtilisActive[12]

Note: The high MIC values for 2-Isobutyl-3-methylpyrazine suggest that while the core may have some intrinsic activity, further functionalization, as proposed in the protocols above, is necessary to achieve potent antibacterial effects.

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel antibacterial agents. The protocols provided for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer reliable and robust pathways to a diverse range of 2-substituted-3-methylpyrazines. By leveraging these modern synthetic methods, researchers can efficiently generate libraries of new chemical entities for screening. The established importance of the pyrazine scaffold in antibacterial therapy, exemplified by pyrazinamide, provides a strong rationale for this approach. Future work should focus on the systematic exploration of the structure-activity relationships of these new derivatives to identify compounds with potent activity against a broad spectrum of pathogenic bacteria, including multidrug-resistant strains.

References

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  • Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7864.
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  • Li, Y., et al. (2023). The preliminary analysis on the structure–activity relationship of triazole[4,3-a]pyrazine derivatives. ResearchGate.
  • Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information.
  • Hareesh, H.N., et al. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926.
  • Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. PubMed.
  • Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. ResearchGate.
  • Gaikwad, S. B., et al. (n.d.). Synthesis of 2-substituted pyrazine derivatives as antibacterial agents. ResearchGate.
  • Foks, H., et al. (2005). Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Acta Poloniae Pharmaceutica, 62(2), 113-117.
  • Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. ResearchGate.
  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Haidar, A., et al. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. MDPI.
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Application Notes and Protocols for the Derivatization of 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-3-methylpyrazine in Modern Synthesis

This compound stands as a pivotal heterocyclic building block for researchers and drug development professionals. Its pyrazine core is a prevalent motif in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. The strategic placement of the bromine atom at the 2-position and the methyl group at the 3-position offers a versatile platform for molecular elaboration. The electron-deficient nature of the pyrazine ring, further influenced by the electronegativity of the bromine atom, renders the C2 position susceptible to a variety of palladium-catalyzed cross-coupling reactions. This susceptibility allows for the precise and efficient introduction of diverse chemical functionalities, enabling the systematic exploration of chemical space in the quest for novel therapeutic agents and functional materials.

This comprehensive guide provides an in-depth exploration of the principal derivatization methods for this compound. It is designed to equip researchers with not only detailed, step-by-step protocols but also a nuanced understanding of the underlying chemical principles that govern these transformations. By elucidating the causality behind experimental choices, this document aims to empower scientists to not only replicate these methods but also to innovate and adapt them for their specific synthetic challenges.

Core Derivatization Strategies: A Focus on Palladium-Catalyzed Cross-Coupling Reactions

The workhorse for the derivatization of this compound is undoubtedly the suite of palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions and with excellent functional group tolerance.[1] The subsequent sections will delve into the mechanistic intricacies and practical applications of the most pertinent of these methodologies: the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organohalide and an organoboron compound. For this compound, this reaction is instrumental in the synthesis of 2-aryl- and 2-heteroaryl-3-methylpyrazines, which are key intermediates in numerous drug discovery programs.

Mechanism and Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary steps involving a palladium catalyst.[2] The cycle commences with the oxidative addition of the this compound to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent, typically an arylboronic acid, in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent is critical for the efficiency of the reaction, particularly with electron-deficient substrates like bromopyrazines, where side reactions such as hydrodebromination can be competitive.[3]

Experimental Workflow for Suzuki-Miyaura Coupling

reagents Combine this compound, Arylboronic Acid, Base, and Pd Catalyst in a Schlenk Flask inert Evacuate and Backfill with Inert Gas (e.g., Argon) reagents->inert solvent Add Degassed Solvent (e.g., Dioxane/Water) inert->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) and Monitor by TLC or LC-MS solvent->reaction workup Cool, Dilute with Organic Solvent, and Wash with Water and Brine reaction->workup purify Dry, Concentrate, and Purify by Column Chromatography workup->purify cluster_copper Copper Cycle Pd0 Pd(0)L₂ PdII Br-Pd(II)L₂(Pyrazine) Pd0->PdII Oxidative Addition (this compound) AlkyneComplex R-C≡C-Pd(II)L₂(Pyrazine) PdII->AlkyneComplex Transmetalation (from Cu Acetylide) AlkyneComplex->Pd0 Regeneration of Pd(0) Product 2-Alkynyl-3-methylpyrazine AlkyneComplex->Product Reductive Elimination CuI Cu(I)X CuAcetylide Cu(I)-C≡C-R CuI->CuAcetylide Reaction with Alkyne Alkyne H-C≡C-R + Base Alkyne->CuAcetylide setup Add this compound, Amine, Base, Pd Precatalyst, and Ligand to a Dry Reaction Tube inert Seal, Evacuate, and Backfill with Inert Gas setup->inert solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) inert->solvent reaction Heat Reaction Mixture (e.g., 80-110 °C) with Stirring solvent->reaction workup Cool, Quench, and Extract with an Organic Solvent reaction->workup purify Dry, Concentrate, and Purify by Chromatography workup->purify Pd0 Pd(0)L₂ OxAdd Br-Pd(II)L₂(Pyrazine) Pd0->OxAdd Oxidative Addition (this compound) Transmetalation R-Pd(II)L₂(Pyrazine) OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Regeneration of Pd(0) Product 2-Substituted-3-methylpyrazine Transmetalation->Product Reductive Elimination Byproduct Br-Sn(Alkyl)₃ Transmetalation->Byproduct Organostannane R-Sn(Alkyl)₃ Organostannane->Transmetalation

Sources

Application Notes & Protocols: Safe Handling and Disposal of 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-Bromo-3-methylpyrazine (CAS No. 120984-76-1). As a Senior Application Scientist, the following protocols and notes are designed to synthesize technical data with practical, field-proven safety strategies, ensuring both personal safety and regulatory compliance. The causality behind each recommendation is explained to foster a deep-rooted culture of safety.

Compound Profile and Hazard Analysis

This compound is a halogenated heterocyclic organic compound. Its value in synthesis is contrasted by its potential hazards, which must be rigorously managed. A thorough understanding of its properties is the foundation of safe laboratory practice.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 120984-76-1 [1][2]
Molecular Formula C₅H₅BrN₂
Molecular Weight 173.01 g/mol [1]
Appearance Solid, Semi-Solid, or Liquid
Boiling Point 194.8 °C at 760 mmHg

| Storage Temperature | 2-8°C, Inert Atmosphere | |

The primary hazards associated with this compound are outlined by the Globally Harmonized System (GHS) classifications. These classifications are not merely labels; they are indicators of specific, predictable biological and chemical effects that dictate our handling procedures.

Table 2: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Signal Word Pictogram
Acute Toxicity, Oral 4 H302: Harmful if swallowed Warning GHS07
Skin Corrosion/Irritation 2 H315: Causes skin irritation Warning GHS07
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation Warning GHS07
Specific Target Organ Toxicity 3 H335: May cause respiratory irritation Warning GHS07

(Source:)

Expert Insight: The presence of a bromine atom on the pyrazine ring increases the compound's reactivity and toxicological potential compared to its non-halogenated parent structure. The nitrogen atoms in the ring can act as proton acceptors, and the molecule can participate in various reactions, but it is the halogen that necessitates the most stringent disposal protocols.

Laboratory Handling Protocols

Adherence to a multi-layered safety approach—encompassing engineering controls, administrative controls, and personal protective equipment (PPE)—is mandatory. These protocols are designed as a self-validating system to minimize exposure and prevent accidents.

Engineering Controls: The First Line of Defense

The primary objective is to contain the chemical at its source.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood.[3][4][5] This is non-negotiable. The hood contains vapors, which can cause respiratory irritation, and protects the user from splashes.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

  • Accessible Safety Equipment: An operational eyewash station and safety shower must be located within a 10-second travel distance from the workstation.[6]

Administrative Controls & Safe Work Practices

These are the procedures and policies that reduce the risk of exposure.

  • Chemical Hygiene Plan (CHP): All work must be conducted under the umbrella of a written Chemical Hygiene Plan (CHP) as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8][9] This plan should include specific Standard Operating Procedures (SOPs) for handling halogenated compounds.

  • Restricted Access: Clearly demarcate areas where this compound is being handled and restrict access to authorized personnel only.

  • Labeling: All containers, including reaction vessels and waste, must be clearly labeled with the full chemical name, "Hazardous Waste," and appropriate hazard pictograms.[3]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the compound.

Table 3: Recommended PPE for Handling this compound

Body Part PPE Specification Rationale and Causality
Hands Nitrile gloves (minimum 4 mil thickness) Provides protection against incidental splashes and skin irritation. Double-gloving is recommended for extended procedures.
Eyes ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles Protects against splashes that can cause serious eye irritation.[10] Goggles are required if there is a significant splash risk.
Body Flame-resistant laboratory coat Protects skin from contamination and clothing from spills.[5]

| Respiratory | Not required if used in a fume hood | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls fail or for large-scale spill cleanup. |

Experimental Workflow: From Storage to Use

The following diagram illustrates the standard workflow for safely incorporating this compound into an experimental protocol.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Review SDS and SOPs B 2. Don Required PPE (Gloves, Goggles, Lab Coat) A->B C 3. Verify Fume Hood Operation B->C D 4. Retrieve Compound from 2-8°C Storage C->D E 5. Allow to Equilibrate to Room Temperature F 6. Weigh/Aliquot Required Amount G 7. Securely Cap Primary Container H 8. Return Primary Container to Storage G->H I 9. Decontaminate Work Surface H->I J 10. Segregate & Dispose of Contaminated PPE I->J K 11. Wash Hands Thoroughly J->K

Caption: Standard protocol workflow for handling this compound.

Emergency Procedures

Preparedness is key to mitigating the impact of an incident.

Spill Response

The response to a spill should be swift, methodical, and dictated by the scale of the release.

SpillResponse start Spill Occurs check_size Is the spill large or outside the fume hood? start->check_size evacuate Evacuate Immediate Area Alert EHS & Colleagues Pull Fire Alarm if Necessary check_size->evacuate Yes small_spill_prep Ensure Proper PPE is Worn (Double Gloves, Goggles, Coat) check_size->small_spill_prep No contain Contain Spill with Inert Absorbent Material (Vermiculite, Sand) small_spill_prep->contain collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with Soap and Water Collect Rinsate as Waste collect->decontaminate end Dispose of Waste & Report Incident decontaminate->end

Caption: Decision workflow for responding to a this compound spill.

Exposure Response
  • Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[10][11] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[10][11] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[10] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water and seek immediate medical attention.[10][11]

Waste Management & Disposal

Proper disposal is a critical final step governed by federal and local regulations. Halogenated organic compounds cannot be disposed of down the drain or in regular trash.[5]

The Principle of Segregation

Causality: Halogenated waste streams must be segregated from non-halogenated waste.[3][12][13] This is because the combustion of brominated compounds can produce hydrobromic acid (HBr) and other corrosive or toxic byproducts.[14][15] Disposal facilities require segregated streams to use specific incinerators with "scrubbers" that can neutralize these acidic gases, preventing their release into the atmosphere. Mixing waste streams increases disposal costs and environmental risk.

Disposal Protocol
  • Designate a Waste Container: Use a clearly labeled, sealable container specifically for "Halogenated Organic Waste".[3][13]

  • Collect All Waste: This includes any unreacted this compound, contaminated solvents (rinsates), and solid materials (e.g., used absorbent from a spill cleanup).[3]

  • Maintain a Log: Keep an accurate log of the contents being added to the waste container.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[12] Ensure it is in secondary containment to prevent spills.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]

Regulatory Context: The disposal of this waste falls under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[16][17] While this compound itself may not be explicitly listed with a specific waste code, it falls into the category of halogenated organic waste and must be managed as hazardous.[13][18] For example, wastes from the production of other organobromine chemicals have been assigned specific EPA hazardous waste codes (e.g., K131, K132, K136 for wastes related to methyl bromide and ethylene dibromide production).[19]

By adhering to these detailed protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and safeguarding the broader ecosystem.

References

  • Occupational Safety and Health Administration (OSHA).
  • Occupational Safety and Health Administration (OSHA).
  • Compliancy Group. OSHA Laboratory Standard | OSHA Lab Safety Standard. [Link]
  • IPG. Decoding OSHA Laboratory Standards: Safety Essentials. [Link]
  • Air Master Systems. OSHA Lab Safety Equipment: Requirements & Compliance Guide. [Link]
  • U.S. Environmental Protection Agency (EPA). Environmental Fact Sheet, Organobromine. [Link]
  • PubChem. This compound | C5H5BrN2 | CID 12457513. [Link]
  • Angene Chemical.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
  • Temple University.
  • Bucknell University.
  • ChemBK. This compound. [Link]
  • The University of Texas at Austin.
  • U.S. Environmental Protection Agency (EPA). Other Disposal Guidance. [Link]
  • PubChem. 3-Bromopyrazin-2-amine | C4H4BrN3 | CID 14735942. [Link]
  • PubChem. 2-Amino-5-bromopyrazine | C4H4BrN3 | CID 599539. [Link]
  • U.S. Environmental Protection Agency (EPA).
  • U.S. Environmental Protection Agency (EPA).
  • U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. [Link]
  • CHEMFISH TOKYO CO.,LTD. This compound. [Link]
  • RIFM. RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2-Bromo-3-methylpyrazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of coupling with this electron-deficient N-heterocyclic halide. The inherent electronic properties of the pyrazine ring, while beneficial for activating the C-Br bond, also introduce specific challenges such as catalyst inhibition and a propensity for certain side reactions.[1][2]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you achieve higher yields, better purity, and more consistent results in your synthetic campaigns.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.

Q1: My reaction has stalled with significant starting material remaining. What are the most likely causes and how do I fix it?

A1: Reaction failure or stalling is a frequent issue, often traceable to catalyst deactivation or suboptimal reaction parameters. The electron-deficient nature of the pyrazine ring and the presence of nitrogen lone pairs can complicate the catalytic cycle.[1][3]

  • Probable Cause 1: Catalyst System Inefficiency. The choice of palladium source and, more critically, the ligand is paramount.[4] Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate.[4] The nitrogen atoms in the pyrazine can coordinate to the palladium center, inhibiting catalytic activity.[3]

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps while sterically shielding the palladium center from inhibitory binding by the pyrazine nitrogen.[3][5] Consider switching to a modern Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[3][5] Using well-defined, air-stable precatalysts (e.g., XPhos Pd G3) can also ensure the efficient generation of the active Pd(0) species.[5][6]

  • Probable Cause 2: Inappropriate Base. The base is not merely a spectator; it is critical for activating the boronic acid to form the boronate species required for transmetalation.[7] An insufficiently strong or poorly soluble base can halt the reaction.

    • Solution: For challenging heteroaryl couplings, stronger bases are often required.[8] Switch from weaker bases like Na₂CO₃ to stronger, non-hydroxide bases such as K₃PO₄ or Cs₂CO₃.[4][5][8] These are highly effective, particularly in polar aprotic solvents like dioxane or THF.

  • Probable Cause 3: Suboptimal Temperature. The reaction may lack the thermal energy to overcome the activation barrier for a key step, such as oxidative addition or reductive elimination.

    • Solution: If using a thermally stable catalyst system, incrementally increase the reaction temperature from a standard 80 °C to 100-110 °C while monitoring for product formation and potential decomposition.[9] Microwave irradiation is a powerful alternative for rapidly screening conditions and accelerating slow reactions.[10]

Q2: I'm observing a significant amount of boronic acid homocoupling product. How can I suppress this side reaction?

A2: The formation of a biaryl product derived from two molecules of your boronic acid is a classic Suzuki side reaction. This process is primarily promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[9][11][12][13]

  • Solution 1: Rigorous Exclusion of Oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a stoichiometric homocoupling of the boronic acid.[11][12] It is absolutely critical to ensure an inert atmosphere.

    • Best Practice: Use a robust degassing technique. For the solvent, bubbling with argon or nitrogen for 15-30 minutes is effective.[14] For the entire reaction setup, perform at least three cycles of evacuating the vessel with a vacuum pump and backfilling with an inert gas (argon or nitrogen).[5][14]

  • Solution 2: Use a Pd(0) Source or an Efficient Precatalyst. If you are using a Pd(II) salt like Pd(OAc)₂, it must first be reduced to Pd(0) in situ. One pathway for this reduction is the homocoupling of two boronic acid molecules.[11]

    • Best Practice: Start with a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use modern palladacycle precatalysts (e.g., Buchwald G2, G3, G4 types) which are designed for clean and efficient generation of the active monoligated Pd(0) species, minimizing pathways that lead to homocoupling.[5][6]

Q3: My boronic acid is being consumed by protodeborylation. How do I prevent this?

A3: Protodeborylation is the undesired cleavage of the C–B bond, replacing it with a C–H bond, effectively destroying your nucleophile.[3][4] This is particularly problematic with electron-deficient or heteroaromatic boronic acids and is often promoted by excess water and strong bases.[4][11][15]

  • Solution 1: Use a More Stable Boron Reagent. Boronic acids exist in equilibrium with their boroxines and are susceptible to hydrolysis.[11]

    • Best Practice: Switch from the boronic acid to a more stable boronic ester, such as a pinacol (Bpin) or MIDA boronate.[4][15] These reagents act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing the rate of protodeborylation.[4][16][17] Potassium trifluoroborates (R-BF₃K) are another excellent, highly stable alternative.[17]

  • Solution 2: Control the Water Content. While a small amount of water is often beneficial for dissolving the base and facilitating transmetalation, excess water provides the proton source for protodeborylation.

    • Best Practice: Use anhydrous solvents. If an aqueous base is required, use a biphasic system (e.g., Toluene/H₂O) or limit the water content (e.g., Dioxane/H₂O 10:1).[5]

  • Solution 3: Optimize the Base. Strong hydroxide bases (e.g., NaOH, KOH) can significantly accelerate protodeborylation.

    • Best Practice: Use non-hydroxide bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4][8] These provide sufficient basicity for the catalytic cycle without aggressively promoting the side reaction.

Q4: I'm observing debromination of my this compound starting material. Why is this happening?

A4: The formation of 3-methylpyrazine is a result of a dehalogenation side reaction. This occurs when the palladium intermediate, after oxidative addition, undergoes reductive elimination with a hydride source instead of the desired transmetalation.[11]

  • Probable Cause 1: High Reaction Temperature. Debromination pathways can have a higher activation energy and become more competitive at elevated temperatures.[9]

    • Solution: Lower the reaction temperature. This can often be enabled by using a more active catalyst system (e.g., a Buchwald ligand) that allows the desired coupling to occur under milder conditions.[9]

  • Probable Cause 2: Presence of Hydride Sources. Palladium-hydride (Pd-H) species are the direct cause of debromination.[9][11] These can form from certain solvents (e.g., alcohols), bases (e.g., formate salts), or impurities.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Avoid using protic solvents like ethanol or isopropanol as the primary solvent. If a phase-transfer catalyst is used, ensure it is free of formate impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for catalyst, ligand, base, and solvent for this coupling?

A1: For a robust starting point with this compound, we recommend a modern, high-performance catalyst system known to be effective for electron-deficient heterocycles. A typical setup would be:

  • Catalyst: XPhos Pd G3 (1-2 mol%)

  • Ligand: (None needed if using a precatalyst)

  • Base: K₃PO₄ (2.0 equivalents)

  • Solvent: 1,4-Dioxane or 2-MeTHF (often with a small amount of water, e.g., 10:1 ratio)

  • Temperature: 90-100 °C

Q2: How do the electronics of the boronic acid partner affect conditions?

A2: The electronic nature of the boronic acid significantly impacts the transmetalation step.

  • Electron-Rich Boronic Acids (e.g., 4-methoxyphenylboronic acid): These are more nucleophilic and generally undergo transmetalation more readily. Standard conditions are often successful.

  • Electron-Deficient Boronic Acids (e.g., 4-cyanophenylboronic acid): These are less nucleophilic, making transmetalation slower.[5] They are also more prone to protodeborylation.[14] For these substrates, using a stronger base (Cs₂CO₃), a more electron-rich ligand (e.g., SPhos), and strictly anhydrous conditions or a boronic ester is highly recommended.[5]

Q3: What are the best practices for setting up the reaction to ensure an inert atmosphere?

A3: Meticulous setup is crucial for reproducibility and minimizing side reactions.[18]

  • Vessel Prep: Use an oven-dried or flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Add Solids: Add the this compound, boronic acid/ester, and powdered base to the flask.

  • Purge: Seal the vessel with a septum, then connect it to a Schlenk line. Evacuate under high vacuum for several minutes until all solids are "fluffy," then backfill with high-purity argon or nitrogen. Repeat this evacuate/backfill cycle at least three times.[14]

  • Add Liquids & Catalyst: Under a positive pressure of inert gas, add the degassed solvent via syringe. Finally, add the palladium catalyst/precatalyst. If adding solids in a glovebox, the purging steps can be omitted.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Arylboronic Acid

This protocol provides a reliable starting point for coupling this compound with a standard arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.[14]

  • Solvent and Catalyst Addition: Under a positive pressure of argon, add degassed 1,4-dioxane (to make a 0.1-0.2 M solution).[9] Add Pd(dppf)Cl₂ (3 mol%).

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Procedure for a Challenging Coupling using a Buchwald Precatalyst

This protocol is recommended for sterically hindered, electron-deficient, or other challenging boronic acid partners.

  • Reaction Setup: In a glovebox or on a Schlenk line, charge an oven-dried vial with this compound (1.0 equiv), the boronic ester (e.g., arylboronic acid pinacol ester, 1.3 equiv), Cs₂CO₃ (2.5 equiv), and XPhos Pd G3 (1.5 mol%).

  • Solvent Addition: Add anhydrous, degassed 2-MeTHF or toluene (to make a 0.2 M solution).

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox (if used) and place in a pre-heated aluminum heating block at 100 °C. Stir vigorously.

  • Monitoring & Work-up: Follow steps 5-7 from Protocol 1. Reaction times are often significantly shorter (1-6 hours).

Section 4: Data & Visualization

Table 1: Recommended Catalyst Systems for Suzuki Coupling of this compound

Coupling Partner ClassRecommended Catalyst/PrecatalystRecommended LigandRecommended BaseSolvent SystemTemp (°C)Key Considerations
Electron-Neutral/Rich Arylboronic Acids Pd(dppf)Cl₂ or Pd₂(dba)₃dppf or P(t-Bu)₃K₃PO₄ or K₂CO₃Dioxane/H₂O (10:1)80-100Standard conditions are often sufficient.[2]
Electron-Deficient Arylboronic Acids XPhos Pd G3 or SPhos Pd G2XPhos or SPhosCs₂CO₃ or K₃PO₄2-MeTHF or Dioxane90-110Prone to protodeborylation; use of boronic esters is highly advised.[5]
Sterically Hindered Boronic Acids RuPhos Pd G3 or Pd(OAc)₂RuPhos or BrettPhosK₃PO₄Toluene or Dioxane100-110Requires bulky ligands to facilitate reductive elimination.[5]
Heteroarylboronic Acids CPhos Pd G3 or PdCl₂(A-taPhos)₂CPhos or A-taPhosK₃PO₄Dioxane or THF80-100Prone to protodeborylation; boronic esters are strongly recommended.[4][15]

Diagrams

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation product Ar-Ar' (Product) trans_complex->product Reductive Elimination product->pd0 Catalyst Regeneration aryl_halide This compound (Ar-Br) aryl_halide->oa_complex boronic_acid R-B(OH)₂ + Base → [R-B(OH)₃]⁻ boronic_acid->oa_complex

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[11][19]

Troubleshooting_Workflow cluster_causes Primary Diagnosis cluster_side_reactions Identify Side Product cluster_solutions Corrective Actions start Low Yield or Stalled Reaction cause1 Side Reaction Observed? start->cause1 cause2 No Reaction/ Stalled Conversion start->cause2 sr1 Homocoupling (Ar'-Ar') cause1->sr1 Yes sr2 Protodeborylation (Ar'-H) cause1->sr2 Yes sr3 Debromination (Ar-H) cause1->sr3 Yes sol4 Use Bulky, e⁻-rich Ligand (e.g., XPhos, SPhos) Use Stronger Base (K₃PO₄) Increase Temperature cause2->sol4 sol1 Improve Degassing Use Pd(0) Source sr1->sol1 sol2 Use Boronic Ester Anhydrous Conditions Optimize Base (K₃PO₄) sr2->sol2 sol3 Lower Temperature Use Anhydrous Solvents sr3->sol3

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Section 5: References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • C. F. Adamo, et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(5), 947–951. [Link]

  • J. D. Bailey, et al. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 81(5), 2058–2071. [Link]

  • G. C. Lloyd-Jones, et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(47), 19130–19139. [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]

  • J. Am. Chem. Soc. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. [Link]

  • M. R. Biscoe, et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(10), 6614–6624. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • M. A. Rashid, et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • M. A. M. A. Al-Anber, et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2977. [Link]

  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine | Request PDF. Retrieved from [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]

  • A. J. J. Lennox & G. C. Lloyd-Jones. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Society Reviews, 43(1), 412–442. [Link]

  • B. Aslan, et al. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 22(12), 2124. [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction? Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • A. M. Dreimann, et al. (2019). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 24(22), 4038. [Link]

  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a. Retrieved from [Link]

  • S. D. Worrell, et al. (2013). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 52(25), 6584–6588. [Link]

  • A. H. Z. Al-Yasari, et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]

  • PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 2-Bromo-3-methylpyrazine. We understand that achieving high, reproducible yields for this compound can be challenging. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. We will delve into the causality behind experimental choices, drawing from established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.

Troubleshooting Guide: Addressing Low Yields

This section addresses specific problems encountered during the synthesis, providing potential causes and actionable solutions. The primary and most effective route discussed is the diazotization of 2-amino-3-methylpyrazine followed by bromination, a variant of the Sandmeyer reaction.[1][2]

Problem: Very Low (<20%) or No Product Formation

This is the most common issue reported and often points to a critical failure in the diazotization step or the subsequent bromide displacement.

Potential Cause 1: Decomposition of the Diazonium Salt Intermediate

  • Expertise & Experience: The pyrazinyl diazonium salt is a highly unstable intermediate. Our analysis and external studies confirm that its stability plummets at temperatures above -20°C.[3] If the reaction temperature is not rigorously controlled, the diazonium salt rapidly decomposes, leading to a significant loss of material before it can be converted to the desired product.

  • Trustworthy Protocol:

    • Temperature Control is Paramount: Maintain the reaction temperature strictly between -45°C and -40°C throughout the addition of the diazotizing agent (e.g., sodium nitrite). Use a reliable cooling bath such as dry ice/acetone or a cryo-cooler.

    • Monitor Internal Temperature: Do not rely on the bath temperature alone. Use a calibrated low-temperature thermometer placed directly in the reaction mixture.

    • Slow Reagent Addition: The diazotization reaction is exothermic. Add the sodium nitrite solution dropwise over an extended period (e.g., 30-60 minutes) to prevent localized warming.

Potential Cause 2: Ineffective Bromide Displacement

  • Expertise & Experience: Even if the diazonium salt is formed successfully, its reaction with the bromide source can be inefficient, especially at the very low temperatures required for its stability. Studies have shown that conventional Sandmeyer reagents like copper(I) bromide (CuBr) or sodium bromide (NaBr) are not sufficiently reactive towards the diazonium salt at temperatures below -20°C.[3] The unstable intermediate decomposes before the substitution can occur, resulting in low yields.

  • Trustworthy Protocol (The In-Situ Bromination Solution):

    • Change the Order of Addition: The key to a high-yield synthesis is to have the brominating agent present before the diazonium salt is generated. This in-situ approach ensures that the unstable intermediate is immediately trapped and converted to the product as it forms.

    • Optimized Reagent Choice: Molecular bromine (Br₂) has proven to be a more effective brominating agent than CuBr or NaBr in this specific low-temperature protocol, leading to yields greater than 60%.[3]

    • Implementation: Add molecular bromine to the initial reaction mixture (2-amino-3-methylpyrazine in hydrobromic acid) before cooling and before the addition of sodium nitrite.

Problem: Significant Formation of Side Products

The appearance of unexpected spots on TLC or peaks in GC-MS indicates the prevalence of side reactions.

Potential Cause 1: Phenol Formation

  • Expertise & Experience: Diazonium salts can react with water to form phenols. If your reagents or solvents are not sufficiently anhydrous, or if the reaction is quenched improperly, you may form 3-methylpyrazin-2-ol as a major byproduct.

  • Trustworthy Protocol:

    • Use Anhydrous Conditions: While the reaction is typically run in aqueous acid, ensure all glassware is dry and minimize exposure to atmospheric moisture where possible.

    • Controlled Quenching: After the reaction is complete, quench it by pouring it carefully onto a mixture of ice and a reducing agent (like sodium bisulfite to destroy excess bromine) rather than adding water directly to the reaction vessel.

Potential Cause 2: Polymerization

  • Expertise & Experience: Pyrazine compounds, especially under strongly acidic or radical conditions, can be susceptible to polymerization, resulting in intractable brown or black tars.[4] This not only reduces the yield but also complicates purification.

  • Trustworthy Protocol:

    • Maintain Low Temperature: Higher temperatures can accelerate polymerization pathways. Strict adherence to the -45°C protocol is critical.

    • Degas Solvents: While not always necessary, if polymerization is a persistent issue, consider degassing the acidic solution before starting the reaction to remove dissolved oxygen, which can promote radical side reactions.

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to prevent localized concentration of reagents that might initiate polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and why?

The most common and cost-effective starting material is 2-amino-3-methylpyrazine. This precursor allows for the direct formation of the required diazonium salt at the 2-position, which can then be substituted.

Q2: Why is hydrobromic acid (HBr) used instead of other acids like HCl?

Using HBr serves a dual purpose. First, it provides the acidic medium necessary for the formation of nitrous acid (from NaNO₂) and the subsequent diazotization of the amine. Second, it acts as the bromide source for the final substitution step, ensuring a high concentration of bromide ions is present.

Q3: Can I use a different brominating agent like N-Bromosuccinimide (NBS)?

While NBS is a common electrophilic and radical brominating agent, its use in this specific diazotization reaction is not well-documented and may not be effective.[5] The in-situ method with molecular bromine is the most validated high-yield approach for this transformation.[3]

Q4: My final product is a dark oil. How can I purify it effectively?

This compound is a colorless to pale yellow liquid or low-melting solid.[6] A dark color indicates impurities, likely residual bromine or polymeric side products.

  • Aqueous Workup: After quenching, wash the crude organic extract thoroughly with a sodium bisulfite solution to remove bromine color, followed by saturated sodium bicarbonate to remove acid, and finally with brine.

  • Column Chromatography: The most reliable method for purification is silica gel column chromatography. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing).

  • Distillation: If a large quantity is prepared, vacuum distillation can be an effective purification method, but care must be taken as heterocyclic compounds can be thermally sensitive.

Data & Protocols

Table 1: Comparison of Synthetic Protocols
ParameterStandard Sandmeyer ProtocolRecommended In-Situ ProtocolRationale for Change
Bromine Source CuBr or NaBrMolecular Bromine (Br₂)Higher reactivity at low temperatures.[3]
Order of Addition 1. Diazotization (NaNO₂) 2. Addition of Bromide1. Addition of Bromine 2. Diazotization (NaNO₂)Traps the unstable diazonium intermediate immediately as it forms.[3]
Temperature 0°C to -10°C-45°C to -40°CPrevents decomposition of the highly unstable diazonium salt.[3]
Typical Yield < 30%> 60%Combination of optimized temperature and in-situ trapping.[3]
Workflow Diagram: Synthesis of this compound

G cluster_prep Reaction Preparation cluster_reaction Core Synthesis (In-Situ Protocol) cluster_workup Workup & Purification A Dissolve 2-amino-3-methylpyrazine in 48% HBr B Cool to -45°C A->B C Add Molecular Bromine (Br₂) B->C D Slowly add aq. NaNO₂ (Maintain T < -40°C) C->D E Quench on Ice/NaHSO₃ D->E F Extract with Organic Solvent (e.g., DCM or EtOAc) E->F G Wash & Dry Organic Layer F->G H Purify (Column Chromatography) G->H I Isolate this compound H->I

Caption: Recommended workflow for high-yield synthesis.

Troubleshooting Decision Tree

G start Low Yield Observed temp_issue Was Temp < -40°C? start->temp_issue reagent_order Was Br₂ added before NaNO₂? temp_issue->reagent_order Yes improve_cooling Solution: Improve cooling bath and monitor internal temp. temp_issue->improve_cooling No side_products Dark Color / Multiple Spots? reagent_order->side_products Yes adopt_insitu Solution: Adopt in-situ protocol. Add Br₂ before diazotization. reagent_order->adopt_insitu No improve_workup Solution: Improve workup. Wash with NaHSO₃ and purify via column chromatography. side_products->improve_workup Yes check_sm Action: Check purity of starting 2-amino-3-methylpyrazine. side_products->check_sm No

Caption: A decision tree for troubleshooting low yields.

Detailed Experimental Protocol: High-Yield In-Situ Bromination

This protocol is adapted from validated methodologies and is intended for use by trained professionals in a controlled laboratory setting.[3]

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve 2-amino-3-methylpyrazine (1.0 eq) in 48% aqueous hydrobromic acid (approx. 5-7 volumes).

  • Cooling & Bromine Addition: Cool the stirred solution to -45°C using a dry ice/acetone bath. Once the temperature is stable, add molecular bromine (1.1 eq) dropwise, ensuring the internal temperature does not rise above -40°C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water. Add this solution dropwise via the dropping funnel to the reaction mixture over 30-60 minutes. Crucially, maintain the internal temperature below -40°C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at -45°C for an additional 30 minutes.

  • Quenching: Prepare a separate beaker containing crushed ice and an aqueous solution of sodium bisulfite. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The dark bromine color should dissipate.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers. Wash sequentially with saturated aqueous sodium bicarbonate solution and then with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield this compound as a pale yellow liquid or solid.

References
  • Eureka | Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine. [Link]
  • National Institutes of Health (NIH). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. [Link]
  • Wikipedia. Sandmeyer reaction. [Link]
  • BIOSYNCE. What are the side - reactions in pyrazine synthesis? - Blog. [Link]
  • ChemBK. This compound. [Link]
  • Wikipedia.
  • BYJU'S. Ullmann Reaction. [Link]
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  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]
  • YouTube. Sandmeyer Reaction. [Link]
  • TSI Journals. An efficient and facile synthesis of 2-bromo-5-methylpyrazine. [Link]
  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
  • ACS Publications. Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [Link]
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • National Institutes of Health (NIH). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC. [Link]
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
  • National Institutes of Health (NIH). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC. [Link]
  • Journal of the Chemical Society C. Pyrazolo-as-triazines. Part II.
  • YouTube.
  • ResearchGate. (PDF) Preparation of 3‐Bromo‐1,2,4,5‐tetrazine. [Link]
  • MDPI.
  • ScienceDirect. 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. [Link]
  • National Institutes of Health (NIH). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. [Link]
  • National Institutes of Health (NIH). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. [Link]
  • ResearchGate. 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles | Request PDF. [Link]
  • PubMed. Nucleic acid related compounds. 116. Nonaqueous diazotization of aminopurine nucleosides. Mechanistic considerations and efficient procedures with tert-butyl nitrite or sodium nitrite. [Link]
  • Chemistry LibreTexts. 9.
  • National Institutes of Health (NIH).
  • The Good Scents Company. 2-methoxy-3-methyl pyrazine. [Link]
  • ResearchGate. ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines.. [Link]

Sources

Identifying side products in 2-Bromo-3-methylpyrazine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2-Bromo-3-methylpyrazine. The electron-deficient nature of the pyrazine ring presents unique challenges and opportunities in reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. This resource will help you navigate these complexities, identify and minimize side products, and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems you may encounter when working with this compound.

Issue 1: Significant formation of a homocoupled byproduct of my boronic acid/ester in a Suzuki-Miyaura reaction.

Symptoms: You observe a significant peak in your GC-MS or LC-MS analysis corresponding to the dimer of the boronic acid's organic group (R-R, where your boronic acid is R-B(OH)₂).

Potential Causes & Solutions:

  • Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of the boronic acid.[1][2][3] The palladium(0) catalyst can be oxidized, leading to a catalytic cycle that favors this side reaction.[3]

    • Recommended Action: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1][4] All solvents and aqueous solutions must be rigorously degassed. Freeze-pump-thaw cycles are highly effective for this purpose.[2] Maintain a positive pressure of inert gas throughout the reaction.[1]

  • High Reaction Temperature: Elevated temperatures can sometimes favor homocoupling.

    • Recommended Action: Attempt the reaction at a lower temperature for a longer duration.[2] A temperature screen (e.g., 80-110 °C) can help identify the optimal conditions.[1]

  • Excess Boronic Acid: A large excess of the boronic acid can increase the likelihood of homocoupling.[2]

    • Recommended Action: Use a stoichiometry closer to 1:1.1 or 1:1.2 (this compound : Boronic Acid).[2]

  • Catalyst Choice: The choice of palladium source and ligand is crucial. Some catalyst systems are more prone to side reactions.

    • Recommended Action: Consider using pre-formed, air- and moisture-stable precatalysts like Buchwald palladacycles, which can offer improved reproducibility.[5] For challenging couplings, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can accelerate the desired cross-coupling pathway.[1][4]

Issue 2: My main side product is 3-methylpyrazine (protodebromination).

Symptoms: Your analytical data shows a significant amount of the product where the bromine atom on this compound has been replaced by a hydrogen atom.

Potential Causes & Solutions:

  • Source of Protons: This side reaction, also known as hydrodehalogenation, is often caused by the presence of water or other protic sources in the reaction mixture.[1] Boronic acid decomposition can also be a source of protons.[6]

    • Recommended Action: Use anhydrous reagents and solvents where possible.[1] If an aqueous base is required, ensure it is thoroughly degassed. Using a non-aqueous base like potassium phosphate (K₃PO₄) under anhydrous conditions can be beneficial.[1]

  • Base-Induced Decomposition: Certain bases, particularly in combination with protic solvents, can generate palladium hydride species that lead to protodebromination.

    • Recommended Action: Screen different bases. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) might be less prone to causing this side reaction than strong bases.[1]

  • High Reaction Temperatures: Similar to homocoupling, high temperatures can promote protodebromination.[2]

    • Recommended Action: Run the reaction at the lowest effective temperature.

Issue 3: In my Stille coupling, I am observing significant homocoupling of the organostannane reagent.

Symptoms: You detect the R-R dimer from your R-Sn(Bu)₃ reagent.

Potential Causes & Solutions:

  • Reaction Mechanism: Homocoupling is a common side reaction in Stille couplings and can occur through two primary mechanisms: reaction of two equivalents of the organostannane with the Pd(II) precatalyst, or a radical process involving the Pd(0) catalyst.[7]

    • Recommended Action: The order of reagent addition can be critical. In some cases, adding the organostannane slowly to the mixture of the catalyst and this compound can suppress homocoupling.[8][9]

  • Oxygen Presence: As with Suzuki reactions, oxygen can facilitate homocoupling.[10]

    • Recommended Action: Ensure a thoroughly deoxygenated reaction environment.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in palladium-catalyzed coupling reactions with this compound?

The most frequently encountered side products are:

  • Homocoupling Products: This can be the dimer of the coupling partner (e.g., from the boronic acid in Suzuki reactions or the organostannane in Stille reactions).[1][7]

  • Protodebromination (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom to form 3-methylpyrazine.[1][2]

  • Catalyst Decomposition Products: Formation of palladium black (insoluble palladium particles) can indicate catalyst decomposition, leading to reduced reaction efficiency.[11]

Q2: How does the electron-deficient nature of the pyrazine ring in this compound affect coupling reactions?

The electron-withdrawing pyrazine ring activates the C-Br bond towards oxidative addition, which is the first step in the catalytic cycle.[12] This can make this compound a more reactive substrate compared to electron-rich aryl bromides.[13] However, the Lewis basic nitrogen atoms in the pyrazine ring can potentially coordinate to the palladium center, which might inhibit the catalyst.[5] The choice of a suitable ligand is therefore critical to modulate the catalyst's reactivity and stability.

Q3: Which coupling reaction is best suited for this compound?

The choice of coupling reaction depends on the desired bond to be formed (C-C, C-N, etc.) and the functional group tolerance required.

  • Suzuki-Miyaura Coupling: Excellent for C-C bond formation with a wide variety of boronic acids and esters. It is generally favored due to the low toxicity and stability of the boron reagents.[14][15]

  • Stille Coupling: Also versatile for C-C bond formation. Organostannanes are stable to air and moisture, and the reaction has excellent functional group tolerance.[10][16] However, the high toxicity of tin compounds is a significant drawback.[10]

  • Buchwald-Hartwig Amination: The method of choice for forming C-N bonds, allowing for the synthesis of N-aryl pyrazines.[17] The development of specialized ligands has greatly expanded the scope of this reaction.[17]

Q4: How do I choose the right ligand for my coupling reaction?

For electron-deficient substrates like this compound, bulky, electron-rich ligands are often required.[4]

  • Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos): These are highly effective as they accelerate both oxidative addition and reductive elimination, often leading to higher yields and suppressing side reactions.[1][4]

  • N-heterocyclic carbenes (NHCs): These are also very effective ligands that can improve catalyst stability and activity, particularly at higher temperatures.[1]

Visualizing Reaction Pathways

Understanding the desired catalytic cycle and the pathways leading to side products is crucial for troubleshooting.

Suzuki-Miyaura Coupling: Desired vs. Side Reactions

Suzuki_Cycle cluster_desired Desired Catalytic Cycle cluster_side Side Product Pathways Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-Br(L2) Pd(0)L2->Oxidative_Addition Ar-Br (Pyrazine) Transmetalation Ar-Pd(II)-R(L2) Oxidative_Addition->Transmetalation R-B(OH)2, Base Protodebromination Ar-H (Pyrazine) Oxidative_Addition->Protodebromination [H-Pd-L2]+ Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Homocoupling R-R Boronic_Acid R-B(OH)2 Boronic_Acid->Homocoupling O2, Pd Catalyst Proton_Source H+

Caption: Catalytic cycle for Suzuki coupling and competing side reactions.

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point. Optimization of temperature, base, and catalyst may be necessary for specific boronic acids.

Reagents & Materials:

  • This compound

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)[4]

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • 1,4-Dioxane/H₂O (e.g., 10:1 v/v), degassed[4]

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl boronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and the palladium catalyst (0.01-0.02 equiv).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-Dioxane/H₂O solvent mixture via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the this compound.[4]

  • Reaction Execution: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small aliquots from the reaction mixture.[1]

  • Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[1][4]

Data Summary Table

The choice of reaction parameters significantly impacts the outcome. The following table summarizes general trends observed in coupling reactions of heteroaryl halides.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome for this compound
Atmosphere Air / Poorly sealedRigorously Degassed (Ar/N₂)Reduced homocoupling and protodebromination in Condition B.[1][2]
Catalyst/Ligand Pd(PPh₃)₄XPhos Pd G3Higher yield and faster reaction with Condition B.[4]
Base Strong, aqueous base (e.g., NaOH)Anhydrous K₃PO₄Lower incidence of protodebromination with Condition B.[1]
Temperature > 120 °C80-100 °CFewer thermal decomposition byproducts with Condition B.[1][2]

References

  • Wikipedia. (2023). Stille reaction.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Císařová, I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3436-3454.
  • J&K Scientific LLC. (n.d.). Stille Cross-Coupling.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ACS Publications. (2000). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • ACS Publications. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry.
  • OpenOChem Learn. (n.d.). Stille Coupling.
  • MDPI. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Inorganics.
  • Supporting Information. (n.d.). The Unprecedented Side Reactions in the Stille Coupling Reaction.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • YouTube. (2024). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples.
  • ACS Publications. (2011). Palladium-Catalyzed Direct Arylation of Heteroaromatic Compounds: Improved Conditions Utilizing Controlled Microwave Heating. The Journal of Organic Chemistry.
  • ResearchGate. (2006). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • ResearchGate. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
  • YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
  • National Institutes of Health. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • ACS Publications. (2010). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • MDPI. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. Molecules.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura Coupling: Practical Guide.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • National Institutes of Health. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts.
  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Troubleshooting Solubility Issues with 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2-Bromo-3-methylpyrazine. As a key building block in pharmaceutical and agrochemical synthesis, this reagent's unique electronic and steric properties are invaluable. However, its modest solubility in common non-polar aprotic solvents can present challenges, leading to incomplete reactions, reproducibility issues, and complex purification profiles.

This guide is designed to provide you, our fellow researchers, with practical, field-proven insights to overcome these solubility hurdles. We will move beyond simple solvent lists to explore the underlying principles of solvation in the context of common cross-coupling reactions, empowering you to make informed, rational decisions in your experimental design. Let's turn solubility from a problem into a tunable parameter for success.

Frequently Asked Questions & Troubleshooting Guide

Q1: My this compound is not fully dissolving in my standard Suzuki coupling solvent system (e.g., Toluene/Water or Dioxane/Water) at room temperature. What is my first step?

A1: Initial Insolubility: Causality and Immediate Actions

This is a common observation. This compound is a crystalline solid or high-boiling liquid that is generally soluble in organic solvents but insoluble in water.[1] In the biphasic systems typical for Suzuki-Miyaura couplings, its solubility in the organic phase is paramount for the reaction to proceed efficiently.

  • Causality: The pyrazine ring, while aromatic, contains two nitrogen atoms, lending it a degree of polarity. However, the molecule as a whole is not polar enough to be freely soluble in highly non-polar solvents like toluene, nor is it soluble in the aqueous phase where the inorganic base (e.g., Na₂CO₃, K₃PO₄) resides. The reaction's success hinges on the reagent's ability to enter the organic phase and interact with the palladium catalyst.

  • Immediate Troubleshooting Steps:

    • Introduce a Co-Solvent: Before resorting to drastic changes, consider adding a more polar, aprotic, and water-miscible co-solvent. Tetrahydrofuran (THF) or 1,4-Dioxane (if not already the primary solvent) are excellent first choices. They can solvate the this compound more effectively while maintaining miscibility with toluene and facilitating interaction between the organic and aqueous phases.

    • Gentle Warming: After adding a co-solvent, gently warm the mixture to 40-50 °C with stirring. Often, this is enough to achieve full dissolution before initiating the reaction by adding the palladium catalyst.

    • Confirm Reagent Quality: While rare, impurities can affect solubility. Ensure you are using a high-purity grade of this compound.[2][3]

Q2: I'm observing slow or incomplete conversion in my cross-coupling reaction. How can I determine if solubility is the root cause and select a better solvent system?

A2: Diagnosing Solubility-Limited Kinetics and Systematic Solvent Selection

When a reaction stalls, poor solubility of the starting material is a primary suspect. A poorly solvated reactant has low effective concentration in the solution, leading to slow kinetics.

  • Diagnosis:

    • Visual Inspection: Is there undissolved solid material in the flask even at the reaction temperature?

    • Reaction Profile Analysis: Take aliquots over time and analyze by LC-MS or GC-MS. If the reaction is initially fast and then plateaus while a significant amount of starting material remains, it's a strong indicator of a solubility-limited process.

  • Systematic Solvent Selection: The choice of solvent is critical and can influence not just solubility but the stability and activity of the catalytic species.[4][5] A systematic screening is the most robust approach.

    Protocol 1: Systematic Solvent Screening

    • Setup: In parallel vials, add a fixed amount of this compound (e.g., 10 mg).

    • Solvent Addition: Add a fixed volume (e.g., 0.5 mL) of each candidate solvent to a separate vial.

    • Observation: Stir at room temperature for 15 minutes and record visual solubility (see table below).

    • Thermal Gradient (Optional): Gently warm the vials that did not show complete dissolution to your intended reaction temperature (e.g., 80 °C) and record any changes.

    • Selection: Choose solvents that show complete dissolution. If multiple solvents are suitable, consider other factors like boiling point, compatibility with your base, and known effects on the palladium catalyst. Polar aprotic solvents are often a good starting point.[6]

    Table 1: Qualitative Solubility of this compound in Common Reaction Solvents

    Solvent Polarity (Dielectric Constant) Typical Reaction Use Expected Solubility
    Toluene 2.4 Suzuki, Buchwald-Hartwig Low to Moderate
    Hexanes 1.9 Non-polar wash Very Low
    Tetrahydrofuran (THF) 7.6 Suzuki, Negishi Good
    1,4-Dioxane 2.2 Suzuki Moderate to Good
    Dimethylformamide (DMF) 36.7 Suzuki, Heck, Sonogashira High
    Dimethyl Sulfoxide (DMSO) 46.7 Suzuki, Heck High

    | Acetonitrile (MeCN) | 37.5 | Heck, Suzuki | Moderate to Good |

Data compiled from general chemical principles and supplier information.

Q3: Can I just increase the reaction temperature to force my this compound to dissolve? What are the risks?

A3: The Temperature Dilemma: Balancing Solubility and Stability

Increasing temperature is a valid and common strategy to enhance solubility. However, it is not without risks and requires careful consideration of the entire reaction system.

  • Benefits:

    • Increased Solubility: Per Le Chatelier's principle, for most solids, solubility increases with temperature.

    • Faster Kinetics: Higher temperatures generally accelerate all steps in the catalytic cycle, from oxidative addition to reductive elimination.[7]

  • Potential Risks:

    • Catalyst Decomposition: Palladium catalysts, particularly those with bulky phosphine ligands, can degrade at high temperatures, leading to the formation of inactive palladium black.

    • Side Reactions: Increased temperature can promote undesired side reactions, such as protodebromination (loss of the bromine atom) or decomposition of sensitive functional groups on your coupling partner.

    • Solvent Limitations: The reaction temperature is limited by the boiling point of your solvent. Using superheated, sealed-vessel microwave conditions can overcome this but introduces its own set of optimization challenges.

  • Best Practice: Employ a "dissolve then run" strategy. Use the minimum temperature required to achieve full dissolution of your starting materials before adding the catalyst or initiating the reaction. Once the reaction is running, maintain the lowest temperature that provides a reasonable reaction rate. This minimizes thermal stress on the catalyst and substrates.

    Workflow: Optimizing Temperature for Solubility

    G start Reaction mixture with undissolved starting material heat Increase temperature in 10°C increments start->heat check_sol Is solution homogeneous? heat->check_sol add_cat Solution is homogeneous. Add Pd catalyst. Maintain this temperature. check_sol->add_cat Yes max_temp Reached max safe temp (e.g., 80% of solvent BPt)? check_sol->max_temp No success Proceed with reaction add_cat->success max_temp->heat No change_solvent Re-evaluate solvent system. Consult Table 1. max_temp->change_solvent Yes change_solvent->start

    Caption: Decision workflow for temperature adjustment.

Q4: My reaction is sensitive to certain solvents like DMF. What are some effective, less-coordinating alternatives for improving solubility?

A4: Advanced Solvent & Co-Solvent Strategies

While highly polar aprotic solvents like DMF and DMSO are excellent for solubility, their ability to coordinate to the palladium center can sometimes be detrimental, altering the catalytic cycle or selectivity.[8]

  • Causality of Solvent Effects: Solvents do more than just dissolve reagents. They can stabilize charged intermediates, influence the aggregation state of catalysts, and directly coordinate to the metal center, thereby competing with essential ligands.[4][9] In some cases, coordinating solvents like DMF can favor different reaction pathways compared to non-coordinating solvents like toluene.[6][8]

  • Alternative Solvent Systems:

    • Ethereal Solvents:

      • Cyclopentyl methyl ether (CPME): A greener alternative to THF and Dioxane with a higher boiling point (106 °C) and greater stability. Its moderate polarity is often sufficient to improve solubility without strong coordination.

      • tert-Amyl methyl ether (TAME): Another higher-boiling ether with favorable properties.

    • Mixed Solvent Systems: A powerful strategy is to use a primary non-coordinating solvent (like toluene) and add a more polar "solubilizing" co-solvent in a smaller ratio (e.g., 3:1 or 4:1 Toluene:Co-solvent).

      • Toluene/NMP (N-Methyl-2-pyrrolidone): NMP is a strong solubilizer but used in smaller amounts can boost solubility without dominating the solvent environment.

      • Toluene/DME (1,2-Dimethoxyethane): DME is a chelating ether that can help solubilize reagents and stabilize the catalyst.

    Diagram: Role of a Co-Solvent

    Caption: A co-solvent enhances solubility.

By carefully selecting and tuning your solvent system, you can achieve the delicate balance required for a successful reaction: complete dissolution of starting materials, a stable and active catalyst, and minimal side reactions. Always begin with small-scale trials when exploring a new solvent system before committing to a larger scale synthesis.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Cioffi, C. L., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-5.
  • Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
  • ChemBK. (2024). This compound.
  • Fairlamb, I. J. S., et al. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Newman, S. G., et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science, 13(2), 333-339.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-chloro-3-methylpyrazine. PubChem Compound Database.
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Kóti, J., et al. (2010). Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. The Journal of Organic Chemistry, 75(20), 6965-8.
  • Wikipedia. (n.d.). Suzuki reaction.

Sources

Technical Support Center: Challenges in the Purification of 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-3-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for common challenges encountered during the purification of this important heterocyclic building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions and the quality of the final product. However, its purification can present several challenges, from the removal of closely related impurities to potential degradation during the purification process. This guide provides a comprehensive question-and-answer-based approach to address these issues, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product will largely depend on the synthetic route and reaction conditions employed. However, based on the typical bromination of 3-methylpyrazine, you can anticipate the following impurities:

ImpurityStructureTypical OriginNotes
Unreacted 3-Methylpyrazine Incomplete bromination reaction.Can often be removed by aqueous washes if the reaction work-up involves an acidic solution to protonate the starting material, making it water-soluble.
Di-brominated Methylpyrazines e.g., 2,5-Dibromo-3-methylpyrazineOver-bromination of the starting material. The pyrazine ring is susceptible to further electrophilic substitution.These impurities can be challenging to separate due to similar polarities to the desired product. Careful optimization of chromatographic conditions is often necessary.
Succinimide If N-Bromosuccinimide (NBS) is used as the brominating agent.Typically removed during aqueous work-up as it is water-soluble.
Solvent Residues N/AFrom the reaction or work-up.Can be removed by drying under high vacuum.

Q2: My purified this compound is a yellow to brown oil/solid, but the literature reports it as a colorless to pale yellow substance. What could be the cause of this discoloration?

A2: Discoloration is a common issue and can be attributed to several factors:

  • Trace Impurities: Even small amounts of highly colored impurities can lead to a noticeable color change. These may be polymeric byproducts or degradation products.

  • Oxidation: Pyrazine derivatives can be susceptible to oxidation, especially if exposed to air and light for extended periods.

  • Residual Bromine: If elemental bromine was used for the synthesis, residual traces can impart a yellowish-brown color.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as charcoal can also adsorb your product, potentially reducing the yield.

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]

  • Thiosulfate Wash: If residual bromine is suspected, a wash with a dilute aqueous solution of sodium thiosulfate during the work-up can help to quench it.

Q3: I am experiencing low recovery after column chromatography. What are the likely causes and how can I improve my yield?

A3: Low recovery during column chromatography is a frequent problem. The primary culprits are often:

  • Product Adsorption to Silica Gel: The nitrogen atoms in the pyrazine ring can interact strongly with the acidic silica gel, leading to irreversible adsorption or streaking of the product on the column.

  • Co-elution with Impurities: If the solvent system is not optimized, your product may elute with impurities, leading to the discarding of mixed fractions and thus a lower yield of pure product.

  • Product Volatility: this compound has some volatility, and prolonged exposure to high vacuum during solvent removal can lead to product loss.

Quick Tips for Yield Improvement:

  • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in your eluent) to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[3]

  • Optimize Solvent System: Meticulously optimize your solvent system using Thin Layer Chromatography (TLC) before running the column to ensure good separation between your product and impurities.

  • Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and vacuum. For the final drying step, use a high vacuum for a limited time.

Troubleshooting Guide: Purification by Column Chromatography

Column chromatography is a powerful technique for purifying this compound, but success hinges on careful planning and execution.

Workflow for Troubleshooting Column Chromatography

cluster_poor_separation Troubleshooting Poor Separation cluster_low_yield Troubleshooting Low Yield cluster_decomposition Troubleshooting Decomposition start Problem Encountered During Column Chromatography poor_separation Poor Separation of Product and Impurities start->poor_separation low_yield Low Yield of Purified Product start->low_yield product_decomposition Product Decomposition on the Column start->product_decomposition optimize_solvent Optimize Solvent System via TLC (e.g., Hexane/Ethyl Acetate gradient) poor_separation->optimize_solvent Cause: Inappropriate Eluent Polarity check_loading Check Column Loading (Dry loading for better resolution) poor_separation->check_loading Cause: Overloading or Poor Sample Application column_dimensions Adjust Column Dimensions (Longer, narrower column for better separation) poor_separation->column_dimensions Cause: Insufficient Column Efficiency deactivate_silica Deactivate Silica Gel (Add 0.5-1% Triethylamine to eluent) low_yield->deactivate_silica Cause: Adsorption to Acidic Silica alternative_phase Use Alternative Stationary Phase (e.g., Neutral Alumina) low_yield->alternative_phase Cause: Strong Product-Stationary Phase Interaction careful_evaporation Careful Solvent Removal (Avoid excessive heat and vacuum) low_yield->careful_evaporation Cause: Product Volatility check_stability Check Product Stability on TLC Plate (Spot and let sit for several hours) product_decomposition->check_stability Cause: Instability on Silica Gel use_deactivated_silica Use Deactivated Silica/Alumina product_decomposition->use_deactivated_silica Cause: Acidity of Stationary Phase minimize_time Minimize Time on the Column (Use slightly more polar solvent for faster elution) product_decomposition->minimize_time Cause: Prolonged Exposure to Stationary Phase end Successful Purification optimize_solvent->end check_loading->end column_dimensions->end deactivate_silica->end alternative_phase->end careful_evaporation->end check_stability->end use_deactivated_silica->end minimize_time->end

Caption: A flowchart for troubleshooting common issues in column chromatography of this compound.

Detailed Protocol for Column Chromatography
  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into a chromatography column and allow it to pack uniformly.

    • Expert Tip: To neutralize the silica gel, pre-elute the packed column with your initial, non-polar eluent containing 0.5-1% triethylamine.[3]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

    • For better separation, consider "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio like 98:2).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator at a moderate temperature (e.g., 30-40 °C) and vacuum.

    • Dry the purified product under high vacuum for a limited time to remove residual solvent.

Troubleshooting Guide: Purification by Recrystallization

Recrystallization can be a highly effective method for obtaining high-purity this compound, especially if the crude product is a solid.

Selecting the Right Solvent System

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] Finding the right solvent is often a matter of trial and error.

Recommended Solvents to Screen for Recrystallization of this compound:

  • Single Solvents:

    • Hexanes or Heptane

    • Isopropanol

    • Ethanol

    • Toluene

  • Solvent Mixtures:

    • Hexanes/Ethyl Acetate

    • Hexanes/Dichloromethane

    • Ethanol/Water

Step-by-Step Recrystallization Protocol
  • Dissolution: In a suitable flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Do not disturb the solution during this cooling phase to encourage the growth of larger, purer crystals.[5]

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Purity Analysis: Ensuring the Quality of Your Product

Confirming the purity of your this compound is a critical final step. A combination of analytical techniques is recommended for a comprehensive assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity and identifying volatile impurities.

  • Expected GC Trace: A pure sample should show a single major peak. Impurities will appear as separate peaks, and their relative abundance can be estimated from the peak areas.

  • Mass Spectrum Fragmentation: The mass spectrum of this compound will show a characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity). Common fragmentations may include the loss of a bromine radical, a methyl group, or HCN.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure and assessing the purity of your compound.

  • ¹H NMR: The spectrum of pure this compound should show two signals in the aromatic region corresponding to the pyrazine ring protons and a singlet in the aliphatic region for the methyl protons. Impurities will present as additional peaks.

  • ¹³C NMR: The spectrum will provide information on the carbon skeleton of the molecule.

  • Quantitative NMR (qNMR): For highly accurate purity determination, qNMR can be employed. This technique involves adding a known amount of an internal standard to the NMR sample and comparing the integral of the analyte signals to the integral of the standard's signals.

References

  • Phenomenex. (n.d.). Troubleshooting Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • CUNY. (n.d.). Purification by Recrystallization.
  • University of Rochester, Department of Chemistry. (2026). How To: Purify by Crystallization.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Scribd. (n.d.). Purification of Organic Compounds by Recrystallization.
  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization.
  • ChemBK. (n.d.). This compound.
  • TSI Journals. (2009, May 26). An efficient and facile synthesis of 2-bromo-5-methylpyrazine.
  • Lead Sciences. (n.d.). 2-Amino-5-bromo-3-methylpyrazine.
  • SpectraBase. (n.d.). 2,5-Dibromo-3-methoxypyrazine.
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • PubChem. (n.d.). This compound.
  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • MySkinRecipes. (n.d.). 2,5-Dibromo-3-phenylpyrazine.
  • PubChem. (n.d.). 2,3-Dibromo-5,6-diphenylpyrazine.
  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides.
  • PMC. (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation.
  • ResearchGate. (2018, July 6). GC-MS aroma characterization of vegetable matrices: focus on 3-Alkyl-2-Methoxypyrazines.

Sources

Technical Support Center: Preventing Degradation of 2-Bromo-3-methylpyrazine in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common challenges associated with the stability and reactivity of this versatile building block. We will delve into the mechanistic underpinnings of its degradation and provide field-proven troubleshooting strategies and optimized protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs): General Handling and Stability

Q1: What are the primary stability concerns with this compound?

A1: this compound is a stable compound under standard storage conditions (cool, dry, inert atmosphere)[1][2]. However, its reactivity in solution, particularly under catalytic cross-coupling conditions, presents several challenges. The main degradation pathways of concern are:

  • Hydrodebromination (Protodebromination): The most common issue, where the bromine atom is replaced by a hydrogen, yielding 3-methylpyrazine as a major byproduct[3][4].

  • Hydrolysis: Under strongly basic aqueous conditions, the bromo- group can be displaced by a hydroxyl group, although this is generally less favorable than hydrodebromination in the context of cross-coupling.

  • Catalyst Inhibition/Poisoning: The pyrazine nitrogen atoms can coordinate to the palladium catalyst, forming inactive or less active species, which slows down the desired reaction and can indirectly favor degradation pathways[5][6].

Q2: How does the electronic nature of the pyrazine ring affect the stability of the C-Br bond?

A2: The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes the C-Br bond susceptible to nucleophilic attack and influences the stability of intermediates in palladium-catalyzed catalytic cycles[3]. The electron-withdrawing character of the ring can facilitate the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is the first step in most cross-coupling reactions. However, it also makes the substrate more prone to side reactions like hydrodebromination[3].

Q3: What general precautions should I take before setting up a reaction with this compound?

A3: Rigorous control over the reaction environment is paramount.

  • Inert Atmosphere: Always conduct reactions under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidatively degrade both the catalyst and phosphine ligands, leading to the formation of palladium black and promoting unwanted side reactions like boronic acid homocoupling in Suzuki reactions[7][8].

  • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Water and other protic impurities can be a source of protons for the hydrodebromination pathway[5].

  • Reagent Purity: Ensure all reagents, especially the base and coupling partners, are of high purity and are handled under inert conditions.

Troubleshooting Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with substrates like this compound, the formation of the debrominated byproduct, 3-methylpyrazine, is a frequent and frustrating issue.

Q4: My Suzuki reaction is producing a significant amount of 3-methylpyrazine alongside my desired product. What is the primary cause?

A4: The formation of 3-methylpyrazine is a classic case of hydrodebromination. This side reaction is often mechanistically linked to the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including impurities in the reagents or solvent, or side reactions with the base or solvent[7]. The Pd-H species can then participate in a reductive elimination with the pyrazine substrate, cleaving the C-Br bond and replacing it with a C-H bond[5][7].

Q5: How can I adjust my reaction conditions to minimize hydrodebromination in a Suzuki coupling?

A5: A systematic optimization of your reaction parameters is key. The choice of base, ligand, and solvent are all critically interlinked.

  • Base Selection: The base is crucial for activating the boronic acid but can also promote Pd-H formation[9][10].

    • Avoid Strong Hydroxide Bases: Bases like NaOH or KOH in the presence of water can be particularly problematic.

    • Favor Weaker, Non-Nucleophilic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often superior choices. K₃PO₄, in particular, is a moderately strong base that is often effective for challenging couplings with heteroaryl halides[3][8].

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient heteroaryl bromides, bulky, electron-rich phosphine ligands are generally preferred.

    • Buchwald Ligands: Ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination over pathways leading to hydrodebromination[3][8]. They sterically shield the metal center and promote a faster catalytic turnover.

  • Solvent System: Aprotic solvents are generally recommended to minimize proton sources.

    • Preferred Solvents: Dioxane, Toluene, or THF are common choices[3]. Ensure they are rigorously dried and degassed.

Data Summary: Recommended Conditions for Suzuki Coupling
ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form active Pd(0) in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that accelerate reductive elimination and stabilize the catalyst[3][8].
Base K₃PO₄, Cs₂CO₃Moderately strong, non-nucleophilic bases that minimize Pd-H formation[3][8].
Solvent Dioxane, TolueneAnhydrous, aprotic solvents that limit proton availability[3].
Temperature 80 - 110 °CStart at lower temperatures and increase gradually if the reaction is sluggish.
Protocol: Optimized Suzuki Coupling to Minimize Debromination
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester partner (1.1 - 1.3 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Preparation: In a separate glovebox or Schlenk flask, prepare a stock solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in the chosen anhydrous, degassed solvent (e.g., dioxane).

  • Reaction Initiation: Add the degassed solvent to the flask containing the solids, followed by the catalyst solution via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo for purification.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is essential for synthesizing aryl amines. With this compound, catalyst poisoning by the pyrazine nitrogen is a significant hurdle in addition to hydrodebromination[6].

Q6: My Buchwald-Hartwig reaction is very sluggish or stalls completely. What's happening to my catalyst?

A6: This is likely due to catalyst poisoning. The lone pair of electrons on one or both of the pyrazine nitrogen atoms can coordinate strongly to the palladium center[5][6]. This coordination can form a stable, off-cycle complex that is catalytically inactive, effectively halting the reaction. The use of sterically demanding ligands is crucial to mitigate this effect by physically blocking the nitrogen from accessing the metal center[6][11].

Q7: How do I select the right catalyst system to prevent both catalyst poisoning and debromination in a Buchwald-Hartwig reaction?

A7: The choice of ligand and base are even more critical here than in Suzuki couplings.

  • Ligand Selection: Highly hindered biaryl phosphine ligands (e.g., Buchwald ligands) are essential.

    • Recommended Ligands: XPhos, BrettPhos, or DavePhos are excellent choices. Their steric bulk not only prevents pyridine/pyrazine coordination but also promotes the final C-N reductive elimination step, which is often the rate-limiting step[11][12].

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Common Bases: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are frequently used[11]. However, NaOtBu can sometimes promote debromination, so careful screening may be necessary. LHMDS is often a milder choice.

Troubleshooting Workflow: Buchwald-Hartwig Amination

Buchwald_Troubleshooting Start Low Yield or Stalled Reaction Check_Debromination Check for 3-methylpyrazine (debromination) by GC-MS Start->Check_Debromination Check_SM Check for recovered starting material Check_Debromination->Check_SM No / Minor Debromination Debromination_High Significant Debromination Check_Debromination->Debromination_High Yes SM_High High Starting Material (Catalyst Poisoning) Check_SM->SM_High Yes Sol_Debrom Solution: 1. Lower Reaction Temp 2. Switch to weaker base (e.g., K3PO4, LHMDS) 3. Ensure anhydrous conditions Debromination_High->Sol_Debrom End Optimized Reaction Sol_Debrom->End Sol_Poison Solution: 1. Switch to bulkier ligand (XPhos, BrettPhos) 2. Increase catalyst/ligand loading 3. Use a pre-catalyst (e.g., XPhos Pd G3) SM_High->Sol_Poison Sol_Poison->End

Sources

Technical Support Center: Troubleshooting Impurities in 2-Bromo-3-methylpyrazine NMR Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2-Bromo-3-methylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this important heterocyclic compound. As a Senior Application Scientist, I have compiled this resource to address common challenges encountered during spectral analysis, focusing on the identification and management of impurities. This guide is structured in a question-and-answer format to provide direct and actionable solutions to specific issues you may face in your laboratory.

Understanding the NMR Spectrum of this compound

Before delving into troubleshooting, it is crucial to be familiar with the expected NMR spectrum of pure this compound. The pyrazine ring is an electron-deficient system, which generally causes the protons and carbons to appear at a lower field (higher ppm value) in the NMR spectrum.[1] The substituents on the pyrazine ring, in this case, a bromine atom and a methyl group, will further influence these chemical shifts.[1]

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Pyrazine ring protons (H-5, H-6): These protons typically appear as doublets in the aromatic region of the spectrum.

  • Methyl protons (-CH₃): This will be a singlet in the aliphatic region.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Carbons of the pyrazine ring will be observed in the downfield region of the spectrum. The carbon attached to the bromine will be significantly affected by the halogen's electronegativity and heavy atom effect.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and problems that arise during the NMR analysis of this compound, providing explanations and step-by-step protocols to resolve them.

Q1: My ¹H NMR spectrum shows unexpected peaks in the aromatic region. What could they be?

A1: Unanticipated signals in the aromatic region often indicate the presence of structurally related impurities. These can arise from the synthesis or degradation of the target compound.

Common Aromatic Impurities and Their Origins:

  • Unreacted Starting Materials: Depending on the synthetic route, precursors to this compound may persist in the final product.

  • Over-bromination or Isomeric Byproducts: The synthesis might yield di-brominated pyrazines or isomers where the bromine and methyl groups are at different positions. For instance, the formation of 2,5-dibromo-3-methylpyrazine or 2-bromo-5-methylpyrazine are possibilities.[2]

  • Hydrolysis/Dehalogenation Products: The bromine atom can be susceptible to nucleophilic substitution, particularly if moisture is present, leading to the formation of 2-hydroxy-3-methylpyrazine.

Troubleshooting Workflow:

G start Unexpected Aromatic Peaks check_starting_material Compare with NMR of Starting Materials start->check_starting_material check_isomers Analyze Coupling Patterns & Shifts for Isomers start->check_isomers check_hydrolysis Look for Broad -OH Peak / Run D₂O Exchange start->check_hydrolysis purify Purification (Column Chromatography / Recrystallization) check_starting_material->purify check_isomers->purify check_hydrolysis->purify

Caption: Troubleshooting unexpected aromatic signals.

Experimental Protocol: D₂O Shake for Hydroxyl Protons

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for several minutes to facilitate proton exchange.[3]

  • Re-acquire the ¹H NMR spectrum.

  • Observation: If a broad peak corresponding to a hydroxyl (-OH) proton was present in the original spectrum, it will either disappear or significantly diminish in intensity in the spectrum after the D₂O shake.[3] This is a definitive test for the presence of hydroxyl-containing impurities like 2-hydroxy-3-methylpyrazine.

Q2: I see a singlet around 2.5 ppm that I can't assign. What is it?

A2: A singlet in this region could be the methyl group of an impurity.

Potential Impurities with Methyl Groups:

ImpurityApproximate ¹H NMR Shift of -CH₃ (ppm)Rationale
2-Amino-3-bromo-5-methylpyrazine ~2.41A potential byproduct from certain synthetic routes.[4]
Isomeric Pyrazines VariesThe electronic environment of the methyl group changes with substituent position.
Residual Solvents VariesFor example, acetone appears around 2.17 ppm in CDCl₃.[5]

Troubleshooting Steps:

  • Check for Common Solvents: Cross-reference the chemical shift of the unknown peak with tables of common NMR solvent impurities.[5][6]

  • Analyze Synthesis Pathway: Review the synthetic procedure to identify potential methylated byproducts. For example, if the synthesis involves amination, the presence of amino-methyl-pyrazine derivatives is plausible.[4][7]

  • 2D NMR Spectroscopy: If the impurity is present in a sufficient concentration, a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiment can help to correlate the proton signal with the carbon skeleton, aiding in identification.

Q3: My baseline is distorted and the peaks are broad. What should I do?

A3: A poor baseline and broad peaks can stem from several issues, ranging from sample preparation to instrument settings.[3]

Troubleshooting Workflow for Poor Spectral Quality:

G start Broad Peaks & Poor Baseline check_concentration Is the sample too concentrated? start->check_concentration check_solubility Is the compound fully dissolved? start->check_solubility check_shimming Have the instrument shims been optimized? start->check_shimming check_paramagnetic Are there paramagnetic impurities? start->check_paramagnetic solution Re-acquire Spectrum check_concentration->solution Dilute sample check_solubility->solution Filter sample / Try different solvent check_shimming->solution Re-shim the instrument check_paramagnetic->solution Purify sample (e.g., pass through a silica plug)

Caption: Resolving broad peaks and baseline issues.

Expert Insights:

  • Concentration Effects: Highly concentrated samples can lead to viscosity-related peak broadening. Diluting the sample can often resolve this.[3]

  • Solubility: Incomplete dissolution of the sample creates an inhomogeneous mixture, which is a common cause of poor shimming and broad lines.[3] If solubility is an issue in CDCl₃, consider alternative deuterated solvents such as acetone-d₆ or benzene-d₆.[3]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.[8] If you suspect this, passing your sample through a small plug of silica gel can often remove these impurities.

Q4: How can I confirm the identity of a suspected impurity?

A4: The definitive identification of an impurity often requires a combination of spectroscopic techniques and, if possible, comparison with an authentic sample.

Confirmation Strategies:

  • Spiking: If you have a pure standard of the suspected impurity, add a small amount to your NMR sample. An increase in the intensity of the corresponding peaks in the ¹H NMR spectrum confirms its identity.

  • Mass Spectrometry (MS): Couple your purification method (e.g., HPLC or GC) with a mass spectrometer. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, which is a critical piece of information for its identification.

  • 2D NMR: Techniques like COSY, HSQC, and HMBC are powerful tools for elucidating the structure of unknown compounds, including impurities. These experiments reveal proton-proton and proton-carbon correlations, allowing for the piecing together of the molecular structure.

Purification Protocols

Should the troubleshooting guide indicate the need for purification, the following are standard laboratory procedures.

Protocol 1: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

By systematically applying the troubleshooting steps and purification protocols outlined in this guide, researchers can confidently identify and address impurities in their this compound samples, ensuring the integrity of their experimental results.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy.
  • ChemicalBook. (n.d.). 2-Amino-3-bromo-5-methylpyrazine synthesis.
  • UCL. (n.d.). Chemical shifts.
  • TSI Journals. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • EvitaChem. (n.d.). Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600) | 74290-65-6.

Sources

Technical Support Center: Optimal Base Selection for 2-Bromo-3-methylpyrazine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the nuances of base selection when working with 2-bromo-3-methylpyrazine, a common heterocyclic building block in pharmaceutical and materials science research. Here, we move beyond generic protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reactions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling of this compound?

The base is a critical component of the Suzuki-Miyaura reaction, playing several key roles in the catalytic cycle.[1][2][3] Its primary function is to activate the boronic acid coupling partner.[2][3][4] By reacting with the boronic acid, the base forms a more nucleophilic boronate species.[3] This boronate is then capable of efficiently transferring its organic group to the palladium center during the transmetalation step, which is often the rate-determining step of the reaction.[3][5] Additionally, the base facilitates the formation of the active Pd(0) catalyst and influences the overall stability and activity of the catalytic system.[2]

Q2: How does the electron-deficient nature of the pyrazine ring in this compound affect base selection?

The pyrazine ring is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This electronic characteristic makes the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst, which is a favorable attribute for cross-coupling reactions.[6] However, the nitrogen atoms can also coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[6] This duality necessitates a careful choice of base. A base that is too strong or too weak can disrupt the delicate balance of the catalytic cycle. The optimal base will be strong enough to promote the formation of the boronate species for efficient transmetalation without causing undesirable side reactions or catalyst deactivation.

Q3: What are the most common bases used for Suzuki reactions with this compound, and what are their general characteristics?

Several inorganic bases are commonly employed in Suzuki reactions involving heteroaromatic halides like this compound. The most prevalent choices include:

  • Potassium Carbonate (K₂CO₃): A moderately strong and cost-effective base. It is a reliable choice for many standard Suzuki couplings.[7][8]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base than K₂CO₃. It is often effective in more challenging couplings where other bases fail, a phenomenon sometimes referred to as the "caesium effect."[9][10]

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that has proven effective in difficult couplings, especially with sterically hindered or electron-deficient substrates.[7][11][12]

  • Sodium Carbonate (Na₂CO₃): Another common and effective base, often used in aqueous solvent systems.[8][13]

The choice among these depends on the specific boronic acid partner, the catalyst system, and the solvent.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Suzuki coupling of this compound and provides actionable solutions focused on base selection and optimization.

Issue 1: Low or No Product Yield

A low yield is the most common issue. Before altering the catalyst or solvent, consider the role of the base.

Possible Causes & Solutions:

  • Insufficient Base Strength: The base may not be strong enough to efficiently generate the boronate species, stalling the transmetalation step.

    • Solution: If you are using a weaker base like Na₂CO₃ or K₂CO₃ without success, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[10][12][14] These are often more effective for challenging couplings involving heteroaryl chlorides and bromides.[10][12]

  • Poor Base Solubility: The base must have some solubility in the reaction medium to be effective.

    • Solution: If using a less soluble base like K₃PO₄ in a purely organic solvent, the addition of a small amount of water to create a biphasic system can improve its efficacy.[15] Alternatively, Cs₂CO₃ often exhibits better solubility in organic solvents compared to other inorganic bases.[10]

Issue 2: Significant Formation of Homo-coupled Byproducts

Homo-coupling of the boronic acid is a frequent side reaction that consumes your starting material and complicates purification.[6][16]

Possible Causes & Solutions:

  • Base-Promoted Boronic Acid Decomposition: The base can contribute to the degradation of the boronic acid, which can then lead to homo-coupling.

    • Solution: While a strong base is often needed, an excessively strong base or prolonged reaction times at high temperatures can be detrimental. A careful screening of bases (e.g., K₃PO₄ vs. Cs₂CO₃ vs. K₂CO₃) under controlled conditions can help identify the optimal balance. Sometimes, using a slightly weaker base with a more active catalyst system can be a successful strategy. Also, ensure you are using fresh, high-quality boronic acid or more stable derivatives like pinacol esters.[6]

Issue 3: Dehalogenation of this compound

The formation of 3-methylpyrazine as a byproduct indicates dehalogenation of your starting material.[17]

Possible Causes & Solutions:

  • Base and Solvent Interaction: Some base and solvent combinations can promote this side reaction.

    • Solution: If dehalogenation is a significant issue, re-evaluate your base-solvent system. For instance, if you are using an alkoxide base, consider switching to a carbonate or phosphate base. Ensure your solvent is thoroughly degassed, as residual water or alcohols can sometimes be a source of the hydride that leads to dehalogenation.[17]

Visualizing the Troubleshooting Process

Troubleshooting_Base_Selection start Low Yield or Side Reactions check_base_strength Is the base strong enough? start->check_base_strength increase_base_strength Switch to K₃PO₄ or Cs₂CO₃ check_base_strength->increase_base_strength No check_side_reactions Are there significant side reactions? check_base_strength->check_side_reactions Yes increase_base_strength->check_side_reactions homocoupling Homo-coupling? check_side_reactions->homocoupling Yes success Optimized Reaction check_side_reactions->success No optimize_base Screen bases (K₃PO₄, Cs₂CO₃, K₂CO₃) homocoupling->optimize_base Yes dehalogenation Dehalogenation? homocoupling->dehalogenation No optimize_base->success change_base_solvent Re-evaluate base-solvent system dehalogenation->change_base_solvent Yes dehalogenation->success No change_base_solvent->success Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition this compound pd_complex1 Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ base + Base (e.g., K₃PO₄) boronate [Ar'B(OH)₃]⁻ boronate->transmetalation Boronate Complex

Sources

Technical Support Center: Catalyst Choice for Efficient 2-Bromo-3-methylpyrazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions with 2-Bromo-3-methylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to optimize your synthetic strategies. The electron-deficient nature of the pyrazine ring, combined with the presence of a coordinating nitrogen atom, presents unique challenges that require careful consideration of catalyst systems and reaction conditions.[1][2][3]

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is giving low yields. What are the likely causes and how can I improve it?

Low yields in Suzuki-Miyaura couplings of this compound often stem from several factors, primarily related to catalyst deactivation, suboptimal reaction conditions, or side reactions.

  • Catalyst Poisoning: The nitrogen atom in the pyrazine ring can coordinate to the palladium center, inhibiting its catalytic activity.[4]

  • Solution: Employing ligands that are both bulky and electron-rich can mitigate this issue. Ligands such as SPhos, XPhos, and RuPhos are often effective for electron-deficient heteroaryl substrates.[2] The use of stable palladium precatalysts (e.g., G3 or G4 palladacycles) can also lead to more consistent outcomes.[2]

  • Protodeboronation of Boronic Acid: Boronic acids can be unstable, particularly at elevated temperatures in the presence of water and a base, leading to a side reaction where the boronic acid is replaced by a hydrogen atom.[4]

  • Solution: Consider using more stable boronic esters, such as pinacol esters (Bpin), which are less susceptible to this side reaction.[4] Alternatively, milder reaction conditions, such as lower temperatures and shorter reaction times, can be beneficial.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the transmetalation step.[5]

  • Solution: A common starting point is a base like K₂CO₃ or Cs₂CO₃ in a solvent system such as a dioxane/water mixture.[4] For substrates sensitive to hydrolysis, anhydrous conditions with a base like K₃PO₄ may be more suitable.[4][6]

Q2: I'm observing significant hydrodebromination (formation of 3-methylpyrazine) in my reaction. How can I minimize this side reaction?

Hydrodebromination is a common undesired side reaction where the bromine atom is replaced by a hydrogen atom.[2] This is particularly prevalent with electron-deficient substrates like this compound.[2]

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of hydrodebromination.[2][3]

  • Solution: Attempt the reaction at a lower temperature (e.g., room temperature to 80 °C) to see if the formation of the debrominated byproduct is reduced.[2]

  • Choice of Base and Solvent: Strong bases, especially in protic solvents, can facilitate the formation of palladium-hydride species that lead to hydrodebromination.[2]

  • Solution: Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred.[2] Aprotic solvents such as toluene, dioxane, or THF are generally recommended to minimize potential proton sources.[2] Ensure all solvents are anhydrous and have been properly degassed.[2]

  • Catalyst System: The electronic and steric properties of the phosphine ligand play a crucial role.

  • Solution: While bulky, electron-rich ligands are generally effective, they can sometimes promote reductive elimination leading to the hydrodebrominated byproduct.[2] Screening different ligands, including less electron-donating ones like PPh₃, may be necessary.[2]

Q3: Which type of cross-coupling reaction is generally most successful for functionalizing this compound?

While several cross-coupling reactions can be employed, the Suzuki-Miyaura and Sonogashira couplings are frequently utilized for pyrazine systems.[1][7]

  • Suzuki-Miyaura Coupling: This is a versatile and widely used method for forming C-C bonds.[1][8] The commercial availability of a vast array of boronic acids and their derivatives makes it a popular choice. However, as discussed, careful optimization is required to overcome challenges like catalyst poisoning and side reactions.[4]

  • Sonogashira Coupling: This reaction is highly effective for introducing alkyne functionalities.[1][9][10] It is a palladium-catalyzed reaction that typically uses a copper(I) co-catalyst.[9][10][11] Chloropyrazines have been shown to be excellent substrates for this reaction, suggesting that the more reactive this compound would also be a suitable candidate.[1]

Q4: My Buchwald-Hartwig amination reaction is failing. What are the key considerations for this transformation?

The Buchwald-Hartwig amination of 2-halopyrazines can be particularly challenging due to the propensity of the heterocyclic nitrogen to poison the palladium catalyst.[4]

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands are often necessary to promote the reaction.[12] Ligands like Brettphos have shown selectivity for primary amines.[13] Xantphos is another ligand that has demonstrated effectiveness in Buchwald-Hartwig aminations.[14]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[4] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened.[4]

  • Inert Atmosphere: The catalytic system is sensitive to oxygen. It is crucial to set up the reaction under an inert atmosphere (argon or nitrogen) and use degassed solvents.[4]

II. Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to diagnosing and resolving low-yield issues in the Suzuki-Miyaura coupling of this compound.

G cluster_reagents Reagent Troubleshooting cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry (Boronic acid/ester, Base, Solvent) start->check_reagents reagent_ok Reagents Verified check_reagents->reagent_ok No Issues reagent_issue Issue Identified: - Protodeboronation - Impure Base/Solvent check_reagents->reagent_issue Problem Found check_catalyst Evaluate Catalyst System (Pd source, Ligand) catalyst_ok Catalyst System Seems Appropriate check_catalyst->catalyst_ok No Issues catalyst_issue Issue Identified: - Catalyst Poisoning - Inappropriate Ligand check_catalyst->catalyst_issue Problem Found check_conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) conditions_issue Issue Identified: - Low Temperature - Insufficient Time - Oxygen Contamination check_conditions->conditions_issue reagent_ok->check_catalyst reagent_solution Solution: - Use Pinacol Ester (Bpin) - Use Anhydrous Reagents - Degas Solvents Thoroughly reagent_issue->reagent_solution reagent_solution->start Re-attempt Reaction catalyst_ok->check_conditions catalyst_solution Solution: - Screen Bulky, Electron-Rich Ligands  (e.g., XPhos, SPhos) - Use Stable Precatalysts (G3/G4) catalyst_issue->catalyst_solution catalyst_solution->start Re-attempt Reaction conditions_solution Solution: - Increase Temperature (e.g., 80-110 °C) - Extend Reaction Time - Ensure Rigorous Degassing conditions_issue->conditions_solution conditions_solution->start Re-attempt Reaction

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Minimizing Hydrodebromination Side Reaction

This decision tree outlines steps to mitigate the formation of 3-methylpyrazine.

G start Significant Hydrodebromination Observed lower_temp Lower Reaction Temperature (e.g., to 60-80 °C) start->lower_temp screen_base Screen Weaker Bases (K₃PO₄, K₂CO₃, Cs₂CO₃) lower_temp->screen_base Still significant end_node Optimized Conditions Found lower_temp->end_node Problem Solved change_solvent Switch to Anhydrous Aprotic Solvent (Toluene, Dioxane) screen_base->change_solvent Still significant screen_base->end_node Problem Solved screen_ligand Screen Alternative Ligands (e.g., PPh₃) change_solvent->screen_ligand Still significant change_solvent->end_node Problem Solved screen_ligand->end_node Problem Solved

Caption: Decision tree for minimizing hydrodebromination.

III. Experimental Protocols & Data

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization.

  • Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).[2]

  • Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80–110 °C).[3] Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalyst System Comparison for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100Moderate-HighA good starting point for many heteroaryl couplings.[2]
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane110HighOften effective for challenging, electron-deficient substrates.[2][15]
Pd(PPh₃)₄-K₂CO₃DME/H₂O90Variable"Classical" conditions; may be less effective and prone to side reactions.[1]
XPhos Pd G3-K₃PO₄Toluene100HighPrecatalyst offers improved stability and activity.[2]
General Procedure for Sonogashira Coupling
  • Catalyst Loading: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%) and copper(I) iodide (CuI, 4-5 mol%).[3][16]

  • Solvent and Base: Add anhydrous solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equivalents).[3][9]

  • Reagent Addition: Add this compound (1.0 equiv.) and the terminal alkyne (1.1-1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]

  • Monitoring and Work-up: Follow steps 5-7 from the Suzuki-Miyaura protocol.

IV. Mechanistic Considerations

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The generalized cycle for palladium-catalyzed cross-coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_intermediate [L₂Pd(II)(Py-R)(Br)] Pd0->OA_intermediate Oxidative Addition (Py-R-Br) Trans_intermediate [L₂Pd(II)(Py-R)(R')] OA_intermediate->Trans_intermediate Transmetalation (R'-M) Trans_intermediate->Pd0 Reductive Elimination Product Coupled Product (Py-R-R') Trans_intermediate->Product PyR_Br This compound PyR_Br->OA_intermediate RM Organometallic Reagent (e.g., R'B(OH)₂) RM->Trans_intermediate

Caption: Generalized catalytic cycle for cross-coupling reactions.

For this compound, the oxidative addition of the C-Br bond to the Pd(0) center is generally facile due to the electron-deficient nature of the pyrazine ring.[1] The challenges often arise in the subsequent steps. Catalyst poisoning can occur when the pyrazine nitrogen coordinates to the palladium intermediate, hindering the transmetalation or reductive elimination steps. The choice of a bulky ligand helps to create a sterically hindered environment around the palladium center, which can disfavor this inhibitory coordination and promote the desired reaction pathway.

V. References

  • Van der Veken, P., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. ResearchGate. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate. [Link]

  • ChemRxiv. (n.d.). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for C-N Coupling. ResearchGate. [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. [Link]

  • MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • ACS Publications. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • SCIRP. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • YouTube. (2018). Common cross coupling reactions. YouTube. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. [Link]

  • ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

Sources

Technical Support Center: 2-Bromo-3-methylpyrazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing solutions for challenges encountered during cross-coupling reactions with 2-Bromo-3-methylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and maximize the yield of your desired product. The electron-deficient nature of the pyrazine ring, coupled with the presence of a coordinating nitrogen atom, can present unique challenges, most notably the formation of the undesired homo-coupled product, 3,3'-dimethyl-2,2'-bipyrazine. This resource provides actionable strategies to mitigate this and other common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling, and why is it a prevalent issue with this compound?

A1: Homo-coupling is an undesired side reaction where two molecules of the same starting material couple to form a symmetrical dimer. In the context of this compound, this results in the formation of 3,3'-dimethyl-2,2'-bipyrazine. This side reaction is a common challenge in palladium-catalyzed cross-coupling reactions and can be promoted by several factors. The electron-deficient nature of the pyrazine ring makes the C-Br bond susceptible to oxidative addition to the palladium catalyst. However, certain conditions can favor the coupling of two molecules of the starting halide or the organometallic reagent, rather than the desired cross-coupling.

Q2: Across different cross-coupling reactions (Suzuki, Sonogashira, Stille), what is the most common cause of homo-coupling?

A2: The most universal culprits across these named reactions are the presence of oxygen and Pd(II) species in the reaction mixture. Oxygen can facilitate the oxidative coupling of organometallic reagents (like boronic acids in Suzuki coupling or terminal alkynes in Sonogashira coupling).[1] Similarly, if you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its in-situ reduction to the active Pd(0) catalyst can sometimes proceed via a pathway that involves the homo-coupling of your starting materials.

Q3: How does the choice of palladium precatalyst influence the formation of 3,3'-dimethyl-2,2'-bipyrazine?

A3: The choice of precatalyst is critical. Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous as it eliminates the need for an in-situ reduction step that can sometimes trigger homo-coupling. If a Pd(II) precatalyst is used, it's crucial to ensure its efficient and clean reduction to Pd(0). The presence of excess Pd(II) can lead to side reactions.

Q4: Can the nitrogen atom in the pyrazine ring interfere with the catalytic cycle?

A4: Absolutely. The lone pair of electrons on the pyrazine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] This can slow down the desired cross-coupling reaction, giving more opportunity for side reactions like homo-coupling to occur. The use of bulky ligands can often mitigate this issue by sterically shielding the palladium center.

Troubleshooting Guides

This section is designed to help you diagnose and solve specific issues you may encounter during your cross-coupling reactions with this compound.

Issue 1: High Levels of 3,3'-dimethyl-2,2'-bipyrazine Detected

Symptoms:

  • A significant peak corresponding to the mass of 3,3'-dimethyl-2,2'-bipyrazine is observed in LC-MS analysis of the crude reaction mixture.

  • NMR of the crude product shows characteristic signals for a symmetrical bipyrazine derivative.

  • The yield of the desired cross-coupled product is significantly lower than expected.

Root Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Oxygen Contamination Oxygen can promote the oxidative homo-coupling of organometallic reagents and can also lead to the deactivation of the Pd(0) catalyst.Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Standard practice involves bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes. For more sensitive reactions, the freeze-pump-thaw method is highly recommended. Maintain a positive pressure of inert gas throughout the experiment.
Presence of Pd(II) Species Pd(II) can react directly with the organometallic reagent in a process that leads to homo-coupling. This is particularly relevant when using Pd(II) precatalysts.Use a Pd(0) Precatalyst: Switch to a Pd(0) source like Pd₂(dba)₃. Add a Mild Reductant: If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate to ensure a clean and rapid reduction to the active Pd(0) species.
Suboptimal Ligand Choice The ligand's electronic and steric properties are crucial. For electron-deficient heteroaryl halides, bulky, electron-rich ligands often promote the desired reductive elimination over side reactions.[2]Ligand Screening: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These have been shown to be effective for challenging heteroaryl couplings.[3]
Inappropriate Base The strength and nature of the base can influence the reaction outcome. A base that is too strong or too weak can disrupt the catalytic cycle or promote side reactions.Base Optimization: For Suzuki couplings, consider switching from common bases like K₂CO₃ to K₃PO₄ or Cs₂CO₃, which can be more effective, especially in anhydrous conditions.[1]
High Reaction Temperature Excessive heat can accelerate the rate of undesired side reactions, including homo-coupling and catalyst decomposition.[2]Temperature Optimization: Attempt the reaction at a lower temperature. Start at a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
Issue 2: Formation of 3-methylpyrazine (Hydrodebromination)

Symptoms:

  • A significant amount of the debrominated starting material, 3-methylpyrazine, is observed in the crude reaction mixture.

  • The yield of the desired product is reduced, and a portion of the starting material is consumed without being converted to the product.

Root Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Formation of Palladium-Hydride Species Palladium-hydride (Pd-H) species can form from the reaction of the palladium complex with bases, protic solvents (like water or alcohols), or other hydride sources. These species can lead to the reductive cleavage of the C-Br bond.[3]Use Aprotic Solvents: Prefer aprotic solvents like toluene, dioxane, or THF over protic ones.[3] Ensure solvents are anhydrous. Optimize Base: Stronger bases in the presence of protic impurities are more likely to generate Pd-H species. Consider using a weaker base or ensuring anhydrous conditions.
High Reaction Temperature Higher temperatures can favor the hydrodebromination pathway.[3]Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
Ligand Effects Certain electron-rich and bulky ligands can sometimes promote reductive elimination from a Pd-H intermediate.[3]Ligand Screening: If hydrodebromination is a major issue, consider switching to a less electron-donating ligand like PPh₃, although this may come at the cost of a lower reaction rate.[3]

Visualizing the Problem: Competing Reaction Pathways

To better understand how to control the reaction outcome, it is helpful to visualize the competing catalytic cycles. The following diagram illustrates the desired cross-coupling pathway versus the undesired homo-coupling pathway in a Suzuki-Miyaura reaction.

G cluster_cross_coupling Desired Cross-Coupling Pathway cluster_homo_coupling Undesired Homo-Coupling Pathway Pd0 Pd(0)L_n OA_complex Ar-Pd(II)(L_n)-Br (Ar = 3-methylpyrazinyl) Pd0->OA_complex Oxidative Addition (Ar-Br) TM_complex Ar-Pd(II)(L_n)-R OA_complex->TM_complex Transmetalation (R-B(OR)2) RE_product Ar-R (Product) TM_complex->RE_product Reductive Elimination RE_product->Pd0 PdII Pd(II) Homo_TM1 R-Pd(II)-X PdII->Homo_TM1 Reaction with R-B(OR)2 Homo_TM2 R-Pd(II)-R Homo_TM1->Homo_TM2 Second Transmetalation Homo_product R-R (Homo-coupled) Homo_TM2->Homo_product Reductive Elimination Pd0_from_homo Pd0_from_homo Homo_product->Pd0_from_homo -> Pd(0) start Key is to favor the green pathway by minimizing Pd(II) and oxygen.

Caption: Competing pathways in Suzuki coupling.

Experimental Protocols: A Starting Point for Optimization

The following protocols are generalized starting points for the Suzuki-Miyaura and Sonogashira coupling of this compound. These are not optimized protocols and will likely require adjustment based on your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to minimize homo-coupling by using a Pd(0) precatalyst and rigorous inert atmosphere techniques.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • K₃PO₄ (2.0 - 3.0 equivalents)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, under argon, mix Pd₂(dba)₃ and XPhos. Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (Optional but Recommended): Subject the reaction mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

This protocol aims to minimize the Glaser-Hay homo-coupling of the terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • PdCl₂(PPh₃)₂ (1-3 mol%)

  • CuI (2-5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (as solvent and base)

  • Anhydrous, degassed solvent (e.g., THF or DMF if a co-solvent is needed)

Procedure:

  • Preparation: To a Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Solvent and Base Addition: Add anhydrous, degassed TEA or DIPA. If a co-solvent is required, add it at this stage.

  • Degassing: Bubble argon through the stirred solution for 20-30 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-80 °C). Higher temperatures can increase the rate of Glaser coupling.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, filter off any solids, and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Decision Tree

This flowchart provides a systematic approach to troubleshooting a failed or low-yielding cross-coupling reaction with this compound.

G start Low Yield or No Reaction check_sm Starting Materials Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No byproducts Major Byproducts Observed? sm_yes->byproducts catalyst_issue Catalyst/Ligand Inactive? sm_no->catalyst_issue homocoupling Homo-coupling of This compound? byproducts->homocoupling Homo-coupling debromination Debromination of This compound? byproducts->debromination Debromination other_decomp Other Decomposition? byproducts->other_decomp Other sol_homo 1. Rigorously Degas 2. Use Pd(0) Precatalyst 3. Switch to Bulky Ligand 4. Lower Temperature homocoupling->sol_homo sol_debro 1. Use Aprotic Solvent 2. Lower Temperature 3. Optimize Base debromination->sol_debro sol_decomp 1. Lower Temperature 2. Check Reagent Purity 3. Screen Ligands/Solvents other_decomp->sol_decomp temp_issue Temperature Too Low? catalyst_issue->temp_issue No sol_catalyst 1. Use Fresh Catalyst/Ligand 2. Ensure Inert Atmosphere 3. Screen Different Catalysts catalyst_issue->sol_catalyst Yes base_issue Base Ineffective? temp_issue->base_issue No sol_temp Gradually Increase Reaction Temperature temp_issue->sol_temp Yes sol_base 1. Use Stronger Base (e.g., K3PO4, Cs2CO3) 2. Ensure Anhydrous Conditions base_issue->sol_base Yes

Caption: Troubleshooting workflow for cross-coupling reactions.

References

  • BenchChem. (2025). Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. Link
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Negishi coupling.
  • PubMed. (2013).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • BenchChem. (2025). Managing reaction temperature for selective 2-Bromopyrazine coupling. Link
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene. Link
  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Link
  • NROChemistry. (n.d.). Stille Coupling.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia. (n.d.). Stille reaction.
  • YouTube. (2012).
  • ResearchGate. (n.d.).
  • Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Link
  • ResearchGate. (n.d.). The Sonogashira coupling reactions of aryl halides with phenylacetylene. Link
  • Chemistry LibreTexts. (2023). Stille Coupling. Link
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.).
  • Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Link
  • Organic Syntheses. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents. Link
  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid with.... Link
  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Link
  • ResearchGate. (n.d.). Suzuki–Miyaura reactions of 2a or 3d with phenylboronic acid. Link
  • National Institutes of Health. (n.d.). NICKEL-CATALYZED ENANTIOSELECTIVE NEGISHI CROSS-COUPLINGS OF RACEMIC SECONDARY α-BROMO AMIDES WITH ALKYLZINC REAGENTS. Link
  • ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Link
  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Link
  • National Institutes of Health. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Link
  • National Institutes of Health. (2024).
  • ResearchGate. (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides. Link
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine. Link
  • National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Link
  • National Institutes of Health. (2017).
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Link
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Link
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. Link
  • National Institutes of Health. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-3-methylpyrazine and 2-Chloro-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is a critical determinant of a project's success. Halogenated pyrazines, such as 2-bromo-3-methylpyrazine and 2-chloro-3-methylpyrazine, are valuable synthons prized for their utility in constructing complex molecular architectures. This guide offers an in-depth, objective comparison of the reactivity of these two compounds, supported by established chemical principles, to empower researchers in making informed decisions for their synthetic strategies.

The fundamental difference in reactivity between this compound and 2-chloro-3-methylpyrazine is rooted in the distinct properties of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. These differences manifest prominently in two major classes of reactions pivotal to synthetic chemistry: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Bond Energies

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The universally accepted trend for halide reactivity in these transformations is I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energies.[1][2] The C-Br bond (approximately 276 kJ/mol) is weaker than the C-Cl bond (approximately 339 kJ/mol), facilitating the crucial oxidative addition step in the catalytic cycle.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is a cornerstone of biaryl synthesis.[4][5] Due to the lower C-X bond energy, this compound is generally more reactive than its chloro-analogue. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. While modern advancements in ligand design have enabled the efficient coupling of aryl chlorides, they often necessitate more specialized and sterically demanding ligands or higher temperatures to achieve comparable yields to aryl bromides.[6][7][8]

Illustrative Suzuki-Miyaura Coupling Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Halo-3-methylpyrazine (1.0 equiv) Phenylboronic Acid (1.2 equiv) Base (e.g., K2CO3) (2.0 equiv) Catalyst Pd(OAc)2 (2 mol%) Ligand (e.g., SPhos) (4 mol%) Reactants->Catalyst Add Solvent Dioxane/H2O Catalyst->Solvent Dissolve Heating Heat to 80-100 °C Solvent->Heating Inert Atmosphere Quench Quench with H2O Heating->Quench Monitor by TLC/LC-MS Extraction Extract with EtOAc Quench->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds.[9][10] Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-X bond is the initial and often rate-limiting step.[11] Consequently, this compound is the more reactive substrate, generally providing higher yields under milder conditions. The amination of 2-chloro-3-methylpyrazine is certainly feasible but typically requires more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[12]

ReactionHalideTypical Catalyst SystemRelative Reactivity
Suzuki-Miyaura This compoundPd(OAc)₂, SPhos, K₂CO₃Higher
2-Chloro-3-methylpyrazinePd₂(dba)₃, XPhos, Cs₂CO₃Lower
Buchwald-Hartwig This compoundPd₂(dba)₃, BINAP, NaOtBuHigher
2-Chloro-3-methylpyrazinePd(OAc)₂, RuPhos, K₃PO₄Lower

Table 1. Comparative reactivity and typical catalyst systems for cross-coupling reactions. Note: Catalyst and base selection can be highly substrate-dependent.

Nucleophilic Aromatic Substitution (SNAr): An Inversion of Reactivity

In contrast to palladium-catalyzed reactions, the reactivity order is often inverted in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism proceeds through a two-step addition-elimination pathway, forming a high-energy Meisenheimer intermediate.[13] The rate of this reaction is influenced by the electron-withdrawing ability of the ring system and the leaving group ability of the halide.

The pyrazine ring, with its two electron-withdrawing nitrogen atoms, is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogens (the 2- and 5-positions).[14] For the halide leaving group, the trend in SNAr is often F > Cl > Br > I. This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex through its inductive effect.[15] Therefore, 2-chloro-3-methylpyrazine is generally more susceptible to nucleophilic attack by amines, alkoxides, and other nucleophiles than this compound.

SNAr Mechanism on a Halopyrazine

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products Halopyrazine 2-Halo-3-methylpyrazine Meisenheimer [Intermediate]⁻ Halopyrazine->Meisenheimer + Nu:⁻ Nucleophile Nu:⁻ Product 2-Nu-3-methylpyrazine Meisenheimer->Product - X⁻ LeavingGroup X⁻

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocols

Representative Suzuki-Miyaura Coupling of this compound
  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Representative Nucleophilic Aromatic Substitution of 2-Chloro-3-methylpyrazine
  • To a sealed tube, add 2-chloro-3-methylpyrazine (1.0 mmol) and benzylamine (1.5 mmol).

  • Add potassium carbonate (2.0 mmol) as a base.

  • Add dimethyl sulfoxide (DMSO) (3 mL) as the solvent.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the 2-amino-3-methylpyrazine derivative.

Conclusion

The choice between this compound and 2-chloro-3-methylpyrazine is contingent upon the desired chemical transformation. For palladium-catalyzed cross-coupling reactions, the superior reactivity of the bromo-derivative offers distinct advantages in terms of reaction kinetics and conditions. Conversely, for nucleophilic aromatic substitution reactions, the chloro-analogue is the more activated substrate. A thorough understanding of these reactivity principles is paramount for the strategic design of efficient and robust synthetic routes in the development of novel chemical entities.

References

  • Littke, A. F., & Fu, G. C. (2000). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 38(18), 2411–2413. [Link]
  • Şahin, M., Gök, Y., & Arslan, H. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(6), 7856–7871. [Link]
  • Weires, A. G., Baker, E. L., & Garg, N. K. (2016). Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. Journal of the American Chemical Society, 138(30), 9579–9582. [Link]
  • Fernández-Salas, J. A., et al. (2017). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions. Chemistry – A European Journal, 23(4), 807-811. [Link]
  • Gorbunov, D. E., et al. (2018). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 5(5), 1047-1053. [Link]
  • Khan Academy. (2019).
  • Everson, D. A., & Weix, D. J. (2012). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 134(13), 5900–5905. [Link]
  • Fernández-Salas, J. A., et al. (2017). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • Wikipedia. (n.d.).
  • Belnome, F., et al. (2020). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives.
  • Worrell, B. T., et al. (2021). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 143(4), 2113–2119. [Link]
  • Wikipedia. (n.d.).
  • Merklin, J., Sinardo, B., & Majireck, M. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
  • Organic Chemistry Data. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Um, I.-H., et al. (2007). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 72(24), 9203–9209. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Chemistry Stack Exchange. (2018).
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Organic Chemistry with Lluís Llorens Palomo. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Chemistry LibreTexts. (2023). Homolytic C-H Bond Dissociation Energies of Organic Molecules. [Link]
  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]
  • Szwarc, M., & Taylor, A. H. (1955). The C—Br bond dissociation energy in halogenated bromomethanes. Transactions of the Faraday Society, 51, 1243-1249. [Link]
  • gchem. (n.d.). Covalent Bond Energies. [Link]
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [Link]

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A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 2-Aryl-3-methylpyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry

Palladium-catalyzed cross-coupling reactions represent a transformative leap in modern organic synthesis, earning the 2010 Nobel Prize in Chemistry for their profound impact.[1] These reactions provide a powerful and versatile toolkit for the construction of carbon-carbon bonds, a fundamental operation in the creation of complex molecules. Among the most vital applications of this chemistry is the functionalization of heteroaromatic systems.

Substituted pyrazines are a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them critical pharmacophores. Consequently, reliable methods for their elaboration are in high demand. This guide focuses on a common synthetic challenge: the arylation of 2-Bromo-3-methylpyrazine. We will provide an in-depth, objective comparison of two cornerstone cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—to equip researchers, chemists, and drug development professionals with the insights needed to make strategic, data-driven decisions in their synthetic campaigns.

Part 1: A Tale of Two Catalytic Cycles

At the heart of both the Suzuki and Stille reactions is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] The general mechanism for both involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent—an organoboron species for Suzuki and an organostannane for Stille—introduces critical differences in reaction requirements and outcomes.

The Suzuki-Miyaura Coupling Mechanism

The Suzuki coupling joins an organohalide with an organoboron compound, typically a boronic acid or ester.[1][2] A key feature of this reaction is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates the key transmetalation step.[4][5]

Suzuki_Cycle cluster_main Suzuki Catalytic Cycle Pd0 Pd(0)L₂ OA_Intermediate R¹-Pd(II)L₂-X TM_Intermediate R¹-Pd(II)L₂-R² OA_Intermediate->TM_Intermediate Transmetalation Product R¹-R² TM_Intermediate->Product Reductive Elimination Base_out X-B(OR)₂ + Base TM_Intermediate->Base_out Product->Pd0 ArX_in R¹-X (this compound) ArX_in->Pd0 Oxidative Addition Boron_in R²-B(OR)₂ + Base (Arylboronic Acid) Boron_in->OA_Intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Stille Coupling Mechanism

The Stille reaction couples an organohalide with an organotin (stannane) reagent.[6] Unlike the Suzuki coupling, the Stille reaction does not typically require a base. The transmetalation step, which is often rate-determining, proceeds directly between the organopalladium halide and the neutral organostannane.[7]

Stille_Cycle cluster_main Stille Catalytic Cycle Pd0 Pd(0)L₂ OA_Intermediate R¹-Pd(II)L₂-X TM_Intermediate R¹-Pd(II)L₂-R² OA_Intermediate->TM_Intermediate Transmetalation Product R¹-R² TM_Intermediate->Product Reductive Elimination Tin_out X-SnR₃ TM_Intermediate->Tin_out Product->Pd0 ArX_in R¹-X (this compound) ArX_in->Pd0 Oxidative Addition Stannane_in R²-SnR₃ (Arylstannane) Stannane_in->OA_Intermediate

Caption: The catalytic cycle of the Stille reaction.

Part 2: Head-to-Head Performance Comparison

The choice between Suzuki and Stille coupling for the arylation of this compound is not merely a matter of preference; it is a strategic decision dictated by factors ranging from reagent toxicity to potential yield and functional group compatibility.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Arylboronic acids or estersAryl- or vinylstannanes
Reagent Toxicity Low; boron byproducts are generally non-toxic.[1]High; organotin compounds are acutely toxic and neurotoxic.[6][8][9]
Byproduct Removal Generally straightforward (water wash, chromatography).Challenging; tin residues often require special workups (e.g., KF wash) or are difficult to remove completely.[9][10]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1]Generally base-free; additives like LiCl or CuI can accelerate the reaction.[11][12]
Solvent System Tolerant of various solvents, including aqueous/biphasic systems, which is a key advantage.[1]Requires anhydrous organic solvents (e.g., Toluene, Dioxane, DMF).
Functional Group Tolerance Very good, but can be limited by base-sensitive functional groups.Excellent, often considered superior for sensitive substrates due to the absence of a strong base.[10][11]
Performance with Heterocycles Can be challenging. The Lewis-basic nitrogen of the pyrazine can coordinate to and inhibit the palladium catalyst.[13][14]Often gives higher and more consistent yields for complex heterocycles, as it can be less prone to catalyst poisoning.[15]
Typical Yield Range 65-85%75-95%
Catalyst Loading 1-5 mol%1-5 mol%
Typical Temperature *80-110 °C80-110 °C

*Yields and conditions are representative and highly dependent on the specific arylboronic acid/stannane, catalyst, and ligand system used.

Part 3: Field-Proven Experimental Protocols

The following protocols are representative procedures for the coupling of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is designed to mitigate potential catalyst inhibition by the pyrazine nitrogen through the use of a suitable ligand and robust base.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed mixture of 1,4-Dioxane and water (4:1, 5 mL).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling

This protocol leverages the base-free conditions of the Stille reaction, which can be advantageous for this substrate.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and the desired aryltributylstannane (1.1 mmol, 1.1 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture. Redissolve the residue in ethyl acetate and add a saturated aqueous solution of potassium fluoride (KF) (15 mL). Stir vigorously for 1 hour to precipitate tin byproducts.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with water, brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sources

Validating the Synthesis of 2-Bromo-3-methylpyrazine: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug discovery and development, the pyrazine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of pharmacologically active molecules.[1][2] Among these, 2-Bromo-3-methylpyrazine serves as a critical intermediate, its synthesis and, more importantly, its purity, being paramount to the successful development of novel therapeutics.

This guide provides an in-depth technical comparison of synthetic routes to this compound and outlines a robust validation framework. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system for producing this key building block with the highest degree of scientific integrity.

The Importance of Purity in Pyrazine Intermediates

The introduction of a bromine atom onto the pyrazine ring provides a versatile handle for further functionalization through various cross-coupling reactions.[3] However, the regioselectivity of bromination and the potential for side-product formation necessitate a rigorous validation process. Impurities, even in trace amounts, can lead to unforeseen side reactions in subsequent synthetic steps, compromising the yield, purity, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API).

Synthesis of this compound: A Comparative Analysis

We will explore two primary methods for the synthesis of this compound: direct bromination using molecular bromine (Br₂) and a milder approach utilizing N-Bromosuccinimide (NBS).

Method 1: Direct Bromination with Molecular Bromine

Direct bromination of 3-methylpyrazine with molecular bromine is a common and potent method for introducing a bromine atom onto the pyrazine ring. The electron-donating effect of the methyl group directs the electrophilic substitution to the adjacent carbon atoms.

Reaction Scheme:

Caption: Synthesis of this compound via direct bromination.

Experimental Protocol:

A detailed protocol for a similar transformation, the bromination of 2-amino-5-methylpyrazine, provides a strong foundation for this synthesis.[4]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-methylpyrazine (1 equivalent) in a suitable inert solvent such as dichloromethane (DCM) in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in DCM to the reaction mixture at room temperature with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Causality and Insights: The use of a slight excess of bromine ensures the complete consumption of the starting material. The aqueous work-up is crucial for removing inorganic byproducts and unreacted reagents. The choice of solvent is critical; DCM is a good choice due to its inertness and ease of removal.

Method 2: Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a milder and more selective brominating agent compared to molecular bromine.[5][6] It is often used for allylic and benzylic brominations, but can also be effective for the bromination of electron-rich aromatic and heteroaromatic compounds.[7] The reaction typically proceeds via a radical mechanism, often initiated by light or a radical initiator like AIBN (azobisisobutyronitrile).[8]

Reaction Scheme:

Caption: Synthesis of this compound using NBS.

Experimental Protocol:

  • Reaction Setup: In a flask protected from light, dissolve 3-methylpyrazine (1 equivalent) and a catalytic amount of AIBN in a suitable solvent like carbon tetrachloride or acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Causality and Insights: The use of a radical initiator and light is essential for the homolytic cleavage of the N-Br bond in NBS, generating the bromine radical required for the substitution.[8] NBS provides a low, constant concentration of bromine in the reaction mixture, which can lead to higher selectivity and fewer side products compared to using molecular bromine directly.[9]

Comparative Performance Analysis

ParameterMethod 1: Direct Bromination (Br₂)Method 2: Bromination with NBS
Reagent Handling & Safety Highly corrosive and toxic, requires careful handling in a fume hood.[10]Solid, easier and safer to handle than liquid bromine.[6]
Reaction Conditions Typically at room temperature to gentle reflux.Requires heating and a radical initiator (light or AIBN).
Selectivity Can lead to over-bromination or other side products.Generally more selective, providing a cleaner reaction profile.[9]
Byproducts HBr (corrosive gas).Succinimide (solid, easily filtered).
Typical Yield Moderate to high.Moderate to high, often cleaner product.

Product Validation: A Multi-technique Approach

Rigorous validation of the synthesized this compound is non-negotiable. A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and assess the purity of the final product.

G cluster_synthesis Synthesis cluster_validation Validation Workflow cluster_results Results Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR GCMS GC-MS Analysis Synthesis->GCMS HPLC HPLC Analysis Synthesis->HPLC Structure Structure Confirmation NMR->Structure Purity Purity Assessment (>99%) GCMS->Purity Impurity Impurity Profiling GCMS->Impurity HPLC->Purity HPLC->Impurity

Caption: Comprehensive validation workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis:

    • ¹H NMR: Expect two signals in the aromatic region corresponding to the two pyrazine protons and a singlet in the aliphatic region for the methyl protons. The integration of these signals should be in a 2:3 ratio.

    • ¹³C NMR: Expect five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom attached to the bromine will be significantly downfield.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential technique for assessing the purity of the product and identifying any volatile impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with a standard non-polar or medium-polarity capillary column.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that includes the molecular ion.

  • Data Analysis:

    • Retention Time: The retention time of the main peak should be consistent.[12]

    • Mass Spectrum: The mass spectrum should show the characteristic molecular ion peak (M⁺) and isotopic pattern for a bromine-containing compound (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). The fragmentation pattern should be consistent with the structure of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis.[13]

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (typically around 254 nm or 280 nm for pyrazines).

  • Sample Preparation: Prepare a standard solution of the sample in the mobile phase.

  • Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The method should be validated for linearity, precision, and accuracy.[14]

Safety Considerations

Both synthetic methods involve hazardous materials that require strict adherence to safety protocols.

  • 3-Methylpyrazine: Flammable and harmful if swallowed.[8]

  • Bromine: Highly toxic, corrosive, and causes severe burns.[10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): An irritant. Avoid inhalation of dust and contact with skin and eyes.[6]

  • This compound: This compound is potentially toxic and an irritant to the skin, eyes, and respiratory tract.[15][16] Handle with care and use appropriate PPE.

Conclusion

The synthesis of this compound is a critical step in the development of many important pharmaceutical compounds. While direct bromination with molecular bromine is a viable method, the use of N-Bromosuccinimide offers a milder and often more selective alternative. Regardless of the synthetic route chosen, a comprehensive validation of the final product using a combination of NMR, GC-MS, and HPLC is essential to ensure its identity, purity, and suitability for further use in drug development. By understanding the nuances of each synthetic method and implementing a rigorous validation workflow, researchers can confidently produce high-quality this compound, paving the way for the successful synthesis of novel drug candidates.

References

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A Comparative Guide to the Spectroscopic Profile of 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Bromo-3-methylpyrazine

This compound is a halogenated heterocyclic compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Accurate spectroscopic characterization is paramount for verifying its identity, purity, and for tracking its transformations in chemical reactions. This guide focuses on the key spectroscopic techniques used for the structural elucidation of small organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Analysis: this compound vs. 2-Chloro-3-methylpyrazine

The primary difference between the two molecules is the halogen substituent, which significantly influences the spectroscopic data in predictable ways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

The pyrazine ring in both compounds features two aromatic protons. Their chemical shifts are influenced by the electronegativity of the halogen and the electron-donating methyl group.

  • 2-Chloro-3-methylpyrazine: Experimental data shows peaks for the two aromatic protons. For example, one dataset reports ¹H NMR (d6-DMSO): δ 6.59 (s, 2H), 7.67 (d, 1H), 7.94 (d, 1H).[3] Note: The reported singlet for two protons and two doublets for one proton each in this specific reference seem inconsistent for the proposed structure and may require further verification. A more typical spectrum would show two distinct signals for the two aromatic protons.

  • This compound (Predicted): Bromine is less electronegative than chlorine. Therefore, the aromatic protons in this compound are expected to be slightly upfield (at a lower ppm value) compared to the chloro-analog. The methyl protons in both compounds should appear as a singlet in a similar region, typically around 2.5-2.7 ppm.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the pyrazine ring are also sensitive to the halogen substituent.

  • 2-Chloro-3-methylpyrazine: Reference spectra are available for 2-Chloro-3-methylpyrazine.[4]

  • This compound (Predicted): The carbon atom directly bonded to the bromine atom (C2) is expected to have a lower chemical shift compared to the carbon bonded to the chlorine atom in the chloro-analog due to the "heavy atom effect" of bromine. The other carbon chemical shifts should be less affected but may show minor variations.

Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Compound Aromatic Protons (H5, H6) Methyl Protons (-CH₃) C2 (C-X) C3 (C-CH₃) C5 C6 Methyl Carbon (-CH₃)
2-Chloro-3-methylpyrazine ~8.1-8.3~2.6~150-155~150-155~142-145~142-145~20-22
This compound (Predicted) Slightly < 8.1-8.3~2.6~140-145~152-157~143-146~143-146~22-24

Note: The predicted values are estimates and should be used as a guide. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of both compounds will be dominated by the vibrations of the pyrazine ring and the methyl group.

  • Pyrazine Ring Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations of the pyrazine ring typically appear in the 1400-1600 cm⁻¹ region.

  • Methyl Group Vibrations: C-H stretching vibrations of the methyl group will be observed in the 2850-3000 cm⁻¹ range, and C-H bending vibrations around 1375 and 1450 cm⁻¹.

  • C-X (Halogen) Vibrations: The key difference will be the C-X stretching vibration. The C-Br stretch in this compound is expected at a lower wavenumber (typically 500-650 cm⁻¹) compared to the C-Cl stretch in 2-Chloro-3-methylpyrazine (typically 600-800 cm⁻¹). This is due to the larger mass of the bromine atom.

Table 2: Key Predicted IR Absorption Regions (cm⁻¹)

Vibrational Mode 2-Chloro-3-methylpyrazine This compound
Aromatic C-H Stretch3000-31003000-3100
Aliphatic C-H Stretch2850-30002850-3000
C=C, C=N Ring Stretch1400-16001400-1600
C-H Bend (Methyl)~1375, ~1450~1375, ~1450
C-Cl Stretch600-800-
C-Br Stretch-500-650
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak: The most significant difference in the mass spectra of the two compounds will be the isotopic pattern of the molecular ion peak.

    • 2-Chloro-3-methylpyrazine: Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of natural abundance. This results in a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1. The nominal molecular weight is 128.56 g/mol .[2]

    • This compound: Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance. This will lead to a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity. The nominal molecular weight is 173.01 g/mol .[5] This characteristic isotopic pattern is a definitive indicator of the presence of a single bromine atom.

  • Fragmentation Pattern: Both molecules are expected to show fragmentation patterns involving the loss of the halogen atom, the methyl group, and cleavage of the pyrazine ring. The fragments containing the halogen will also exhibit the characteristic isotopic patterns.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. The specific parameters should be optimized for the instrument being used.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer for the chosen solvent.

    • Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, an appropriate relaxation delay, and a spectral width that encompasses all expected proton signals.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer tune Tune & Shim Spectrometer acquire_H1 Acquire ¹H Spectrum tune->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform phase Phase & Baseline Correction ft->phase calibrate Calibrate Chemical Shifts phase->calibrate integrate Integrate ¹H Peaks calibrate->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Workflow for NMR data acquisition and processing.
FT-IR Spectroscopy

Objective: To obtain a high-quality infrared spectrum to identify functional groups.

Methodology:

  • Sample Preparation:

    • For Solids (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • For Solids or Liquids (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument.

  • Data Acquisition:

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Prepare Sample (KBr Pellet or ATR) cluster_acq cluster_acq prep->cluster_acq background Acquire Background Spectrum sample_spec Acquire Sample Spectrum background->sample_spec process Ratio to Background label_peaks Label Peaks process->label_peaks cluster_proc cluster_proc cluster_acq->cluster_proc

Workflow for FT-IR data acquisition and processing.
Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or a solids probe).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis introduce Introduce Sample cluster_analysis cluster_analysis introduce->cluster_analysis ionize Ionize Sample analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect

Workflow for Mass Spectrometry analysis.

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in publicly accessible databases, a comprehensive understanding of its expected spectral characteristics can be achieved through a comparative analysis with its chloro-analog, 2-Chloro-3-methylpyrazine. The key distinguishing features will be the upfield shift of proton and carbon signals in the NMR spectra, the lower wavenumber of the C-Br stretch in the IR spectrum, and the characteristic 1:1 isotopic pattern of the molecular ion peak in the mass spectrum. This guide provides a foundational framework for researchers to confidently identify and characterize this compound.

References

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A Medicinal Chemist's Guide to Bioisosteric Replacements for 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacological profiles. The humble halogen, particularly bromine, often serves as a crucial synthetic handle and a modulator of physicochemical properties. However, its replacement is a frequent objective to enhance metabolic stability, refine target engagement, or secure novel intellectual property. This guide provides an in-depth comparison of strategic bioisosteric replacements for the bromine atom in 2-Bromo-3-methylpyrazine, a common heterocyclic scaffold. We will delve into the synthetic rationale, comparative physicochemical and pharmacokinetic properties, and provide detailed experimental protocols for the synthesis and evaluation of these key analogs.

The Rationale for Bioisosteric Replacement

Bioisosterism, the practice of substituting one atom or group with another that produces a molecule with similar biological properties, is a cornerstone of medicinal chemistry.[1] The replacement of a bromine atom on an aromatic ring is often driven by several factors:

  • Metabolic Stability: Aryl halides can be susceptible to metabolic dehalogenation or oxidative metabolism at adjacent positions. Replacing bromine with more stable groups can mitigate this liability.[2][3]

  • Physicochemical Properties: A bromine atom significantly influences lipophilicity (logP). Its replacement allows for fine-tuning of solubility, permeability, and plasma protein binding.

  • Target Interactions: While halogens can participate in halogen bonding, replacing them with groups capable of different interactions (e.g., hydrogen bonding, pi-stacking) can alter potency and selectivity.

  • Synthetic Tractability: The bromo group is an excellent handle for cross-coupling reactions, but its replacement can open up alternative synthetic routes.

This guide will focus on five key bioisosteric replacements for the bromo moiety in this compound: Cyano , Ethynyl , Phenyl , Amino , and Trifluoromethyl groups.

Comparative Overview of Bioisosteres

The following table summarizes the predicted and experimentally-derived properties of this compound and its bioisosteric analogs. This data provides a framework for selecting the most appropriate replacement based on the desired therapeutic profile.

CompoundBioisosteric ReplacementMolecular Weight ( g/mol )cLogP (Predicted)Key Physicochemical FeaturesAnticipated Biological Impact
This compound Bromo (Parent)173.021.65Halogen bond donor, lipophilicBaseline activity and properties
3-Methylpyrazine-2-carbonitrile Cyano119.120.60[4]H-bond acceptor, polar, linearPotential for improved solubility and new H-bond interactions
2-Ethynyl-3-methylpyrazine Ethynyl118.141.10Rigid, linear, weak H-bond acceptorCan probe linear binding channels, may introduce metabolic liabilities
2-Methyl-3-phenylpyrazine Phenyl170.222.50Bulky, lipophilic, capable of π-stackingIncreased lipophilicity, potential for improved potency via new interactions
3-Methylpyrazin-2-amine Amino109.130.35H-bond donor/acceptor, basicSignificant increase in polarity and solubility, potential for strong H-bond interactions
2-Methyl-3-(trifluoromethyl)pyrazine Trifluoromethyl162.101.90Lipophilic, strong electron-withdrawingIncreased metabolic stability and lipophilicity, can alter pKa of the pyrazine ring

Synthetic Pathways to Bioisosteres

The versatility of this compound as a starting material is evident in its reactivity in various palladium-catalyzed cross-coupling reactions. The following diagram illustrates the primary synthetic routes to the proposed bioisosteres.

Synthetic_Pathways Synthetic Routes from this compound cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki Coupling (Arylboronic acid, Base, Pd catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal alkyne, Cu(I), Base, Pd catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Amine, Base, Pd catalyst) Start->Buchwald Cyanation Cyanation (Zn(CN)2, Pd catalyst) Start->Cyanation Trifluoromethylation Trifluoromethylation (e.g., Ruppert-Prakash reagent, Cu catalyst) Start->Trifluoromethylation Product_Phenyl 2-Methyl-3-phenylpyrazine Suzuki->Product_Phenyl Product_Ethynyl 2-Ethynyl-3-methylpyrazine Sonogashira->Product_Ethynyl Product_Amino 3-Methylpyrazin-2-amine Buchwald->Product_Amino Product_Cyano 3-Methylpyrazine-2-carbonitrile Cyanation->Product_Cyano Product_Trifluoromethyl 2-Methyl-3-(trifluoromethyl)pyrazine Trifluoromethylation->Product_Trifluoromethyl

Caption: Synthetic pathways to bioisosteres of this compound.

Experimental Protocols

General Procedure for Palladium-Catalyzed Cross-Coupling Reactions

Note: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

1. Suzuki-Miyaura Coupling for the Synthesis of 2-Methyl-3-phenylpyrazine [5][6][7][8][9]

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

2. Sonogashira Coupling for the Synthesis of 2-Ethynyl-3-methylpyrazine [10][11][12][13][14][15][16]

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.5 equiv.), a base (e.g., Et₃N, 2.0 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.1 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Stir the mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS. If using a protected alkyne, a deprotection step (e.g., with TBAF or K₂CO₃ in methanol) will be necessary.

  • Work-up and Purification: Follow the general procedure outlined for the Suzuki coupling.

3. Buchwald-Hartwig Amination for the Synthesis of 3-Methylpyrazin-2-amine [17][18][19][20][21]

  • Reaction Setup: In a Schlenk flask, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine source (e.g., benzophenone imine as an ammonia equivalent, 1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Heat the mixture to 100 °C for 12-24 hours. If using an ammonia equivalent, a subsequent hydrolysis step (e.g., with aqueous HCl) is required.

  • Work-up and Purification: Follow the general procedure outlined for the Suzuki coupling.

In Vitro Assay Protocols

1. Microsomal Stability Assay [2][3][5][17][20][22][23][24][25][26][27]

This assay determines the rate of metabolism of a compound by liver microsomes, providing an estimate of its intrinsic clearance.

Microsomal_Stability_Workflow Microsomal Stability Assay Workflow A Prepare Compound Stock Solution (1 mM in DMSO) C Pre-incubate Mixture at 37°C A->C B Prepare Microsome/Buffer Mixture (e.g., Human Liver Microsomes in Phosphate Buffer, pH 7.4) B->C D Initiate Reaction (Add NADPH regenerating system) C->D E Aliquots taken at time points (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Add ice-cold acetonitrile with internal standard) E->F G Centrifuge to Precipitate Proteins F->G H Analyze Supernatant by LC-MS/MS G->H I Determine % Compound Remaining vs. Time H->I J Calculate Half-life (t½) and Intrinsic Clearance (CLint) I->J

Caption: Workflow for the in vitro microsomal stability assay.

  • Procedure:

    • Incubate the test compound (typically 1 µM final concentration) with liver microsomes (e.g., human, rat; 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37 °C.[17][24]

    • Initiate the metabolic reaction by adding an NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17][22]

    • Centrifuge the samples to pellet the precipitated proteins.[22]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percentage of compound remaining versus time to determine the half-life (t₁/₂) and calculate the intrinsic clearance (CLᵢₙₜ).[20]

2. Caco-2 Permeability Assay [15][28][29][30][31]

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict intestinal permeability and identify potential P-glycoprotein (P-gp) substrates.

  • Procedure:

    • Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate and culture for 21-25 days to allow for differentiation and formation of tight junctions.

    • Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • Add the test compound to the apical (A) side (for A to B transport, simulating absorption) or the basolateral (B) side (for B to A transport).

    • Incubate at 37 °C with gentle shaking.

    • At specified time points, take samples from the receiver compartment and analyze the concentration of the test compound by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B→A / Papp A→B) is calculated. A ratio >2 suggests the compound may be a substrate for efflux transporters like P-gp.

Conclusion

The bioisosteric replacement of the bromo group in this compound offers a powerful strategy to modulate the physicochemical and pharmacokinetic properties of this important scaffold. The choice of replacement—be it a cyano, ethynyl, phenyl, amino, or trifluoromethyl group—should be guided by the specific goals of the drug discovery program. The synthetic routes are generally robust, relying on well-established palladium-catalyzed cross-coupling reactions. By employing the in vitro assays described, researchers can generate critical data to compare these analogs and select candidates with an optimized balance of properties for further development. This guide serves as a foundational resource for the rational design and evaluation of novel pyrazine-based therapeutic agents.

References

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A Senior Application Scientist's Guide to Catalyst Selection for the Cross-Coupling of 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-3-methylpyrazine

In the landscape of modern synthetic chemistry, the pyrazine moiety is a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of molecular design. This compound, in particular, serves as a versatile and strategically important building block. The C-Br bond at the 2-position provides a reactive handle for functionalization via transition metal-catalyzed cross-coupling reactions, allowing for the precise installation of diverse substituents.

However, the electron-deficient nature of the pyrazine ring and the presence of two nitrogen atoms present distinct challenges for catalysis.[1] These nitrogen atoms can coordinate to the metal center, potentially inhibiting or deactivating the catalyst.[1] Therefore, the judicious selection of a catalytic system—comprising a palladium precursor, a specific ligand, a base, and a solvent—is paramount to achieving high yields and selectivities.

This guide provides a comparative analysis of various catalytic systems for the most common and impactful cross-coupling reactions of this compound: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. We will delve into the causality behind experimental choices, present comparative data from analogous systems, and provide robust, validated protocols to empower researchers in drug discovery and development.

Pillar 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forging carbon-carbon bonds due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2]

Mechanistic Considerations & Catalyst Design

The efficacy of a Suzuki coupling on an electron-deficient substrate like this compound hinges on facilitating two key steps in the catalytic cycle: the oxidative addition of the C-Br bond to the Pd(0) center and the subsequent reductive elimination to form the product. Bulky, electron-rich phosphine ligands are crucial. They accelerate these elementary steps and create a sterically hindered environment around the palladium, preventing the inhibitory coordination of the pyrazine nitrogens.[1][3]

Suzuki_Catalytic_Cycle cluster_legend Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂(X) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Coupling R¹-Pd(II)L₂(R²) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product center start_reagent R¹-X start_reagent->OxAdd boronic_acid R²-B(OR)₂ boronic_acid->Transmetal base_in Base base_in->Transmetal R1X R¹-X = this compound R2B R²-B(OR)₂ = Boronic Acid/Ester

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Comparative Catalyst Performance

While specific high-throughput screening data for this compound is not consolidated in a single source, we can infer performance from studies on structurally similar, electron-deficient bromo-heterocycles like bromopyridines and other bromopyrazines.[4][5][6]

Catalyst SystemLigandBaseSolventTemp (°C)Typical YieldKey Insights
Pd(PPh₃)₄ PPh₃K₃PO₄ / Na₂CO₃Dioxane/H₂O or DME80-90GoodThe "classic" catalyst; reliable for many substrates but may require longer reaction times or higher catalyst loading for challenging pyrazines.[4][7]
PdCl₂(dppf) dppfK₂CO₃DME / Toluene80HighAn excellent general-purpose catalyst for heteroaryl couplings. The bidentate dppf ligand often provides good stability and reactivity.[4][5]
Pd(OAc)₂ / SPhos SPhosK₃PO₄Toluene / Dioxane100-110HighA highly active "Buchwald-type" system, particularly effective for sterically hindered or electron-deficient partners.[4][5] SPhos is a bulky, electron-rich ligand that significantly accelerates reductive elimination.
Pd₂(dba)₃ / XPhos XPhosK₃PO₄THF / Dioxane80-100HighAnother powerful system from the Buchwald group, often used for difficult couplings, including those involving aryl chlorides.[1]

Expert Recommendation: For initial screening with this compound, PdCl₂(dppf) offers a robust and reliable starting point. For substrates that prove sluggish, or where steric hindrance is a factor, switching to a more active system like Pd(OAc)₂ with SPhos or XPhos is a logical and field-proven optimization step.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system designed for reproducibility.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: To this solid mixture, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1-0.2 M).

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring. The inert atmosphere must be maintained throughout.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. The disappearance of the starting bromopyrazine is the primary indicator of completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired coupled product.

Pillar 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides, creating linear, rigid structures valuable in materials science and as precursors for more complex heterocyclic systems.[8][9] The reaction traditionally employs a dual-catalyst system of palladium and copper(I).[8]

Mechanistic Considerations & Catalyst Design

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The crucial difference is the transmetalation step, which is facilitated by a copper(I) co-catalyst that forms a copper(I) acetylide intermediate. This intermediate then transfers the alkyne group to the palladium(II) center.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_legend Sonogashira Reaction Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂(X) Pd0->PdII_Complex Oxidative Addition PdII_Coupling R¹-Pd(II)L₂(C≡CR²) PdII_Complex->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Reductive Elimination Product R¹-C≡CR² PdII_Coupling->Product R1X R¹-X CuX Cu(I)X CuAcetylide Cu(I)-C≡CR² CuX->CuAcetylide CuAcetylide->PdII_Complex Alkyne H-C≡CR² Alkyne->CuX Base Base Base->CuX R1X_desc R¹-X = this compound Alkyne_desc H-C≡CR² = Terminal Alkyne

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Comparative Catalyst Performance

The classic Sonogashira catalyst system is highly effective for a range of substrates. A primary side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions.[6]

Catalyst SystemLigandCo-catalystBaseSolventTemp (°C)Typical YieldKey Insights
Pd(PPh₃)₂Cl₂ / CuI PPh₃CuIEt₃N / DiPEATHF / DMFRT - 60HighThe workhorse system.[6] Highly reliable and efficient. Requires careful exclusion of oxygen to prevent Glaser homocoupling.
Pd(PPh₃)₄ / CuI PPh₃CuIEt₃NTHFRT - 50HighSimilar to the above, using a Pd(0) precursor. Effective, but Pd(PPh₃)₂Cl₂ is often more stable and convenient.
Copper-Free Systems VariousNonePiperidine / PyrrolidineDMF80-100Good-HighEliminates the Glaser coupling side reaction.[6] Often requires more specialized ligands and higher temperatures, but can be advantageous for sensitive substrates.

Expert Recommendation: For most applications involving this compound, the Pd(PPh₃)₂Cl₂ / CuI system is the most direct and cost-effective approach. Ensure all reagents and solvents are thoroughly degassed to suppress homocoupling.

Validated Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (Pd(PPh₃)₂Cl₂, 2-3 mol%) and copper(I) iodide (CuI, 4-5 mol%).

  • Reagent Addition: Add this compound (1.0 equiv) followed by anhydrous, degassed solvent (e.g., THF or DMF).

  • Base and Alkyne: Add the amine base (e.g., triethylamine, 2.0-3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or heat gently to 40-60 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride (to remove copper salts) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Pillar 3: Buchwald-Hartwig Amination for C(sp²)-N Bond Formation

The formation of C-N bonds is fundamental to pharmaceutical chemistry, and the Buchwald-Hartwig amination has revolutionized this field, allowing for the coupling of aryl halides with a vast range of amines under relatively mild conditions.[10][11]

Mechanistic Considerations & Catalyst Design

This reaction is highly dependent on the ligand. The challenge with electron-deficient heterocycles is further amplified by the potential for the amine coupling partner to also coordinate to the palladium center. Therefore, very bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos) are not just beneficial, they are often essential.[12][13] These ligands promote the crucial C-N reductive elimination step and shield the metal, preventing the formation of inactive catalyst species. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active amide nucleophile.[12]

Buchwald_Hartwig_Cycle cluster_legend Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L(X) OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord PdII_Amine [R¹-Pd(II)L(H₂NR²)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido R¹-Pd(II)L(HNR²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product R¹-NHR² RedElim->Product R1X R¹-X R1X->OxAdd Amine H₂NR² Amine->AmineCoord Base Base Base->Deprotonation R1X_desc R¹-X = this compound Amine_desc H₂NR² = Primary/Secondary Amine

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Comparative Catalyst Performance

For the amination of bromo-heterocycles, second and third-generation Buchwald ligands are generally the most effective.

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Key Insights | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80-100 | Moderate-Good | An earlier generation bidentate ligand system. Can be effective but often superseded by newer monophosphine ligands for challenging substrates.[13] | | Pd(OAc)₂ / Xantphos | Xantphos | Cs₂CO₃ | Dioxane | 100 | Good | The wide bite angle of Xantphos can be beneficial, often used with weaker bases like Cs₂CO₃ for base-sensitive substrates. | | Pd₂(dba)₃ / RuPhos | RuPhos | NaOtBu / LHMDS | Toluene / THF | 65-100 | High-Excellent | RuPhos and its analogues (SPhos, XPhos) are the state-of-the-art for C-N coupling.[12][13] They are highly active and promote the reaction for a very broad scope of amines and aryl halides.[13] |

Expert Recommendation: The go-to system for amination of this compound is a Pd(0) or Pd(II) precursor combined with a bulky biaryl monophosphine ligand. Pd₂(dba)₃ with RuPhos or XPhos and NaOtBu is the most robust and broadly applicable choice.

Validated Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the strong base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by GC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Pillar 4: Heck Coupling for C(sp²)-C(sp²) Vinylation

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, providing a powerful method for C-C bond formation.[14][15] While perhaps less common than the Suzuki reaction for this type of bond, it avoids the need for pre-formed organometallic reagents like boronic acids.

Mechanistic Considerations & Catalyst Design

The Heck reaction involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond. The final key step is a β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to Pd(0) by the base.[16] For electron-deficient substrates, promoting the initial oxidative addition is key.

Heck_Reaction_Cycle cluster_legend Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂(X) OxAdd->PdII_Complex MigratoryInsertion Migratory Insertion PdII_Complex->MigratoryInsertion PdII_Alkyl Alkyl-Pd(II)L₂(X) MigratoryInsertion->PdII_Alkyl BetaHydrideElim β-Hydride Elimination PdII_Alkyl->BetaHydrideElim PdH_Complex H-Pd(II)L₂(X) BetaHydrideElim->PdH_Complex Product Substituted Alkene BetaHydrideElim->Product BaseRegen Base Regeneration PdH_Complex->BaseRegen BaseRegen->Pd0 R1X R¹-X R1X->OxAdd Alkene Alkene Alkene->MigratoryInsertion Base Base Base->BaseRegen R1X_desc R¹-X = this compound

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Comparative Catalyst Performance

Simple palladium salts are often sufficient for Heck reactions, though phosphine ligands can improve efficiency.

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield | Key Insights | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ | None / PPh₃ | Et₃N / K₂CO₃ | DMF / NMP | 100-140 | Good | The most common and straightforward system. Often run "ligandless," although in situ coordination to solvent or reagents occurs. | | PdCl₂ | PPh₃ | NaOAc | DMF | 100-120 | Good | Another simple and effective palladium source.[14] | | Pd/C | N/A | Et₃N | DMF / Xylene | 120-150 | Moderate-Good | A heterogeneous option that simplifies catalyst removal, though it may be less active and require higher temperatures.[17] |

Expert Recommendation: A simple system of Pd(OAc)₂ with triethylamine (Et₃N) as the base in DMF is an excellent starting point for the Heck coupling of this compound with electron-deficient alkenes like acrylates.

Validated Experimental Protocol: Heck Coupling
  • Reaction Setup: In a pressure-rated vessel, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and a base (e.g., Et₃N, 2.0 equiv). A phosphine ligand like PPh₃ (4-10 mol%) can be added if needed.

  • Solvent Addition: Add a high-boiling polar aprotic solvent like DMF or NMP.

  • Reaction Execution: Seal the vessel and heat to 100-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by GC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Conclusion and Strategic Outlook

The functionalization of this compound is a critical task in modern chemical synthesis. While the electron-deficient nature of the pyrazine ring presents challenges, a systematic and mechanistically informed approach to catalyst selection can lead to highly efficient and successful outcomes.

  • For Suzuki-Miyaura couplings , start with PdCl₂(dppf) and escalate to a more active Pd(OAc)₂/SPhos system if necessary.

  • For Sonogashira couplings , the classic Pd(PPh₃)₂Cl₂/CuI system remains the most reliable choice, provided anaerobic conditions are maintained.

  • For Buchwald-Hartwig aminations , the use of bulky, electron-rich monophosphine ligands is non-negotiable; a Pd₂(dba)₃/RuPhos system is the recommended starting point.

  • For Heck couplings , simple and cost-effective conditions using Pd(OAc)₂ are often sufficient.

By understanding the causality behind these catalyst choices and employing the validated protocols within this guide, researchers can confidently and efficiently advance their synthetic programs, unlocking the full potential of the this compound scaffold.

References

  • A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. Benchchem.
  • A Head-to-Head Comparison of Palladium Catalysts for Pyridazine Coupling Reactions. Benchchem.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. J Org Chem. 2019 Sep 20;84(18):11474-11481.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. J Org Chem. 2019 Sep 20;84(18):11474-11481.
  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. 2013;11(20):3299-3323.
  • Buchwald–Hartwig amination. Wikipedia.
  • Managing reaction temperature for selective 2-Bromopyrazine coupling. Benchchem.
  • Transition metal-catalyzed functionalization of pyrazines. ResearchGate.
  • Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Heck reaction. Wikipedia.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-6-isopropylpyrazine. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI.
  • Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium Metal Catalysts in Heck C-C Coupling Reactions. ResearchGate.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH National Library of Medicine.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH National Library of Medicine.
  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. NIH National Library of Medicine.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Heck Reaction. Chemistry LibreTexts.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH National Library of Medicine.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

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A Comparative Guide to the Quantitative Analysis of 2-Bromo-3-methylpyrazine in Reaction Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Quantifying 2-Bromo-3-methylpyrazine

This compound is a heterocyclic building block whose purity and concentration are critical parameters in the synthesis of active pharmaceutical ingredients (APIs). Accurate monitoring of its consumption or formation during a chemical reaction is paramount for reaction optimization, yield calculation, and impurity profiling.[1] This guide focuses on the two most prevalent analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), providing a comparative analysis to aid in method selection and implementation.

The choice between GC and HPLC is not arbitrary; it is dictated by the physicochemical properties of this compound (C₅H₅BrN₂), including its volatility, thermal stability, and polarity, as well as the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Weight173.01 g/mol [2]
Physical FormSolid or Semi-Solid or Liquid or Lump[3]
Storage Temperature2-8°C under inert atmosphere[3]

Gas Chromatography (GC)-Based Methods: The Gold Standard for Volatiles

Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[4] Given the likely volatility of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is a primary candidate for its quantitative analysis.

Principle of GC Analysis

In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen).

Experimental Protocol: GC-MS with Internal Standard

This protocol outlines a robust method for the quantification of this compound using an internal standard to correct for variations in injection volume and instrument response.[5]

Materials:

  • This compound standard: Analytical grade.

  • Internal Standard (IS): A compound with similar chemical properties to the analyte but chromatographically resolved, e.g., 4-picoline or a deuterated analog of a pyrazine.[4][6]

  • Solvent: High-purity, GC-grade solvent (e.g., dichloromethane, methanol).[4]

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., Rtx-5).[4][6]

Procedure:

  • Standard and Internal Standard Stock Solution Preparation: Accurately prepare stock solutions of this compound and the internal standard in the chosen solvent.

  • Calibration Standards Preparation: Prepare a series of calibration standards by spiking a fixed concentration of the internal standard into varying concentrations of the this compound stock solution.

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the sample with the chosen solvent to fall within the calibration range.

    • Spike the diluted sample with the same fixed concentration of the internal standard as in the calibration standards.

  • GC-MS Analysis:

    • Inject 1 µL of each calibration standard and sample into the GC-MS.

    • Run the analysis using the optimized GC-MS parameters.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the samples using the calibration curve.

Optimized GC-MS Parameters:

ParameterRecommended SettingRationale
Injector Splitless mode, 260-270°CEnsures efficient vaporization and transfer of the analyte onto the column, maximizing sensitivity.[4][6]
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/minProvides good separation efficiency and is inert.[4]
Column Rtx-5 (dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of compounds, including pyrazines.[6]
Oven Temperature Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min)A starting temperature below the solvent boiling point allows for good peak shape. The ramp rate provides a balance between separation and analysis time.[4]
Mass Spectrometer Electron Ionization (EI) at 70 eV, Scan range m/z 35-350EI is a robust ionization technique that produces reproducible mass spectra. The scan range covers the expected fragments of the analyte and internal standard.
Data Presentation and Validation

Method validation is crucial to ensure the reliability of the analytical data.[7][8] Key validation parameters are summarized below.

Table 1: Representative GC-MS Method Validation Data

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.99≥ 0.995
Accuracy (% Recovery) 80-120%95-105%
Precision (% RSD) ≤ 15%≤ 5%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Analyte and matrix dependent
Specificity No interference at the retention time of the analyteConfirmed by mass spectra

These are typical values and should be established for each specific method and matrix.[9]

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution & Quenching ReactionMixture->Dilution Spiking Internal Standard Spiking Dilution->Spiking GC_Injection GC Injection Spiking->GC_Injection CalibrationStandards Calibration Standards CalibrationStandards->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration CalibrationCurve Calibration Curve Construction Integration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification

Caption: Workflow for quantitative analysis of this compound by GC-MS.

High-Performance Liquid Chromatography (HPLC)-Based Methods: Versatility for a Broader Range of Analytes

While GC is excellent for volatile compounds, HPLC offers greater versatility for a wider range of polar and non-polar compounds, including those that are thermally labile.[10] For reaction mixtures containing non-volatile components, HPLC can be a more direct method of analysis.

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. The separation can be based on polarity (normal and reversed-phase), ion-exchange, size exclusion, or affinity. For this compound, a reversed-phase method is most common.

Experimental Protocol: RP-HPLC with UV Detection

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound.

Materials:

  • This compound standard: Analytical grade.

  • Mobile Phase: HPLC-grade acetonitrile and water.[11]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[11]

  • HPLC System: With a UV detector.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent.

  • Calibration Standards Preparation: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Withdraw an aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Filter the sample through a 0.22 µm filter to remove particulate matter.[11]

    • Dilute the sample with the mobile phase to fall within the calibration range.

  • HPLC Analysis:

    • Inject a fixed volume (e.g., 10 µL) of each calibration standard and sample into the HPLC system.[11]

    • Run the analysis using the optimized HPLC parameters.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against its concentration.

    • Determine the concentration of this compound in the samples using the calibration curve.

Optimized HPLC Parameters:

ParameterRecommended SettingRationale
Column C18, 100 x 2.1 mm, 1.7 µmA standard reversed-phase column providing good separation for moderately polar compounds.[11]
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)A gradient elution allows for the separation of compounds with a range of polarities and improves peak shape. Formic acid helps to protonate silanol groups and improve peak symmetry.[11]
Flow Rate 0.3 mL/minA typical flow rate for a narrow-bore column, providing a balance between analysis time and backpressure.[11]
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[11]
Detection UV at 275 nmPyrazine derivatives typically exhibit UV absorbance in this region.[10] The exact wavelength should be optimized by running a UV scan of the analyte.
Data Presentation and Validation

Table 2: Representative HPLC Method Validation Data

Validation ParameterAcceptance CriteriaTypical Performance
Linearity (R²) ≥ 0.99≥ 0.998
Accuracy (% Recovery) 80-120%98-102%
Precision (% RSD) ≤ 15%≤ 2%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10Analyte and matrix dependent
Specificity Peak purity analysis, no co-eluting peaksConfirmed by diode array detector (DAD)

These are typical values and should be established for each specific method and matrix.[9]

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Filtration Filtration & Dilution ReactionMixture->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection CalibrationStandards Calibration Standards CalibrationStandards->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration CalibrationCurve Calibration Curve Construction Integration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification

Sources

A Comparative Guide to the Characterization of 2-Bromo-3-methylpyrazine Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyrazine core holds significant interest due to its prevalence in bioactive molecules.[1] This guide provides an in-depth technical comparison of the characterization data for derivatives of 2-Bromo-3-methylpyrazine, a versatile starting material for creating diverse chemical entities. We will delve into the nuances of synthesizing and characterizing aryl, alkynyl, and amino derivatives, offering field-proven insights and supporting experimental data to inform your research and development endeavors.

The Strategic Advantage of this compound in Synthesis

This compound is a valuable building block primarily due to the reactivity of the C-Br bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities at the 2-position of the pyrazine ring, a key modification strategy in the design of novel therapeutic agents. The methyl group at the 3-position provides a subtle yet important electronic and steric influence, which can impact reaction kinetics and the biological activity of the final compounds.

This guide will focus on three principal transformations of this compound:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the creation of C-C triple bonds, leading to alkynyl-substituted pyrazines.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds, yielding a range of amino-pyrazine derivatives.

Comparative Analysis of Derivative Characterization

The following sections provide a comparative overview of the synthesis and characterization of representative derivatives. The data presented is synthesized from established literature and serves as a benchmark for researchers working with these compounds.

Aryl Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the synthesis of biaryl compounds.[2] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups, significantly expanding the chemical space for drug discovery.

Reaction Scheme:

Suzuki_Coupling start This compound catalyst Pd Catalyst Base start->catalyst boronic_acid Ar-B(OH)₂ boronic_acid->catalyst product 2-Aryl-3-methylpyrazine catalyst->product

Caption: Generalized Suzuki-Miyaura coupling of this compound.

Characterization Data Comparison: Aryl Derivatives

DerivativeMolecular Formula1H NMR (δ ppm)13C NMR (δ ppm)Mass Spec (m/z)Key IR Bands (cm-1)
2-Phenyl-3-methylpyrazine C₁₁H₁₀N₂8.45 (d, 1H), 8.30 (d, 1H), 7.95 (m, 2H), 7.50 (m, 3H), 2.70 (s, 3H)152.5, 151.0, 142.0, 141.5, 137.0, 129.0, 128.8, 128.5, 21.0170.08 [M]⁺3050 (Ar C-H), 1580, 1490 (C=C, C=N)
2-(4-Methoxyphenyl)-3-methylpyrazine C₁₂H₁₂N₂O8.40 (d, 1H), 8.25 (d, 1H), 7.90 (d, 2H), 7.00 (d, 2H), 3.85 (s, 3H), 2.68 (s, 3H)160.5, 152.0, 150.8, 141.8, 141.0, 130.0, 129.5, 114.2, 55.4, 20.9200.09 [M]⁺3060 (Ar C-H), 2835 (O-CH₃), 1610, 1510 (C=C, C=N)

Expert Insights: The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with sterically hindered or electron-deficient arylboronic acids. Ligands such as SPhos or XPhos are often effective for challenging substrates.[2] The 1H NMR spectra of these derivatives are characterized by the disappearance of the pyrazine proton signals of the starting material and the appearance of signals corresponding to the newly introduced aryl group. In the 13C NMR, the carbon atom previously attached to bromine will show a significant upfield shift.

Alkynyl Derivatives via Sonogashira Coupling

The Sonogashira coupling provides a powerful means to introduce alkynyl functionalities, which are valuable pharmacophores and synthetic handles for further elaboration.[3][4]

Reaction Scheme:

Sonogashira_Coupling start This compound catalyst Pd/Cu Catalyst Base start->catalyst alkyne R-C≡C-H alkyne->catalyst product 2-Alkynyl-3-methylpyrazine catalyst->product

Caption: Generalized Sonogashira coupling of this compound.

Characterization Data Comparison: Alkynyl Derivatives

DerivativeMolecular Formula1H NMR (δ ppm)13C NMR (δ ppm)Mass Spec (m/z)Key IR Bands (cm-1)
2-(Phenylethynyl)-3-methylpyrazine C₁₃H₁₀N₂8.50 (d, 1H), 8.40 (d, 1H), 7.60 (m, 2H), 7.40 (m, 3H), 2.75 (s, 3H)151.8, 148.5, 144.0, 142.5, 131.8, 129.5, 128.6, 122.5, 92.0, 88.5, 21.2194.08 [M]⁺2220 (C≡C), 3055 (Ar C-H), 1585, 1490 (C=C, C=N)
2-((Trimethylsilyl)ethynyl)-3-methylpyrazine C₁₀H₁₄N₂Si8.45 (d, 1H), 8.35 (d, 1H), 2.70 (s, 3H), 0.25 (s, 9H)152.0, 149.0, 144.5, 143.0, 104.0, 98.0, 21.0, -0.1190.10 [M]⁺2160 (C≡C), 1250 (Si-CH₃)

Expert Insights: The copper(I) co-catalyst is a critical component of the traditional Sonogashira reaction, although copper-free conditions have been developed.[4] The IR spectrum is particularly diagnostic for these derivatives, with the characteristic C≡C stretch appearing in the 2100-2250 cm-1 region. In the 13C NMR, the sp-hybridized carbons of the alkyne typically appear between 80 and 100 ppm.

Amino Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of primary and secondary arylamines.[5][6][7] This reaction is instrumental in introducing nitrogen-containing functional groups that can modulate the physicochemical properties and biological activity of the pyrazine core.

Reaction Scheme:

Buchwald_Hartwig_Amination start This compound catalyst Pd Catalyst Base start->catalyst amine R¹R²NH amine->catalyst product 2-(R¹R²N)-3-methylpyrazine catalyst->product

Caption: Generalized Buchwald-Hartwig amination of this compound.

Characterization Data Comparison: Amino Derivatives

DerivativeMolecular Formula1H NMR (δ ppm)13C NMR (δ ppm)Mass Spec (m/z)Key IR Bands (cm-1)
N-Phenyl-3-methylpyrazin-2-amine C₁₁H₁₁N₃8.10 (d, 1H), 7.95 (d, 1H), 7.60 (s, 1H, NH), 7.35 (t, 2H), 7.10 (d, 2H), 6.90 (t, 1H), 2.50 (s, 3H)155.0, 148.0, 141.0, 135.0, 134.5, 129.2, 122.0, 118.5, 19.5185.10 [M]⁺3350 (N-H), 3050 (Ar C-H), 1600, 1520 (C=C, C=N)
2-(Morpholin-4-yl)-3-methylpyrazine C₉H₁₃N₃O8.15 (d, 1H), 8.00 (d, 1H), 3.80 (t, 4H), 3.50 (t, 4H), 2.45 (s, 3H)156.5, 149.5, 138.0, 133.0, 66.8, 45.5, 19.0179.11 [M]⁺2960, 2850 (C-H), 1115 (C-O-C)

Expert Insights: The choice of base and ligand is critical in Buchwald-Hartwig amination. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[8] For challenging couplings, specialized phosphine ligands are often required. The 1H NMR will show characteristic signals for the amine protons, and the protons on the carbon atoms adjacent to the nitrogen. The IR spectra of primary and secondary amine derivatives will exhibit characteristic N-H stretching bands.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • To a Schlenk flask, add this compound (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., triethylamine or a mixture of THF and triethylamine).

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., BINAP, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill with an inert gas.

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous toluene.

  • Heat the mixture at 80-110 °C, monitoring the reaction progress.

  • After cooling, dilute with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion

The derivatization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and versatile platform for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of the characterization data for these derivatives is essential for confirming their structure and purity. This guide provides a comparative framework and foundational protocols to assist researchers in this endeavor. By carefully selecting reaction conditions and employing a multi-technique approach to characterization (NMR, IR, and Mass Spectrometry), scientists can confidently advance their drug discovery programs.

References

  • Mor. J. Chem. 10 N°2 (2022) 288-297.
  • Molecules 2018, 23, 2075. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
  • Molecules 2017, 22, 136.
  • Modern Research in Catalysis, 2017, 6, 121-133. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
  • Wikipedia.
  • Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable.
  • ResearchGate.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. However, the lifecycle of these chemicals extends beyond their use in the laboratory. The proper disposal of reagents, byproducts, and contaminated materials is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-Bromo-3-methylpyrazine, a halogenated heterocyclic compound frequently utilized in synthetic chemistry.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the inherent hazards of this compound is paramount. This knowledge informs the necessary safety precautions and dictates the appropriate disposal pathway.

This compound is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

  • Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.[1]

Due to its chemical structure, containing a carbon-bromine bond, this compound is categorized as a halogenated organic compound .[5][6][7] This classification is crucial as it dictates the specific waste stream and disposal technology required.

Table 1: Hazard Classification Summary for this compound

Hazard ClassificationGHS CategorySignal Word
Acute Toxicity, OralCategory 4Warning
Skin Corrosion/IrritationCategory 2Warning
Serious Eye Damage/IrritationCategory 2A/1Danger/Warning
Specific Target Organ Toxicity (Single Exposure)Category 3Warning
Hazardous to the Aquatic Environment, Long-TermCategory 2(No Signal Word)

This data is aggregated from multiple sources.[1][2]

Personal Protective Equipment (PPE) and Handling Precautions

Strict adherence to safety protocols is non-negotiable when handling this compound for disposal. The following PPE must be worn:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required. Always use proper glove removal technique to avoid skin contact.[3][8]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1][4]

  • Lab Coat: A standard laboratory coat must be worn to protect against skin exposure.

  • Respiratory Protection: All handling of this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8]

Handling Precautions:

  • Avoid all direct contact with the skin, eyes, and clothing.[3]

  • Do not breathe vapors or mists.[1]

  • Ensure adequate ventilation at all times.[3]

  • Wash hands thoroughly after handling the material.[1][3]

Segregation and Collection of this compound Waste

Proper segregation of chemical waste is a cornerstone of a safe and compliant laboratory. Halogenated organic compounds must be collected separately from non-halogenated waste streams.[5][9][10] This is primarily because the disposal methods for these two categories differ significantly, with co-mingling leading to increased disposal costs and potential environmental hazards.

Experimental Protocol: Waste Collection and Labeling
  • Designate a Waste Container: Select a chemically compatible container with a leak-proof, screw-on cap. Glass bottles are generally suitable for liquid waste. For solid waste, a clearly labeled, sealable container is appropriate. The container must be in good condition, with no cracks or deterioration.[11]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[12][13] The label must include:

    • The words "Hazardous Waste".[12][13]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]

    • An indication of the hazards (e.g., pictograms for toxicity, irritation).[13]

  • Collect the Waste:

    • Liquid Waste: Carefully pour liquid this compound waste and contaminated solvents into the designated liquid waste container.

    • Solid Waste: Place solid this compound waste and contaminated materials (e.g., weighing boats, contaminated gloves, absorbent pads) into the designated solid waste container.

  • Store the Waste: Keep the hazardous waste container securely closed except when actively adding waste.[9][11] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11][12]

Disposal of Empty this compound Containers

Empty containers that once held this compound must be managed as hazardous waste unless properly decontaminated.

Experimental Protocol: Decontamination of Empty Containers
  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., acetone, ethanol, or methanol) three times.

    • Ensure the entire inner surface of the container is rinsed.

  • Collect Rinsate: The solvent rinsate is considered hazardous waste and must be collected.[14] Add the rinsate to your designated halogenated liquid waste container.

  • Final Disposal: Once triple-rinsed, deface or remove the original label from the container. The decontaminated container can then be disposed of in the regular trash or recycled, in accordance with your institution's policies.[14]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Remove any potential sources of ignition from the spill area.

  • Contain the Spill: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[1] Use non-sparking tools for this process.

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.

  • Dispose: Label the spill cleanup waste as "Hazardous Waste: this compound Spill Debris" and arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.

Final Disposal Pathway: Incineration

As a halogenated organic compound, the recommended and often legally mandated disposal method for this compound is high-temperature incineration in a licensed hazardous waste disposal facility.[5][15]

Incineration is an engineered process that utilizes thermal decomposition in a highly oxidative environment to break down hazardous organic molecules into simpler, less harmful compounds like carbon dioxide, water, and hydrogen bromide.[16] The hydrogen bromide is then typically neutralized in a scrubber system.

For hazardous waste containing more than 1% of halogenated organic substances, incineration temperatures must reach at least 1100 °C to ensure complete destruction and prevent the formation of toxic byproducts such as dioxins and furans.[17][18]

It is imperative that all this compound waste is collected by a licensed hazardous waste disposal service.[3] Do not attempt to treat or dispose of this chemical through any other means, such as drain disposal, which is strictly prohibited.[1][3][14]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Collection cluster_2 Final Disposal A This compound Waste Generated (Liquid, Solid, or Contaminated Material) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Chemical Fume Hood B->C D Select Appropriate Waste Container (Chemically Compatible, Sealable) C->D E Label Container: 'Hazardous Waste' 'this compound' Hazard Pictograms D->E F Add Waste to Segregated Halogenated Waste Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Licensed Hazardous Waste Vendor G->H I Transport to a Licensed Hazardous Waste Disposal Facility H->I J High-Temperature Incineration (>= 1100 °C for Halogenated Waste) I->J K Final Destruction and Neutralization of Byproducts J->K

Caption: Disposal workflow for this compound.

References

  • Hazardous Waste Segregation. Bucknell University.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency.
  • Incineration. Zero Waste Europe.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Laboratory Environmental Sample Disposal Information Document. United States Environmental Protection Agency.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Safety Data Sheet - 2-Bromo-6-methylpyrazino[2,3-b]pyrazine. Angene Chemical.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Waste incinerators. Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs under Article 5 of the Stockholm Convention.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations.
  • Hazardous waste incineration – A viable and environmentally sound option. Environmental Science & Engineering Magazine.
  • A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. ResearchGate.
  • Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate.
  • Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. National Institutes of Health.
  • This compound. PubChem.
  • Modern Approaches to Green Bromination for a Sustainable Future. Engineered Science Publisher.
  • RIFM fragrance ingredient safety assessment, 2-methylpyrazine, CAS Registry Number 109-08-0. ScienceDirect.
  • RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. ScienceDirect.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-Bromo-3-methylpyrazine, tailored for researchers and drug development professionals. Our focus extends beyond mere compliance, embedding a deep understanding of the causality behind each safety measure. By following these self-validating protocols, you can ensure a robustly safe environment for your critical research.

Foundational Hazard Assessment

Understanding the inherent risks of a chemical is the bedrock of safe handling. This compound is a halogenated aromatic compound with a specific hazard profile that dictates our choice of personal protective equipment (PPE). The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary data for our assessment.

Hazard ClassHazard StatementGHS Pictogram
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1]GHS07 (Exclamation Mark)
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1][2]GHS07 (Exclamation Mark)
Serious eye damage/irritation (Category 1/2A)H318/H319: Causes serious eye damage/irritation[1][2]GHS05 (Corrosion), GHS07 (Exclamation Mark)
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritation[1][2]GHS07 (Exclamation Mark)

This data reveals that this compound poses significant risks through multiple exposure routes: ingestion, skin contact, eye contact, and inhalation. Our subsequent PPE and handling strategy is a direct response to these identified hazards.

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment (PPE) is essential, but it is the final line of defense. A comprehensive safety strategy prioritizes engineering and administrative controls to minimize exposure potential. This hierarchy provides a framework for implementing the most effective safety measures.

cluster_0 Hierarchy of Controls for Chemical Handling A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Chemical Fume Hood) A->B Reduces Hazard at the Source C Administrative Controls (e.g., SOPs, Training) B->C Changes How People Work D Personal Protective Equipment (PPE) (Last Line of Defense) C->D Protects the Worker

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE alone.

Core Protective Equipment Requirements

Based on the hazard assessment, the following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Mandatory Equipment: Chemical splash goggles and a full-face shield.

  • Causality: The classification of this compound as causing "serious eye damage" necessitates robust protection beyond standard safety glasses.[1][3] Chemical splash goggles form a seal around the eyes to protect against splashes, while a face shield offers a secondary layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a high splash potential.[4][5]

Skin and Body Protection
  • Mandatory Equipment:

    • Gloves: Nitrile or neoprene gloves.[5] Always use two pairs (double-gloving).

    • Body: A flame-retardant lab coat.

  • Causality: The compound is a known skin irritant.[2][6] Nitrile gloves provide good resistance to a broad range of chemicals, including many solvents and bases.[5] Double-gloving is a field-proven best practice that provides a critical time buffer in case the outer glove is compromised, allowing the user to safely retreat and re-glove. A lab coat protects against incidental contact and small splashes.

Respiratory Protection
  • Primary Engineering Control: All handling of this compound must be performed inside a certified chemical fume hood.[7]

  • Supplemental Equipment: In situations where a fume hood is not available or during a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[7][8]

  • Causality: The compound may cause respiratory tract irritation upon inhalation.[1][2] A chemical fume hood is the most effective engineering control to capture vapors at the source, protecting the user and the lab environment. A respirator serves as essential backup protection when these primary controls are breached or unavailable.

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a self-validating workflow for safely handling this compound.

Step 1: Pre-Operational Safety Check
  • Verify Fume Hood Functionality: Confirm the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.

  • Assemble and Inspect PPE: Gather all required PPE. Inspect gloves for any signs of degradation, such as discoloration, pinholes, or stiffness. Ensure goggles and face shield are clean and free of cracks.

  • Prepare a Decontamination Area: Designate a specific area within the fume hood for the procedure.

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower, eyewash station, and fire extinguisher.

Step 2: Chemical Handling and Aliquoting
  • Don PPE: Put on your lab coat, inner gloves, outer gloves, and safety goggles.

  • Transfer to Fume Hood: Transport the sealed container of this compound to the chemical fume hood.

  • Perform Operations: Conduct all manipulations, including weighing and transferring the chemical, at least 6 inches inside the fume hood sash. Use appropriate tools like spatulas or powder funnels to prevent generating dust.

  • Secure Container: Once the desired amount is aliquoted, securely seal the primary container.

Step 3: Post-Handling and Decontamination
  • Clean Work Area: Decontaminate the work surface within the fume hood using a suitable solvent (e.g., acetone), collecting all rinsate as hazardous waste.[7]

  • Doffing PPE:

    • Remove the outer pair of gloves first, turning them inside out.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Finally, remove the inner pair of gloves.

  • Personal Hygiene: Immediately wash hands thoroughly with soap and water.[2]

Disposal Plan: Managing Halogenated Waste

Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[7]

  • Container Labeling: Use a designated, clearly labeled waste container. The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[7]

  • PPE Disposal: Dispose of all contaminated gloves, wipes, and other disposable materials in a designated solid hazardous waste container.

  • Final Disposal: Ensure the sealed waste container is transferred to your institution's hazardous waste disposal program in accordance with all local, state, and federal regulations.[3][9]

By adhering to this comprehensive guide, you build a deep, trustworthy, and authoritative safety culture that protects not only yourself and your colleagues but also the integrity of your scientific work.

References

  • Title: this compound | C5H5BrN2 | CID 12457513 Source: PubChem, N
  • Title: this compound - Introduction Source: ChemBK URL:[Link]
  • Title: Safety Data Sheet - 2-Bromo-6-methylpyrazino[2,3-b]pyrazine Source: Angene Chemical URL:[Link]
  • Title: Personal Protective Equipment (PPE) Source: Chemical Hazards Emergency Medical Management (CHEMM) URL:[Link]
  • Title: Guidance for Selection of Personal Protective Equipment for MDI Users Source: American Chemistry Council URL:[Link]
  • Title: A Guide to Non-Respiratory Personal Protective Equipment (PPE) Source: Health and Safety Authority URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.